1,2,3-Tri-12(Z)-heneicosanoyl glycerol
Beschreibung
Eigenschaften
IUPAC Name |
2,3-bis[[(Z)-henicos-12-enoyl]oxy]propyl (Z)-henicos-12-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H122O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-64(67)70-61-63(72-66(69)60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)62-71-65(68)59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,63H,4-24,31-62H2,1-3H3/b28-25-,29-26-,30-27- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYQBKURRGNBPK-IUPFWZBJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H122O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1011.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Physical Properties of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Tri-12(Z)-heneicosenoyl glycerol (B35011), a mono-unsaturated triglyceride, is a lipid of significant interest in various research domains. Understanding its physical properties is fundamental for its application in drug formulation, biochemistry, and materials science. This technical guide provides a detailed overview of the known physical characteristics of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol and outlines the standard experimental protocols for the determination of these properties. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also details the established methodologies for the characterization of similar triglycerides.
Chemical Identity and Known Physical Properties
1,2,3-Tri-12(Z)-heneicosenoyl glycerol is a triglyceride composed of a glycerol backbone esterified with three units of 12(Z)-heneicosenoic acid.[1] Its structure is characterized by the presence of a cis double bond at the 12th position of each fatty acid chain. This unsaturation significantly influences its physical state and other properties compared to its saturated counterpart, 1,2,3-triheneicosanoyl-glycerol, which is a solid with a melting point of 75.9 °C.[2]
Table 1: General and Known Physical Properties of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol
| Property | Value | Source |
| Chemical Name | 1,2,3-Tri-12(Z)-heneicosenoyl glycerol | [1] |
| Synonyms | Tri-12(Z)-Heneicosenoin, (12Z,12'Z,12''Z)-12-heneicosenoic acid, 1,2,3-propanetriyl ester | [3] |
| CAS Number | 169054-26-6 | [1][3] |
| Molecular Formula | C₆₆H₁₂₂O₆ | [1][4] |
| Molecular Weight | 1011.67 g/mol | [3][4] |
| Physical State | Oil | [1] |
| Purity | >98% | [1] |
| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml | [1] |
Table 2: Experimentally Undetermined Physical Properties
| Property | Value | Notes |
| Melting Point | Not available | As an oil, it is expected to have a low melting point or a broad melting range below ambient temperature. |
| Boiling Point | Not available | Expected to be high due to its large molecular weight and likely to decompose upon atmospheric distillation. |
| Density | Not available | |
| Refractive Index | Not available |
Experimental Protocols for Physical Property Determination
The following sections detail the standard experimental methodologies for determining the key physical properties of triglycerides like 1,2,3-Tri-12(Z)-heneicosenoyl glycerol.
Determination of Melting Point (or Solidification Point)
For oils that are liquid at room temperature, the term "melting point" often refers to the solidification point or the temperature at which the liquid transitions to a solid.
-
Method: Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions like melting or solidification are detected as changes in heat flow.[5][6]
-
Protocol:
-
A small, accurately weighed sample (5-10 mg) of the oil is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample is subjected to a controlled temperature program, typically involving a cooling ramp to induce crystallization, followed by a heating ramp to observe melting.
-
For instance, the sample can be cooled from ambient temperature to -70 °C at a rate of 5 °C/min, held isothermally for a few minutes, and then heated to a temperature above its expected melting point at a controlled rate (e.g., 2-5 °C/min).[5]
-
The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the melting endotherm.
-
-
Determination of Boiling Point
Due to the high molecular weight of triglycerides, they tend to decompose at their atmospheric boiling points. Therefore, boiling points are typically determined under reduced pressure or estimated using techniques like thermogravimetric analysis.
-
Method: Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The temperature at which significant mass loss occurs due to vaporization can be correlated to the boiling point.[7][8]
-
Protocol:
-
A small sample of the triglyceride is placed in a TGA sample pan.
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).
-
The temperature at which a rapid loss of mass is observed is taken as the boiling point under the experimental pressure.[8]
-
By conducting experiments at different pressures, the boiling point at atmospheric pressure can be extrapolated using the Clausius-Clapeyron equation.[7]
-
-
Determination of Density
-
Method: Pycnometry
-
Principle: A pycnometer is a flask with a precisely known volume. The density of a liquid is determined by measuring the mass of the liquid that fills the pycnometer.[9][10][11]
-
Protocol:
-
The mass of the clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with the oil, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a thermostated water bath to bring it to a specific temperature (e.g., 20 °C or 25 °C).
-
The mass of the filled pycnometer is measured.
-
The density is calculated by dividing the mass of the oil by the volume of the pycnometer.
-
-
Determination of Refractive Index
-
Method: Refractometry
-
Principle: A refractometer measures the extent to which light is bent (refracted) when it moves from air into a sample. The refractive index is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.[12][13]
-
Protocol:
-
A few drops of the oil are placed on the prism of a calibrated refractometer (e.g., an Abbe refractometer).
-
The temperature of the prism is controlled using a water bath.
-
The refractive index is read directly from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20 °C, and using the sodium D-line (589 nm).[14][15]
-
-
Structural Elucidation and Purity Assessment
Beyond the basic physical properties, a comprehensive characterization of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol involves structural confirmation and purity assessment using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of triglycerides. They provide information about the fatty acid composition, the position of the fatty acids on the glycerol backbone, and the geometry of the double bonds.[16][17][18][19][20]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with tandem mass spectrometry (MS/MS) can be used to determine the molecular weight and to identify the fatty acid constituents of the triglyceride.[21][22][23]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule, such as the ester carbonyl groups and the C=C double bonds, confirming its triglyceride and unsaturated nature.[24][25][26][27]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physical and structural characterization of a novel triglyceride like 1,2,3-Tri-12(Z)-heneicosenoyl glycerol.
Caption: Workflow for the characterization of a triglyceride.
Conclusion
References
- 1. 1,2,3-Tri-12(Z)-Heneicosanoyl Glycerol | CAS 169054-26-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. 1,2,3-Triheneicosanoyl-glycerol | C66H128O6 | CID 4118145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]
- 10. scribd.com [scribd.com]
- 11. mt.com [mt.com]
- 12. mt.com [mt.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Relationship between refractive index and fatty acid composition by gas chromatography and near-infrared fiber-optic method in bovine fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mt.com [mt.com]
- 16. estudogeral.uc.pt [estudogeral.uc.pt]
- 17. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fatty Acid Composition of Triglycerides [nmr.oxinst.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Nondestructive analyses of unsaturated fatty acid species in dietary oils by attenuated total reflectance with Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources and Analysis of Triglycerides Containing 12(Z)-Heneicosenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current scientific knowledge regarding natural sources of triglycerides containing 12(Z)-heneicosenoic acid (C21:1n-9). Given the apparent rarity of this specific very-long-chain monounsaturated fatty acid in common natural products, this document also serves as a detailed procedural guide for its extraction, identification, and quantification from potential biological matrices.
Introduction to 12(Z)-Heneicosenoic Acid
12(Z)-Heneicosenoic acid is a monounsaturated fatty acid with a 21-carbon chain length and a single cis double bond at the 9th carbon from the methyl end (omega-9).[1] Its full chemical name is (Z)-henicos-12-enoic acid.[1] As a very-long-chain fatty acid (VLCFA), its physiological roles and metabolic pathways are not as extensively studied as more common fatty acids. Triglycerides are the primary storage form of fatty acids in nature, consisting of a glycerol (B35011) backbone esterified with three fatty acid molecules.[2] Identifying natural triglyceride sources of 12(Z)-heneicosenoic acid is of interest for potential therapeutic applications, nutritional science, and as a biomarker in metabolic research.
Natural Sources of 12(Z)-Heneicosenoic Acid
An extensive review of scientific literature reveals a significant scarcity of documented natural sources containing substantial quantities of 12(Z)-heneicosenoic acid. Unlike other VLCFAs, such as erucic acid found in the Brassicaceae family or gondoic acid in Camelina sativa, 12(Z)-heneicosenoic acid is not reported as a major constituent in commonly analyzed plant, animal, or microbial oils.[3] While the saturated counterpart, heneicosanoic acid (C21:0), has been reported in various organisms, the specific monounsaturated isomer 12(Z)-heneicosenoic acid remains elusive.[4][5]
The following table summarizes the findings on the natural occurrence of 12(Z)-heneicosenoic acid.
| Natural Source Category | Organism/Oil | Concentration of 12(Z)-Heneicosenoic Acid (% of Total Fatty Acids) | Reference |
| Plant Seed Oils | Not Reported | No significant levels documented in reviewed literature. | N/A |
| Marine Oils (Fish, Algae) | Not Reported | No significant levels documented in reviewed literature. | N/A |
| Animal Fats | Not Reported | No significant levels documented in reviewed literature. | N/A |
| Microbial Lipids | Not Reported | No significant levels documented in reviewed literature. | N/A |
Experimental Protocols for Identification and Quantification
The primary challenge for researchers is the robust identification and quantification of this rare fatty acid. The following section details a comprehensive workflow derived from established methodologies for analyzing VLCFAs from biological samples.[6][7][8]
The initial step involves extracting total lipids from the biological matrix (e.g., seeds, microbial biomass, tissue). The Folch or Bligh-Dyer methods are standard protocols.
-
Objective: To isolate all lipid species, including triglycerides, from the sample.
-
Protocol (Modified Folch Method):
-
Homogenize the dried biological sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) solution. The solvent-to-sample ratio should be approximately 20:1.
-
Agitate the mixture at room temperature for 1-2 hours to ensure thorough extraction.
-
Filter the mixture to remove solid residues.
-
Wash the filtrate by adding 0.2 volumes of a 0.9% NaCl solution.
-
Centrifuge the mixture to facilitate phase separation.
-
Carefully collect the lower chloroform layer, which contains the total lipid extract.
-
Dry the lipid extract under a stream of nitrogen gas to remove the solvent.
-
For analysis by gas chromatography, triglycerides must be derivatized into their volatile fatty acid methyl ester (FAME) components.
-
Objective: To convert non-volatile fatty acids within triglycerides into volatile FAMEs.
-
Protocol (Base-Catalyzed followed by Acid-Catalyzed Methylation):
-
Redissolve the dried lipid extract in a known volume of toluene.
-
Add 0.5 M sodium methoxide (B1231860) in methanol and heat at 50-60°C for 15-20 minutes.
-
Neutralize the reaction with an acid catalyst, such as 14% boron trifluoride (BF₃) in methanol, and heat again for 15-20 minutes to ensure complete methylation of all fatty acid types.
-
Stop the reaction by adding water and extract the FAMEs into an organic solvent like hexane (B92381) or isooctane.
-
Wash the hexane layer with a saturated NaCl solution to remove residual catalyst and methanol.
-
Dry the final hexane layer containing the FAMEs over anhydrous sodium sulfate.
-
GC-MS is the gold standard for separating, identifying, and quantifying fatty acids.
-
Objective: To separate the complex mixture of FAMEs and identify 12(Z)-heneicosenoic acid methyl ester based on its retention time and mass spectrum.
-
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.
-
Column: A long, polar capillary column is essential for separating VLCFA isomers. A common choice is a biscyanopropyl polysiloxane column (e.g., SP-2560, 100m x 0.25mm).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A precise temperature gradient is critical. An example program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 10°C/min.
-
Ramp 2: Increase to 240°C at a rate of 5°C/min, hold for 15-20 minutes to ensure elution of VLCFAs.[9]
-
-
Mass Spectrometer: Operated in Electron Impact (EI) mode. The mass spectrum of the FAME of 12(Z)-heneicosenoic acid would be compared against a chemical library or a purified standard for positive identification. The molecular ion peak and characteristic fragmentation patterns would be used for confirmation.
-
Quantification is achieved by adding a known amount of an internal standard to the sample prior to extraction.
-
Objective: To accurately determine the concentration of 12(Z)-heneicosenoic acid in the original sample.
-
Protocol:
-
An appropriate internal standard (e.g., a deuterated version of the target analyte or a fatty acid not present in the sample, such as heptadecanoic acid, C17:0) is added at the very beginning of the extraction process.
-
The peak area of the 12(Z)-heneicosenoic acid methyl ester is compared to the peak area of the internal standard in the GC chromatogram.
-
A calibration curve generated from known concentrations of a purified 12(Z)-heneicosenoic acid standard is used to calculate the exact amount in the sample, expressed as a percentage of total fatty acids or mg/g of the sample.
-
Visualization of Experimental Workflow
The following diagram outlines the comprehensive workflow for the isolation, identification, and quantification of 12(Z)-heneicosenoic acid from a biological source.
Caption: Workflow for VLCFA Analysis.
Conclusion and Future Directions
12(Z)-heneicosenoic acid is a rare very-long-chain monounsaturated fatty acid with no currently documented significant natural sources. This guide provides researchers with a robust and detailed analytical framework to screen for, identify, and quantify this compound in novel biological samples. Future research should focus on broad lipidomic screening of diverse flora, fauna, and microorganisms from unique ecological niches, which may lead to the discovery of the first natural source of triglycerides rich in this compound. Such a discovery would be a crucial first step in elucidating its potential biological activities and exploring its applications in drug development and nutritional science.
References
- 1. 12Z-heneicosenoic acid | C21H40O2 | CID 5312547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (12Z,12'Z,12''Z)-12-heneicosenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | C66H122O6 | CID 156589050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research.wur.nl [research.wur.nl]
- 4. apexbt.com [apexbt.com]
- 5. Heneicosanoic Acid | C21H42O2 | CID 16898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 9. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
A Technical Guide to the Synthesis of 1,2,3-Tri-12(Z)-heneicosenoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for the production of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol (B35011), a symmetrical triacylglycerol containing three units of 12(Z)-heneicosenoic acid. The synthesis is presented in two main stages: the preparation of the key fatty acid intermediate, 12(Z)-heneicosenoic acid, followed by its esterification with glycerol.
This document details the proposed chemical reactions, experimental protocols, and methods for purification and characterization, designed to be a valuable resource for researchers in lipid chemistry and drug development.
Synthesis of 12(Z)-heneicosenoic Acid via Wittig Reaction
The synthesis of the C21 mono-unsaturated fatty acid, 12(Z)-heneicosenoic acid, can be achieved through a Wittig reaction. This powerful carbon-carbon bond-forming reaction allows for the stereoselective formation of a (Z)-alkene. The proposed pathway involves the reaction of dodecanal (B139956) with the phosphonium (B103445) ylide derived from (9-carboxynonyl)triphenylphosphonium (B160529) bromide.
Proposed Synthesis Pathway
The overall reaction scheme is as follows:
Experimental Protocol
Step 1: Preparation of (9-carboxynonyl)triphenylphosphonium bromide
-
To a solution of triphenylphosphine (B44618) in dry toluene (B28343), add 10-bromodecanoic acid.
-
Reflux the mixture for 24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.
-
Filter the precipitate, wash with cold toluene, and dry under vacuum to yield (9-carboxynonyl)triphenylphosphonium bromide as a white solid.
Step 2: Wittig Reaction to form 12(Z)-heneicosenoic acid
-
Suspend (9-carboxynonyl)triphenylphosphonium bromide in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Cool the suspension to -78 °C and add a strong base, such as sodium hexamethyldisilazide (NaHMDS) or n-butyllithium (n-BuLi), dropwise to generate the corresponding ylide. The solution should turn a characteristic deep red or orange color.
-
After stirring for 1 hour at -78 °C, add a solution of dodecanal in dry THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude 12(Z)-heneicosenoic acid.
Purification and Characterization
The crude fatty acid can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient. The structure and purity of the final product should be confirmed by:
-
¹H NMR: To confirm the presence of the cis-double bond and the carboxylic acid proton.
-
¹³C NMR: To verify the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Quantitative Data (Hypothetical)
| Reagent | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| (9-carboxynonyl)triphenylphosphonium bromide | 527.43 | 0.02 | 10.55 |
| Dodecanal | 184.32 | 0.02 | 3.69 |
| Sodium Hexamethyldisilazide (NaHMDS) | 183.38 | 0.04 | 7.34 |
| Product: 12(Z)-heneicosenoic acid | 324.56 | - | ~4.87 (75% yield) |
Synthesis of 1,2,3-Tri-12(Z)-heneicosenoyl Glycerol
The final step is the esterification of glycerol with three equivalents of the synthesized 12(Z)-heneicosenoic acid to form the desired symmetrical triglyceride. A direct acid-catalyzed esterification is a common and effective method for this transformation.
Proposed Synthesis Pathway
Experimental Protocol
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add glycerol, 12(Z)-heneicosenoic acid (3.3 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Add toluene as a solvent to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acid catalyst and unreacted fatty acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent under reduced pressure to obtain the crude triglyceride.
Purification and Characterization
The crude 1,2,3-Tri-12(Z)-heneicosenoyl glycerol can be purified by column chromatography on silica gel using a hexane/diethyl ether gradient. The final product should be characterized by:
-
¹H NMR: To confirm the presence of the glycerol backbone protons and the fatty acid chain protons, and to verify the ester linkages.
-
¹³C NMR: To confirm the structure of the triglyceride, including the carbonyl carbons of the ester groups.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Quantitative Data (Hypothetical)
| Reagent | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| Glycerol | 92.09 | 0.005 | 0.46 |
| 12(Z)-heneicosenoic acid | 324.56 | 0.0165 | 5.35 |
| p-Toluenesulfonic acid | 172.20 | catalytic | ~0.05 |
| Product: 1,2,3-Tri-12(Z)-heneicosenoyl glycerol | 1011.67 | - | ~4.05 (80% yield) |
Signaling Pathways and Logical Relationships
The synthesis of triglycerides in biological systems follows well-defined enzymatic pathways. The chemical synthesis described here provides a non-biological route to a specific triglyceride. The logical flow of the chemical synthesis is a sequential process.
This in-depth guide provides a robust framework for the synthesis of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol. Researchers should note that the provided protocols are based on established chemical principles and may require optimization for specific laboratory conditions and desired scales. Careful monitoring of each reaction step and thorough characterization of intermediates and the final product are crucial for a successful synthesis.
Technical Guide: Physicochemical Properties of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the key physicochemical properties of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol (B35011), a specific triacylglycerol. The information is presented to support research and development activities where this molecule may be of interest.
Core Physicochemical Data
The fundamental identifiers and properties of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 169054-26-6 | [1] |
| Molecular Weight | 1011.7 g/mol | [1] |
| Molecular Formula | C₆₆H₁₂₂O₆ | [1] |
Experimental Protocols and Applications
Currently, there is limited publicly available information detailing specific experimental protocols or well-defined signaling pathways directly involving 1,2,3-Tri-12(Z)-heneicosenoyl glycerol. This unsaturated triacylglycerol contains heneicosenoic acid at the sn-1, sn-2, and sn-3 positions.[1] Its structural similarity to other triacylglycerols suggests potential applications in lipid research, particularly in studies related to lipid metabolism, membrane composition, and as a potential standard in analytical chemistry.
A related compound, 1,2,3-triheneicosanoyl glycerol, has been utilized as an internal standard for the quantification of fatty acids and triacylglycerols in biological samples such as human breast milk and rat hearts.
Logical Workflow for Triacylglycerol Characterization
In the absence of specific experimental workflows for 1,2,3-Tri-12(Z)-heneicosenoyl glycerol, a generalized logical workflow for the characterization of a novel or uncharacterized triacylglycerol is presented below. This diagram illustrates a typical sequence of investigations that researchers might undertake.
Caption: A logical workflow for the characterization of a triacylglycerol.
References
A Technical Guide to the Solubility of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Tri-12(Z)-heneicosenoyl glycerol (B35011), also known as Tri-cis-12-heneicosenoin, is an unsaturated triacylglycerol. It is composed of a glycerol backbone esterified with three molecules of 12(Z)-heneicosenoic acid, a 21-carbon monounsaturated fatty acid. As a lipid, its physicochemical properties, particularly its solubility in organic solvents, are critical for a wide range of applications, including as a standard in lipidomic analysis, in the formulation of lipid-based drug delivery systems (LBDDS), and as a component in various biochemical assays.
This technical guide provides an overview of the known solubility characteristics of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol, outlines a detailed experimental protocol for solubility determination, and presents a generalized workflow for such assessments.
Physicochemical Properties and Solubility Data
1,2,3-Tri-12(Z)-heneicosenoyl glycerol is an oil at room temperature, comprising long, unsaturated acyl chains which influence its interaction with various solvents.[1] The large nonpolar surface area conferred by the C21 fatty acid chains dictates its general solubility behavior.
General Solubility Profile of Triglycerides
Triglycerides are characteristically hydrophobic molecules. Their solubility is governed by the principle of "like dissolves like."[2]
-
Nonpolar Solvents: They are generally soluble in nonpolar organic solvents such as chloroform, benzene, and ethers.[2][3]
-
Polar Solvents: Solubility in polar solvents is limited.[4] While they are largely insoluble in water, they can show some solubility in weakly polar solvents like ethanol (B145695) and acetone, particularly with heating.[2][4] The ester linkages in the glycerol backbone can accept hydrogen bonds, but the long hydrocarbon tails dominate the molecule's character, making interactions with highly polar solvents unfavorable.[4]
Quantitative Solubility Data
Specific quantitative solubility data for 1,2,3-Tri-12(Z)-heneicosenoyl glycerol is limited in publicly available literature. However, data from chemical suppliers provides key benchmarks.
| Solvent | CAS Number | Polarity | Known Solubility (at T=N/A) |
| Dimethylformamide (DMF) | 68-12-2 | Polar Aprotic | 10 mg/mL[1] |
| Ethanol | 64-17-5 | Polar Protic | 10 mg/mL[1] |
This table will be updated as more validated data becomes available.
Experimental Protocol: Determining Equilibrium Solubility
The following section details a standard methodology for determining the equilibrium solubility of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol in an organic solvent of interest. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.
Objective
To determine the maximum concentration of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol that can be dissolved in a specific organic solvent at a controlled temperature to achieve thermodynamic equilibrium.
Materials and Apparatus
-
1,2,3-Tri-12(Z)-heneicosenoyl glycerol (>98% purity)[1]
-
Selected organic solvent(s) (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (± 0.01 mg)
-
Shaking incubator or water bath with orbital shaker
-
Centrifuge capable of temperature control
-
Calibrated positive displacement pipettes
-
Validated analytical method for quantification (e.g., HPLC-ELSD, GC-FID, or colorimetric assay)
Methodology
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol to a pre-weighed glass vial. The goal is to ensure undissolved solute is present at the end of the equilibration period.
-
Record the exact mass of the lipid added.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant, controlled temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments, ensuring that the concentration in solution does not change over subsequent time points.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow for initial sedimentation of excess solid/oil.
-
To ensure complete separation of undissolved lipid, centrifuge the vials at the same controlled temperature. A high speed (e.g., >10,000 x g) for 15-20 minutes is typically sufficient.
-
-
Sample Analysis:
-
Carefully pipette an aliquot of the clear supernatant from the vial, taking care not to disturb the sedimented lipid.
-
Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated quantification method to determine the concentration of the dissolved lipid.
-
-
Calculation:
-
Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The logical flow of the solubility determination protocol can be visualized to provide a clear, step-by-step overview of the process.
Caption: A flowchart illustrating the key stages of the isothermal shake-flask method.
References
A Preliminary Technical Guide to the In-Vitro Investigation of 1,2,3-Tri-12(Z)-heneicosenoyl Glycerol
Disclaimer: As of December 2025, publicly accessible scientific literature lacks specific in-vitro studies on the biological activity of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol (B35011). Consequently, this document summarizes the available chemical and physical data and presents a proposed framework for its initial in-vitro evaluation. The experimental protocols and signaling pathways described herein are hypothetical and intended to serve as a guide for future research.
Compound Profile: 1,2,3-Tri-12(Z)-heneicosenoyl Glycerol
1,2,3-Tri-12(Z)-heneicosenoyl glycerol is an unsaturated triacylglycerol containing three heneicosenoic acid chains attached to a glycerol backbone.[1][2] It is also referred to by several synonyms, including Tri-12(Z)-Heneicosenoin and Glycerol 12(Z)-Triheneicosanoate.[2][3]
Table 1: Chemical and Physical Properties of 1,2,3-Tri-12(Z)-heneicosenoyl Glycerol
| Property | Value | Source |
| Molecular Formula | C66H122O6 | [1][2][3] |
| Molecular Weight | 1011.67 g/mol | [1][3] |
| CAS Number | 169054-26-6 | [2][3] |
| Appearance | Solid / Oil | [2][3] |
| Purity | >98% | [2][3] |
| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml | [2] |
| Storage | -20°C | [2] |
Proposed In-Vitro Experimental Workflow
The following diagram outlines a logical workflow for the preliminary in-vitro assessment of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol's biological activity.
Detailed Methodologies for Key Experiments
The following are proposed protocols for key experiments in the evaluation of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol.
Cell Culture and Compound Preparation
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts) should be selected.
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Stock Solution: A 10 mM stock solution of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol should be prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[2] Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations, ensuring the final solvent concentration does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Signaling Pathway Analysis (Western Blot)
Should 1,2,3-Tri-12(Z)-heneicosenoyl glycerol exhibit significant cytotoxicity, investigating its effect on key signaling pathways, such as the MAPK/ERK pathway, would be a logical next step.
-
Cell Lysis: Treat cells with the IC50 concentration of the compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and probe with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Potential Signaling Pathway for Investigation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, and is often dysregulated in cancer. The diagram below illustrates a simplified representation of this pathway.
Conclusion
While 1,2,3-Tri-12(Z)-heneicosenoyl glycerol is commercially available for research purposes, its biological effects remain uncharacterized in the scientific literature. The proposed experimental workflow and methodologies provide a comprehensive starting point for researchers to begin to elucidate its potential cytotoxic and mechanistic properties. Future in-vitro studies are essential to determine if this compound holds any promise for further development as a therapeutic agent.
References
The Metabolic Journey of Heneicosenoic Acid: A Cellular Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the metabolism of very-long-chain fatty acids (VLCFAs). However, specific research on the metabolic fate of heneicosenoic acid (C21:1), a monounsaturated VLCFA, is limited. This guide, therefore, extrapolates from the established principles of VLCFA metabolism to project the likely cellular pathways involving heneicosenoic acid. All experimental protocols and pathway descriptions are based on general methodologies for studying fatty acid metabolism and should be adapted and validated for heneicosenoic acid-specific research.
Introduction
Heneicosenoic acid (C21:1) is an odd-chain monounsaturated very-long-chain fatty acid (VLCFA). While less common than its even-chain counterparts, the metabolism of odd-chain fatty acids presents unique biochemical pathways with implications for cellular energy homeostasis, membrane composition, and signaling. Understanding the metabolic fate of heneicosenoic acid is crucial for researchers investigating lipid metabolism in various physiological and pathological contexts, including metabolic disorders and cancer. This technical guide provides a comprehensive overview of the predicted metabolic pathway of heneicosenoic acid in cellular models, detailed experimental protocols for its study, and visual representations of the key processes.
Predicted Metabolic Fate of Heneicosenoic Acid
The metabolism of heneicosenoic acid is expected to follow the general pathways established for other VLCFAs, with specific considerations for its monounsaturated and odd-chain nature. The primary metabolic route is anticipated to be peroxisomal β-oxidation.
Cellular Uptake and Activation
Like other long-chain fatty acids, heneicosenoic acid is taken up by cells via protein-mediated transport involving fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs). Once inside the cell, it must be activated to its coenzyme A (CoA) derivative, heneicosenoyl-CoA, by a very-long-chain acyl-CoA synthetase (VLC-ACS) located in the peroxisomal membrane or the endoplasmic reticulum. This activation step is essential for its subsequent metabolism.
Peroxisomal β-Oxidation
Due to its chain length (C21), heneicosenoyl-CoA is a substrate for peroxisomal β-oxidation. Unlike mitochondrial β-oxidation, the peroxisomal pathway is capable of shortening VLCFAs. The process involves a series of enzymatic reactions that sequentially remove two-carbon units in the form of acetyl-CoA.
The initial step is catalyzed by a peroxisomal acyl-CoA oxidase. As heneicosenoic acid is monounsaturated, its complete oxidation requires auxiliary enzymes to handle the double bond. The odd-chain nature of heneicosenoic acid means that the final round of β-oxidation will yield one molecule of propionyl-CoA (a three-carbon unit) and one molecule of acetyl-CoA.
The acetyl-CoA produced can be transported to the mitochondria for further oxidation in the citric acid cycle or utilized in various biosynthetic pathways. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the citric acid cycle.
Potential for Elongation and Desaturation
While β-oxidation is the primary catabolic fate, heneicosenoic acid could potentially undergo further elongation and desaturation by enzymes in the endoplasmic reticulum. This would lead to the formation of longer and more unsaturated fatty acids, which could then be incorporated into complex lipids such as phospholipids (B1166683) and triglycerides, thereby altering membrane composition and cellular signaling.
Quantitative Data on Very-Long-Chain Fatty Acid Metabolism
| Fatty Acid | Cellular Model | Metabolic Parameter | Value | Reference |
| Lignoceric acid (C24:0) | Human fibroblasts | β-oxidation rate | 1.5 ± 0.3 pmol/h/mg protein | N/A |
| Cerotic acid (C26:0) | Human fibroblasts | β-oxidation rate | 0.8 ± 0.2 pmol/h/mg protein | N/A |
| Oleic acid (C18:1) | Caco-2 cells | Cellular uptake | 4-fold higher from micelles vs. albumin | [1] |
| Eicosapentaenoic acid (C20:5) | Caco-2 cells | Cellular uptake | 4-fold higher from micelles vs. albumin | [1] |
Note: The data presented are for illustrative purposes and are not specific to heneicosenoic acid.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the metabolic fate of heneicosenoic acid.
Radiolabeling and Cellular Uptake Assay
This protocol is designed to quantify the rate of heneicosenoic acid uptake by cultured cells.
Materials:
-
[1-¹⁴C]Heneicosenoic acid
-
Cultured cells (e.g., hepatocytes, fibroblasts)
-
Cell culture medium
-
Bovine serum albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a stock solution of [1-¹⁴C]heneicosenoic acid complexed to BSA.
-
Plate cells in multi-well plates and grow to desired confluency.
-
Wash cells with warm PBS.
-
Incubate cells with medium containing the [1-¹⁴C]heneicosenoic acid-BSA complex for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS containing 0.5% BSA.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the protein concentration of the cell lysate.
-
Transfer an aliquot of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the rate of uptake as pmol of fatty acid per mg of cell protein per minute.
Analysis of β-Oxidation Products
This protocol measures the rate of heneicosenoic acid β-oxidation by quantifying the production of radiolabeled water-soluble metabolites.
Materials:
-
[¹⁴C(U)]Heneicosenoic acid (uniformly labeled)
-
Cultured cells
-
Perchloric acid
-
Activated charcoal
-
Centrifuge
Procedure:
-
Incubate cells with medium containing [¹⁴C(U)]heneicosenoic acid complexed to BSA for a defined period (e.g., 2-4 hours).
-
Collect the incubation medium.
-
Precipitate the medium proteins and unincorporated fatty acids by adding perchloric acid.
-
Centrifuge to pellet the precipitate.
-
Treat the supernatant with activated charcoal to remove any remaining labeled fatty acid.
-
Centrifuge to remove the charcoal.
-
Measure the radioactivity of the final supernatant, which contains the water-soluble β-oxidation products (acetyl-CoA and intermediates).
-
Express the results as nmol of fatty acid oxidized per mg of cell protein per hour.
Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the identification and quantification of heneicosenoic acid and its potential metabolites (elongated and desaturated products) within the cell.
Materials:
-
Cultured cells treated with unlabeled heneicosenoic acid
-
Internal standard (e.g., heptadecanoic acid)
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Transmethylation reagent (e.g., BF₃-methanol)
-
GC-MS system
Procedure:
-
Harvest cells and add the internal standard.
-
Extract total lipids from the cells using a suitable solvent system.
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transmethylation.
-
Analyze the FAMEs by GC-MS.
-
Identify heneicosenoic acid and its potential metabolites based on their retention times and mass spectra compared to known standards.
-
Quantify the fatty acids by comparing their peak areas to that of the internal standard.
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental workflows described in this guide.
Caption: Predicted metabolic pathways of heneicosenoic acid.
Caption: Workflow for analyzing β-oxidation products.
Conclusion
The metabolic fate of heneicosenoic acid in cellular models is predicted to be a multifaceted process primarily involving peroxisomal β-oxidation, with the potential for elongation and desaturation. While direct experimental evidence is currently scarce, the established pathways for other very-long-chain fatty acids provide a robust framework for future investigations. The experimental protocols and analytical techniques detailed in this guide offer a solid foundation for researchers to elucidate the specific metabolic pathways of heneicosenoic acid and its role in cellular physiology and disease. Further research in this area is warranted to fill the existing knowledge gaps and to fully understand the biological significance of this unique odd-chain monounsaturated fatty acid.
References
The Enigmatic Role of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol in Lipid Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: December 10, 2025
Abstract
1,2,3-Tri-12(Z)-heneicosenoyl glycerol (B35011) is an unsaturated triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of 12(Z)-heneicosenoic acid, a 21-carbon monounsaturated fatty acid. Despite its well-defined chemical structure, a thorough review of the scientific literature reveals a significant gap in our understanding of its specific role in lipid metabolism. There is a notable absence of published research detailing its biological activities, its involvement in metabolic signaling pathways, and specific experimental protocols for its study. This technical guide, therefore, aims to provide a comprehensive overview of the established principles of triacylglycerol and fatty acid metabolism as a framework for postulating the potential metabolic fate and impact of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol. We will explore the canonical pathways of TAG digestion, absorption, transport, storage, and mobilization, and discuss the general influence of unsaturated fatty acids on these processes. This document serves as a foundational resource for researchers interested in investigating the metabolic significance of this and other understudied complex lipids.
Introduction to 1,2,3-Tri-12(Z)-heneicosenoyl glycerol
1,2,3-Tri-12(Z)-heneicosenoyl glycerol is chemically identified as a triacylglycerol with the CAS number 169054-26-6.[1] Its structure consists of a glycerol molecule and three chains of 12(Z)-heneicosenoic acid. Heneicosenoic acid is a long-chain monounsaturated fatty acid, and its presence as the sole fatty acid constituent of this TAG suggests specific physical and potential biological properties. While commercial suppliers offer this compound for research purposes, its biological functions remain largely unexplored.[2] The study of specific TAGs is crucial for understanding the nuances of lipid metabolism and its impact on health and disease, including metabolic syndrome, cardiovascular disease, and neurological disorders.
General Principles of Triacylglycerol Metabolism
The metabolic journey of a triacylglycerol like 1,2,3-Tri-12(Z)-heneicosenoyl glycerol would be expected to follow the general pathways established for dietary fats. This process can be broadly categorized into several key stages: digestion and absorption, transport in the circulation, and subsequent utilization or storage in tissues.
Digestion and Absorption
The initial step in the metabolism of dietary TAGs occurs in the gastrointestinal tract.
-
Lingual and Gastric Lipases: Digestion begins in the mouth and stomach with the action of lingual and gastric lipases, which preferentially hydrolyze fatty acids at the sn-3 position of the TAG molecule.
-
Pancreatic Lipase (B570770): The majority of TAG digestion occurs in the small intestine, primarily mediated by pancreatic lipase. This enzyme, in conjunction with its cofactor colipase, hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the TAG, yielding two free fatty acid molecules and a 2-monoacylglycerol (2-MAG).
For 1,2,3-Tri-12(Z)-heneicosenoyl glycerol, this process would release 12(Z)-heneicosenoic acid and 2-(12(Z)-heneicosenoyl) glycerol.
-
Micelle Formation and Absorption: The resulting free fatty acids and 2-MAG, along with bile salts, cholesterol, and other lipid-soluble molecules, form mixed micelles. These micelles facilitate the transport of these lipid digestion products to the surface of the intestinal epithelial cells (enterocytes) for absorption.
The workflow for the initial stages of TAG digestion and absorption is depicted below.
Intracellular Re-esterification and Chylomicron Assembly
Once inside the enterocytes, the absorbed free fatty acids and 2-MAG are re-esterified back into TAGs. This process is crucial for preventing the cytotoxic effects of free fatty acids and for packaging lipids for transport.
-
Fatty Acid Activation: 12(Z)-heneicosenoic acid is first activated to its coenzyme A (CoA) derivative, 12(Z)-heneicosenoyl-CoA, by acyl-CoA synthetases.
-
TAG Resynthesis: The newly synthesized TAGs, along with cholesterol esters, phospholipids (B1166683), and apolipoproteins (primarily ApoB-48), are assembled into large lipoprotein particles called chylomicrons.
Lipid Transport and Tissue Uptake
Chylomicrons are secreted from the enterocytes into the lymphatic system and subsequently enter the bloodstream.
-
Lipoprotein Lipase (LPL): In the capillaries of peripheral tissues, such as adipose tissue and muscle, chylomicron-associated TAGs are hydrolyzed by lipoprotein lipase (LPL). This releases free fatty acids, which can then be taken up by the surrounding cells.
-
Tissue-Specific Fate:
-
In adipose tissue , the fatty acids are re-esterified into TAGs and stored as energy reserves.
-
In muscle , fatty acids are primarily oxidized via β-oxidation to generate ATP for energy.
-
The liver takes up the chylomicron remnants and can repackage the lipids into other lipoproteins, such as very-low-density lipoproteins (VLDL), for distribution to other tissues.
-
The following diagram illustrates the transport and tissue uptake of lipids.
Potential Metabolic Significance of 12(Z)-heneicosenoic Acid
The biological effects of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol would largely be determined by the metabolic fate of its constituent fatty acid, 12(Z)-heneicosenoic acid. While specific research on this particular fatty acid is scarce, we can infer its potential roles based on the known metabolism of other long-chain unsaturated fatty acids.
Fatty Acid Oxidation (β-Oxidation)
Like other fatty acids, 12(Z)-heneicosenoic acid can be utilized for energy production through the process of β-oxidation, which occurs in the mitochondria. This catabolic process sequentially cleaves two-carbon units from the fatty acyl-CoA molecule, generating acetyl-CoA, NADH, and FADH2. The acetyl-CoA can then enter the citric acid cycle for complete oxidation to CO2 and water, producing a significant amount of ATP.
Incorporation into Cellular Lipids
12(Z)-heneicosenoic acid can be incorporated into various cellular lipids, including phospholipids, which are the primary components of cell membranes. The fatty acid composition of membrane phospholipids influences membrane fluidity, which in turn can affect the function of membrane-bound proteins such as receptors and enzymes.
Potential Signaling Roles
Fatty acids and their derivatives can act as signaling molecules. For instance, polyunsaturated fatty acids are precursors to eicosanoids, a class of potent signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes. While 12(Z)-heneicosenoic acid is a monounsaturated fatty acid and not a direct precursor to the major classes of eicosanoids, it could potentially modulate the synthesis of these molecules by competing with other fatty acids for the same enzymes. Research on a related fatty acid, heneicosapentaenoic acid (21:5n-3), has shown that it can inhibit the synthesis of arachidonic acid-derived eicosanoids.[3][4]
The general pathway of fatty acid metabolism is outlined below.
Quantitative Data and Experimental Protocols: A Research Gap
A critical aspect of this technical guide is the acknowledgment of the absence of quantitative data and established experimental protocols specifically for 1,2,3-Tri-12(Z)-heneicosenoyl glycerol. To advance our understanding, future research should focus on:
-
In vitro studies:
-
Enzyme kinetics: Determining the susceptibility of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol to hydrolysis by various lipases (lingual, gastric, pancreatic, lipoprotein lipase) and comparing the rates to those of more common TAGs.
-
Cell culture experiments: Treating various cell lines (e.g., adipocytes, hepatocytes, myocytes) with 1,2,3-Tri-12(Z)-heneicosenoyl glycerol to assess its uptake, incorporation into cellular lipids, and effects on gene expression related to lipid metabolism.
-
-
In vivo studies:
-
Animal models: Feeding studies in rodents to investigate the absorption, distribution, and metabolic effects of dietary 1,2,3-Tri-12(Z)-heneicosenoyl glycerol. This would involve analyzing plasma lipid profiles, tissue lipid content, and markers of metabolic health.
-
Tracer studies: Using isotopically labeled 1,2,3-Tri-12(Z)-heneicosenoyl glycerol to trace its metabolic fate in vivo.
-
Table 1: Proposed Areas for Quantitative Data Collection
| Parameter | Potential Experimental Approach | Expected Outcome |
| Rate of Hydrolysis by Lipases | In vitro lipase activity assays with purified enzymes. | Determination of Km and Vmax values to assess enzyme affinity and catalytic efficiency. |
| Cellular Uptake and Incorporation | Incubation of cultured cells with radiolabeled compound. | Quantification of uptake rates and distribution into different lipid classes (TAG, phospholipids, etc.). |
| Effects on Gene Expression | qPCR or RNA-seq analysis of treated cells or tissues. | Identification of changes in the expression of genes involved in lipid synthesis, oxidation, and transport. |
| Impact on Plasma Lipid Profile | Analysis of plasma from animal models fed the compound. | Measurement of changes in triglycerides, cholesterol (LDL, HDL), and free fatty acids. |
| Tissue-Specific Lipid Accumulation | Lipid extraction and analysis from various tissues. | Assessment of whether the compound leads to lipid accumulation in specific organs like the liver or adipose tissue. |
Conclusion and Future Directions
1,2,3-Tri-12(Z)-heneicosenoyl glycerol represents a molecule of interest within the vast landscape of lipid metabolism, yet it remains a scientific enigma. Based on its structure, its metabolic journey is likely to follow the canonical pathways of triacylglycerol digestion, absorption, transport, and fatty acid utilization. However, the specific kinetics and regulatory effects at each of these stages are unknown. The monounsaturated C21:1 fatty acid, 12(Z)-heneicosenoic acid, may confer unique properties to this TAG, potentially influencing membrane characteristics and cellular signaling in ways that differ from more common fatty acids.
The lack of empirical data underscores a significant opportunity for future research. A systematic investigation, employing a combination of in vitro and in vivo models, is necessary to elucidate the precise role of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol in lipid metabolism. Such studies would not only fill a critical knowledge gap but also could reveal novel insights into the complex interplay between dietary lipids and metabolic health, with potential implications for the development of new therapeutic strategies for metabolic diseases. This technical guide serves as a call to action for the research community to explore the uncharted territory of understudied complex lipids like 1,2,3-Tri-12(Z)-heneicosenoyl glycerol.
References
- 1. 1,2,3-Tri-12(Z)-Heneicosanoyl Glycerol | CAS 169054-26-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Heneicosapentaenoate (21:5n-3): its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of Long-Chain Triacylglycerols using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the identification and quantification of long-chain triacylglycerols (TAGs) in biological and food-based matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a reversed-phase chromatographic separation strategy combined with electrospray ionization and multiple reaction monitoring for accurate and reproducible analysis of complex TAG profiles. This methodology is critical for research in nutrition, food science, and the development of therapeutics targeting lipid metabolism.
Introduction
Triacylglycerols are the primary constituents of natural fats and oils, serving as crucial molecules for energy storage and cellular metabolism.[1] The vast structural diversity of TAGs, arising from different combinations of fatty acid chain lengths, degrees of unsaturation, and their positional arrangement on the glycerol (B35011) backbone (regioisomerism), presents a significant analytical challenge.[1] HPLC-MS/MS has become an indispensable tool for comprehensive TAG analysis, leveraging the high-resolution separation of reversed-phase HPLC with the specificity and sensitivity of tandem mass spectrometry for structural elucidation and quantification.[1] This document provides a detailed protocol for the separation and identification of intact long-chain triacylglycerols.
Experimental Protocols
Sample Preparation
Accurate and reproducible sample preparation is fundamental for reliable TAG analysis. The following protocol provides a general guideline for the extraction of TAGs from oil or fat samples.[1]
-
Sample Aliquoting : Pipette 20 µL of the oil or fat sample into a glass tube.[1]
-
Solvent Addition : Add 10 mL of a 2:1 (v/v) mixture of chloroform:methanol or isopropanol.[1]
-
Dissolution : Vortex the sample for 1 minute to ensure complete dissolution of the lipids.[1]
-
Ultrasonication : Place the sample in an ultrasonic bath for 10 minutes to aid in the complete dissolution and extraction of TAGs.[2]
-
Clarification : Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.[1]
-
Filtration : Carefully transfer the supernatant to an autosampler vial using a syringe fitted with a 0.2 µm PTFE filter to remove any remaining particulates.[1]
-
Storage : If not analyzed immediately, store the prepared sample at -20°C to prevent degradation.[1]
HPLC-MS/MS Analysis
The following parameters provide a starting point for the analysis of long-chain TAGs. Optimization may be required depending on the specific sample matrix and analytical standards.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[3][4] |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI)[5] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM)[6] |
| Collision Gas | Argon |
Quantitative Analysis
For quantitative analysis, a series of calibration standards of known TAGs should be prepared and analyzed under the same conditions as the samples. An internal standard (e.g., a deuterated TAG) should be added to all samples and standards to correct for variations in sample preparation and instrument response.[7] Multiple reaction monitoring (MRM) transitions are established for each target TAG, where the precursor ion is the ammoniated adduct of the TAG ([M+NH₄]⁺) and the product ions correspond to the neutral loss of one of the fatty acid chains.[6]
Table 3: Example MRM Transitions for Common Long-Chain Triacylglycerols
| Triacylglycerol | Precursor Ion (m/z) | Product Ion (m/z) - Neutral Loss of Fatty Acid |
| Tripalmitin (PPP) | 824.8 | 551.5 (Palmitic Acid) |
| Tristearin (SSS) | 908.9 | 577.5 (Stearic Acid) |
| Triolein (OOO) | 884.8 | 603.5 (Oleic Acid) |
| Trilnolein (LLL) | 878.8 | 599.5 (Linoleic Acid) |
| Palmitoyl-oleoyl-olein (POO) | 878.8 | 603.5 (Oleic Acid), 551.5 (Palmitic Acid) |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC-MS/MS analysis of long-chain triacylglycerols.
References
- 1. benchchem.com [benchchem.com]
- 2. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youngin.com [youngin.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. db.cngb.org [db.cngb.org]
Application Notes and Protocols for the Gas Chromatographic Separation of Triglyceride Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycerides, as the primary components of fats and oils, play crucial roles in nutrition, disease pathology, and the formulation of pharmaceuticals and food products. The specific arrangement of fatty acids on the glycerol (B35011) backbone, known as regioisomerism, significantly influences their physical, chemical, and biological properties. Consequently, the accurate separation and quantification of triglyceride isomers are of paramount importance. Gas chromatography (GC) offers a powerful analytical technique for the detailed characterization of these complex lipid mixtures.
This document provides detailed application notes and protocols for the separation of triglyceride isomers by gas chromatography, with a focus on high-temperature GC methods for the analysis of intact triglycerides.
Principle of Separation
The separation of triglyceride isomers by gas chromatography is primarily governed by two main factors:
-
Carbon Number: Triglycerides are separated based on their total number of carbon atoms in the fatty acid chains. Higher carbon numbers lead to higher boiling points and, consequently, longer retention times.
-
Degree of Unsaturation: For triglycerides with the same carbon number, the degree of unsaturation (i.e., the number of double bonds in the fatty acid chains) affects the retention time. Generally, for a given carbon number, triglycerides with a higher degree of unsaturation will have shorter retention times on non-polar and mid-polarity stationary phases.
The choice of stationary phase is critical in achieving the desired separation. While non-polar phases primarily separate based on boiling point (and thus carbon number), polarizable stationary phases can provide enhanced separation of isomers with varying degrees of unsaturation.[1]
Experimental Protocols
Protocol 1: Analysis of Saturated Triglyceride Homologs
This protocol is suitable for the separation of a standard mixture of saturated triglycerides, such as trilaurin (B1682545) (C12:0), trimyristin (B1681580) (C14:0), tripalmitin (B1682551) (C16:0), and tristearin (B179404) (C18:0), to assess column performance and method suitability.
Sample Preparation:
-
Prepare a stock solution of each triglyceride standard (e.g., 10 mg/mL) in a suitable solvent such as chloroform (B151607) or hexane.
-
Create a mixed standard solution by combining appropriate volumes of each stock solution to achieve the desired final concentration (e.g., 1 mg/mL of each component).
-
Ensure the sample is fully dissolved before injection. Gentle warming may be necessary for higher molecular weight saturated triglycerides.
Gas Chromatography Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC system or equivalent |
| Injector | Split/Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 360°C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Column | DB-17ht, 15 m x 0.25 mm ID, 0.15 µm film thickness |
| Oven Program | Initial temperature 250°C, hold for 1 min, ramp at 5°C/min to 350°C, hold for 20 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 370°C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (Helium) | 30 mL/min |
Expected Results:
The triglycerides will elute in order of increasing carbon number, with baseline separation between the homologs.
Protocol 2: Separation of Triglyceride Positional Isomers
This protocol provides a starting point for the challenging separation of positional isomers, such as 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP). This separation often requires a more polar stationary phase and optimized conditions.
Sample Preparation:
-
Prepare individual and mixed standards of the positional isomers (e.g., PPO and POP) at a concentration of approximately 1-5 mg/mL in chloroform or another suitable solvent.
-
For complex samples, a preliminary fractionation by silver ion thin-layer chromatography (Ag-TLC) can be employed to isolate triglycerides based on their degree of unsaturation, thereby simplifying the subsequent GC analysis.
Gas Chromatography Conditions:
| Parameter | Value |
| Gas Chromatograph | High-temperature capable GC with FID |
| Injector | Cool On-Column or PTV |
| Injection Volume | 1 µL |
| Injector Program (PTV) | Start at 50°C, ramp to 370°C at 200°C/min |
| Carrier Gas | Hydrogen or Helium |
| Flow Rate | 2-4 mL/min |
| Column | Rxi-65TG, 30 m x 0.25 mm ID, 0.10 µm film thickness or similar polarizable phase |
| Oven Program | Initial temperature 340°C, hold for 1 min, ramp at 1°C/min to 365°C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 375°C |
Expected Results:
Positional isomers will have very similar retention times. The isomer with the unsaturated fatty acid in the sn-2 position (e.g., POP) typically elutes slightly earlier than the isomer with the unsaturated fatty acid in the sn-1/3 position (e.g., PPO) on many stationary phases. Complete baseline resolution may not always be achievable and may require method optimization.
Data Presentation
Table 1: Representative Retention Times for Saturated Triglyceride Homologs
| Triglyceride | Carbon Number | Approximate Retention Time (min) |
| Trilaurin (LaLaLa) | 36 | 15.2 |
| Trimyristin (MyMyMy) | 42 | 21.8 |
| Tripalmitin (PPP) | 48 | 28.5 |
| Tristearin (SSS) | 54 | 35.1 |
Note: Retention times are approximate and will vary depending on the specific instrument, column, and conditions used.
Table 2: Relative Retention Times of Triglyceride Positional Isomers
| Triglyceride Isomer Pair | Relative Retention Time (RRT) |
| PPO / POP | ~1.02 |
| SSO / SOS | ~1.03 |
Note: RRT is calculated relative to the earlier eluting isomer. These values are illustrative and highly dependent on the stationary phase and analytical conditions.
Visualizations
Caption: Experimental workflow for triglyceride isomer analysis.
Caption: Logical workflow for GC method development.
References
Application Notes: Utilizing 1,2,3-Tri-12(Z)-heneicosenoyl glycerol as an Internal Standard for Accurate Lipidomic Analysis
Introduction
In the rapidly advancing field of lipidomics, precise and accurate quantification of lipid species is paramount for understanding their complex roles in health and disease. Endogenous lipid concentrations can vary significantly due to biological factors and experimental procedures. The use of an appropriate internal standard is crucial to control for variations during sample preparation, extraction, and analysis by mass spectrometry.[1] 1,2,3-Tri-12(Z)-heneicosenoyl glycerol (B35011), a triacylglycerol (TAG) containing three odd-chain monounsaturated fatty acids (heneicosenoic acid, 21:1), is an ideal internal standard for the quantification of triacylglycerols in biological samples. Its odd-chain length makes it naturally absent or present at very low levels in most biological systems, minimizing interference with endogenous lipids.
Principle and Application
1,2,3-Tri-12(Z)-heneicosenoyl glycerol is introduced at a known concentration into a biological sample at the earliest stage of sample preparation. As it is structurally similar to endogenous TAGs, it experiences similar extraction efficiencies and ionization responses during mass spectrometry analysis. By comparing the signal intensity of the endogenous lipid species to that of the internal standard, accurate quantification can be achieved. This internal standard is particularly well-suited for studies involving the quantification of unsaturated TAGs due to its monounsaturated nature. Its saturated counterpart, 1,2,3-triheneicosanoyl glycerol, has been successfully used as an internal standard for the quantification of fatty acids and triacylglycerols.[2][3]
Advantages of Using 1,2,3-Tri-12(Z)-heneicosenoyl glycerol:
-
Minimizes Endogenous Interference: As an odd-chain triacylglycerol, it is not naturally abundant in most mammalian tissues, ensuring that the detected signal originates solely from the added standard.
-
Mimics Endogenous TAG Behavior: Its triacylglycerol structure ensures it behaves similarly to the analytes of interest during extraction and ionization.
-
Suitable for Unsaturated Lipid Quantification: The presence of the 12(Z) double bond makes it a more representative standard for unsaturated TAGs compared to saturated odd-chain TAGs.
-
Improves Accuracy and Precision: Corrects for sample loss during preparation and variations in instrument response, leading to more reliable and reproducible quantitative data.
Experimental Protocols
The following protocols provide a detailed methodology for the use of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol as an internal standard in a typical lipidomics workflow involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Preparation of Internal Standard Stock Solution
-
Materials:
-
1,2,3-Tri-12(Z)-heneicosenoyl glycerol (high purity)
-
Chloroform/Methanol (2:1, v/v), LC-MS grade
-
-
Procedure:
-
Accurately weigh a precise amount of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol.
-
Dissolve the weighed standard in a known volume of chloroform/methanol (2:1, v/v) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Store the stock solution in an amber glass vial at -20°C to prevent degradation.
-
Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) with the same solvent.
-
Sample Preparation and Lipid Extraction (Modified Folch Method)
-
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell lysate)
-
1,2,3-Tri-12(Z)-heneicosenoyl glycerol working solution
-
Chloroform, LC-MS grade
-
Methanol, LC-MS grade
-
0.9% NaCl solution (or ultrapure water)
-
Centrifuge capable of 2000 x g
-
Nitrogen gas evaporator
-
-
Procedure:
-
To 100 µL of the biological sample, add a known amount of the 1,2,3-Tri-12(Z)-heneicosenoyl glycerol working solution (e.g., 10 µL of a 10 µg/mL solution).
-
Add 2 mL of a 2:1 (v/v) chloroform/methanol mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample on a shaker at room temperature for 30 minutes.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean tube.
-
Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., isopropanol/acetonitrile/water, 45:45:10, v/v/v).
-
LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Example for TAG separation):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor ions of endogenous TAGs and the internal standard are selected and fragmented, and specific product ions are monitored.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison. The concentration of each analyte is calculated using the following formula:
Concentration of Analyte = (Peak Area of Analyte / Peak Area of Internal Standard) * (Concentration of Internal Standard / Response Factor)
A response factor can be determined by analyzing a standard curve of the analyte with a fixed concentration of the internal standard.
Table 1: Example Quantification of Triacylglycerols in Human Plasma
| Analyte (Triacylglycerol) | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area | Concentration (µg/mL) |
| Internal Standard | |||||
| TG(21:1/21:1/21:1) | 18.5 | 1029.9 [M+NH4]+ | 683.6 | 1.25E+06 | 1.0 (spiked) |
| Endogenous Lipids | |||||
| TG(16:0/18:1/18:2) | 16.2 | 878.8 [M+NH4]+ | 577.5 | 2.50E+05 | 20.0 |
| TG(18:1/18:1/18:2) | 17.8 | 904.8 [M+NH4]+ | 603.5 | 3.12E+05 | 25.0 |
| TG(18:0/18:1/20:4) | 19.1 | 928.8 [M+NH4]+ | 603.5 | 1.50E+05 | 12.0 |
Mandatory Visualizations
Experimental Workflow
Caption: Lipidomics workflow using an internal standard.
Triacylglycerol Metabolism and Associated Signaling Pathways
Recent research indicates that the synthesis and breakdown of triacylglycerols (TAGs) generate lipid intermediates such as diacylglycerol (DAG) and phosphatidic acid (PA), which are key players in cellular signaling.[4][5] These molecules can modulate important signaling pathways like the mammalian target of rapamycin (B549165) (mTOR) and protein kinase C (PKC) pathways, linking lipid storage to cellular growth and proliferation.[4][5]
Caption: TAG metabolism and signaling intermediates.
References
Application Notes and Protocols for Lipid Extraction from Tissues Rich in Unsaturated Triglycerides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of lipids, with a particular focus on tissues containing high concentrations of unsaturated triglycerides, such as adipose, liver, and brain tissue. The selection of an appropriate extraction method is critical for accurate lipidomic analysis, ensuring high recovery and purity of the target lipid species.
Introduction: Challenges in Extracting Unsaturated Lipids
Tissues rich in unsaturated triglycerides present unique challenges during lipid extraction. The double bonds in unsaturated fatty acid chains are susceptible to oxidation, which can alter the lipid profile and generate artifacts. Furthermore, the high lipid content of these tissues can sometimes lead to incomplete extraction if the chosen method is not robust. Therefore, careful selection of the extraction solvent and protocol, along with the use of antioxidants, is crucial for obtaining reliable and reproducible results.
The most widely used and validated methods for total lipid extraction are the Folch and Bligh & Dyer methods, which utilize a chloroform (B151607) and methanol (B129727) solvent system.[1][2] These methods are effective for a broad range of lipid classes, including neutral lipids like triglycerides and polar lipids.[1] Modifications to these classic methods, as well as alternative techniques such as solid-phase extraction (SPE) and supercritical fluid extraction (SFE), have been developed to address specific challenges and improve efficiency and safety.
Key Lipid Extraction Techniques
Folch Method
The Folch method is considered a "gold standard" for total lipid extraction from animal tissues.[1][3] It involves homogenizing the tissue in a chloroform:methanol (2:1, v/v) mixture, which creates a single-phase system that effectively extracts both polar and non-polar lipids.[3][4] A subsequent wash with a salt solution separates the mixture into two phases: a lower chloroform phase containing the lipids and an upper aqueous phase containing non-lipid contaminants.[3][5]
Bligh and Dyer Method
The Bligh and Dyer method is a modification of the Folch method, developed to be more rapid and use less solvent, making it particularly suitable for tissues with high water content and relatively low lipid content.[6][7] The initial extraction is performed with a chloroform:methanol:water mixture that forms a single phase.[8] The addition of more chloroform and water then induces phase separation.[9]
Solid-Phase Extraction (SPE)
Solid-phase extraction is a chromatographic technique used for sample preparation and purification.[10] For lipid analysis, SPE can be used to fractionate different lipid classes based on their polarity.[10][11] This method can be highly selective and can be automated for high-throughput applications.[12] While not a primary total lipid extraction method on its own, it is often used as a cleanup or fractionation step after an initial solvent extraction.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[13][14] SFE is considered a "green" technology due to the use of non-toxic and environmentally friendly solvents.[14] By manipulating pressure and temperature, the solvating power of the supercritical fluid can be tuned to selectively extract specific lipid classes.[14] The addition of a co-solvent like ethanol (B145695) can enhance the extraction efficiency for more polar lipids.[15]
Experimental Workflows and Signaling Pathways
To visualize the general workflow of lipid extraction, the following diagram illustrates the key steps from tissue preparation to the final lipid extract.
Caption: General workflow for lipid extraction from biological tissues.
Detailed Experimental Protocols
Protocol 1: Modified Folch Method for Tissues
This protocol is adapted from the classic Folch method and is suitable for a wide range of tissues, including those with high lipid content.[16][17]
Materials:
-
Tissue sample (e.g., adipose, liver)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.74% KCl)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with screw caps
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Weigh approximately 1 gram of tissue and place it in a glass homogenizer.
-
Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture to the tissue.[16]
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[16]
-
Filter the homogenate through a fat-free filter paper or centrifuge at 2000 rpm for 10 minutes to pellet the solid residue.
-
Transfer the supernatant (the lipid extract) to a clean glass tube.
-
Add 0.2 volumes (4 mL for a 20 mL extract) of the 0.9% NaCl solution to the extract.[16]
-
Vortex the mixture for 30 seconds and then centrifuge at a low speed to facilitate phase separation.
-
Two distinct phases will form: a lower chloroform phase containing the lipids and an upper aqueous methanol phase.
-
Carefully remove the upper phase by aspiration with a Pasteur pipette.
-
Wash the interface with a small amount of the upper phase solvent mixture (chloroform:methanol:water, 3:48:47 by volume) without disturbing the lower phase.
-
Evaporate the lower chloroform phase to dryness under a stream of nitrogen or using a rotary evaporator.
-
The dried residue contains the total lipid extract, which can be redissolved in a suitable solvent for further analysis.
Protocol 2: Bligh and Dyer Method for Tissues
This protocol is a rapid method suitable for tissues with high water content.[9][18]
Materials:
-
Tissue sample
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Distilled water
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
For a sample assumed to contain 1 mL of water (adjust accordingly for the tissue's water content), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[8][9]
-
Homogenize the tissue in this solvent mixture.
-
Vortex the homogenate for 10-15 minutes.[8]
-
Add 1.25 mL of distilled water and vortex for another minute.[6][9]
-
Centrifuge the mixture at 1000 rpm for 5 minutes to separate the phases.[9]
-
A biphasic system will form, with the lower organic phase containing the lipids.
-
Carefully collect the lower phase using a Pasteur pipette, passing through the upper phase with gentle positive pressure to avoid contamination.[9]
-
For a cleaner preparation, the collected lower phase can be "washed" with an "authentic upper phase" prepared by running the same procedure with distilled water instead of a sample.[9]
-
Evaporate the solvent from the collected lower phase to obtain the lipid extract.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data on the efficiency of different lipid extraction methods. It is important to note that most studies report "total lipid" recovery, and specific data for unsaturated triglycerides is often not separately quantified. However, for tissues rich in triglycerides, the total lipid recovery is a strong indicator of triglyceride extraction efficiency.
Table 1: Comparison of Total Lipid Recovery from Tissues with >2% Lipid Content
| Extraction Method | Tissue Type | Lipid Recovery (% of Folch Method) | Reference |
| Bligh and Dyer | Marine Tissue (>2% lipid) | Significantly lower than Folch | [19] |
| Bligh and Dyer | Fish Oil-supplemented homogenates | ~50% lower than Folch | [19] |
Table 2: General Comparison of Lipid Extraction Efficiencies
| Method | Principle | Advantages | Disadvantages | Typical Recovery |
| Folch | Liquid-liquid extraction with chloroform/methanol | "Gold standard", high recovery for a broad range of lipids.[1][3] | Time-consuming, uses large volumes of chlorinated solvents.[1] | 95-99% of total lipids.[17] |
| Bligh & Dyer | Modified liquid-liquid extraction | Faster, uses less solvent than Folch, good for high-water content samples.[6][7] | Lower recovery for high-lipid tissues compared to Folch.[19] | ≥95% of total lipids in low-lipid tissues.[19] |
| Solid-Phase Extraction (SPE) | Chromatographic separation | High selectivity, can isolate specific lipid classes, amenable to automation.[10][12] | Not a standalone total lipid extraction method, may have lower recovery for some lipids. | Highly variable depending on the sorbent and elution solvents used. |
| Supercritical Fluid Extraction (SFE) | Extraction with supercritical CO2 | "Green" technology, tunable selectivity, solvent-free final product.[13][14] | High initial equipment cost, may require a co-solvent for polar lipids.[15] | Up to 97% of lipids with ethanol as a co-solvent.[15] |
Logical Relationships in Method Selection
The choice of an appropriate lipid extraction technique depends on several factors, including the tissue type, the target lipid classes, and the downstream analytical methods. The following diagram illustrates the decision-making process for selecting a suitable extraction method.
Caption: Decision tree for selecting a lipid extraction method.
References
- 1. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 4. Lipid extraction by folch method | PPTX [slideshare.net]
- 5. mmpc.org [mmpc.org]
- 6. aquaculture.ugent.be [aquaculture.ugent.be]
- 7. scribd.com [scribd.com]
- 8. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 9. tabaslab.com [tabaslab.com]
- 10. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Lipid Extracts Obtained by Supercritical Fluid Extraction and Their Application in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.hi.is [iris.hi.is]
- 16. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 17. repository.seafdec.org [repository.seafdec.org]
- 18. biochem.wustl.edu [biochem.wustl.edu]
- 19. vliz.be [vliz.be]
Application Notes and Protocols: Enzymatic Hydrolysis of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Tri-12(Z)-heneicosenoyl glycerol (B35011) is an unsaturated triacylglycerol containing three units of 12(Z)-heneicosenoic acid.[1][2] The enzymatic hydrolysis of this triglyceride is a critical process for various applications, including the study of lipid metabolism, the development of structured lipids, and the production of specific fatty acids and glycerides for pharmaceutical and nutraceutical purposes. This document provides a detailed protocol for the lipase-catalyzed hydrolysis of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol, along with methods for monitoring the reaction progress and quantifying the products.
The protocol utilizes Candida antarctica lipase (B570770) B (CALB), a versatile and robust enzyme known for its high stability in organic solvents and broad substrate specificity, including various triglycerides.[3][4] The hydrolysis reaction proceeds in a stepwise manner, yielding di- and monoacylglycerols as intermediates, and ultimately glycerol and free 12(Z)-heneicosenoic acid as the final products.
Data Presentation
The following table summarizes the key quantitative parameters for the enzymatic hydrolysis protocol. These values are recommended as a starting point and may require optimization for specific experimental goals.
| Parameter | Recommended Value | Notes |
| Substrate Concentration | 10-50 mM | Higher concentrations may be possible but could lead to substrate inhibition. |
| Enzyme Concentration | 5-20 mg/mL (immobilized CALB) | Enzyme loading should be optimized based on reaction rate and cost. |
| Reaction Temperature | 50-60°C | CALB exhibits good thermal stability in this range.[5] |
| pH | 7.0 | Optimal pH for CALB-catalyzed hydrolysis is typically neutral.[3] |
| Reaction Time | 1-24 hours | Monitor reaction progress to determine the optimal time for desired product profile. |
| Agitation Speed | 150-250 rpm | Sufficient agitation is necessary to ensure proper mixing of the biphasic system. |
Experimental Protocols
Materials and Reagents
-
1,2,3-Tri-12(Z)-heneicosenoyl glycerol (Substrate)
-
Immobilized Candida antarctica lipase B (CALB)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Heptane (B126788) (or other suitable organic solvent)
-
Ethanol (B145695) (for substrate and standard solutions)[6]
-
Dimethylformamide (DMF) (optional, for substrate solubilization)[6]
-
Analytical standards: 12(Z)-heneicosenoic acid, glycerol, 1,2-di-12(Z)-heneicosenoyl glycerol, 1-mono-12(Z)-heneicosenoyl glycerol
-
TLC plates (silica gel 60 F254)
-
HPLC grade solvents for analysis (e.g., hexane, isopropanol, acetic acid, methanol, ethanol, ammonium (B1175870) formate, formic acid)[7][8]
-
Deionized water
Equipment
-
Incubator shaker
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Thin Layer Chromatography (TLC) chamber and sprayer
-
High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD)[7][9]
Protocol for Enzymatic Hydrolysis
-
Substrate Preparation: Prepare a stock solution of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol in heptane (or another suitable organic solvent) at the desired concentration (e.g., 20 mM). A small amount of a co-solvent like ethanol or DMF may be used to aid dissolution.[6]
-
Reaction Setup: In a sealed reaction vessel, combine the substrate solution with an equal volume of 50 mM potassium phosphate buffer (pH 7.0).
-
Enzyme Addition: Add the immobilized CALB to the reaction mixture (e.g., 10 mg/mL).
-
Incubation: Place the reaction vessel in an incubator shaker set to the desired temperature (e.g., 55°C) and agitation speed (e.g., 200 rpm).[5]
-
Reaction Monitoring: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture for analysis.
-
Enzyme Deactivation: To stop the reaction in the collected aliquots, either filter out the immobilized enzyme or add a solvent that denatures the enzyme (e.g., ethanol) and mix vigorously.
-
Sample Preparation for Analysis: Centrifuge the aliquot to separate the organic and aqueous phases. The organic phase contains the substrate, intermediate glycerides, and the free fatty acid. The aqueous phase contains the glycerol. Analyze both phases as described below.
Analytical Protocols
TLC provides a rapid method to qualitatively monitor the progress of the hydrolysis by visualizing the disappearance of the substrate and the appearance of products.
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase: A common solvent system for separating neutral lipids is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[10][11]
-
Sample Application: Spot a small amount of the organic phase from the reaction aliquot onto the TLC plate, alongside standards for the substrate, 12(Z)-heneicosenoic acid, and intermediate glycerides.
-
Development: Place the plate in a TLC chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization: After drying the plate, visualize the spots by placing it in a chamber with iodine vapor or by spraying with a suitable reagent (e.g., 50% sulfuric acid followed by heating).[10][12] The different lipid species will separate based on their polarity, with the non-polar triglyceride moving furthest up the plate and the more polar free fatty acids and glycerides having lower Rf values.
HPLC-ELSD is a powerful technique for the separation and quantification of the non-volatile compounds produced during hydrolysis.[7][9]
-
Column: A C18 reversed-phase column is suitable for separating lipids.
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of a non-polar solvent mixture (e.g., hexane:isopropanol:acetic acid) and a more polar solvent (e.g., isopropanol:acetic acid) can effectively separate triglycerides, diglycerides, monoglycerides, and free fatty acids.[7]
-
Detector: An Evaporative Light Scattering Detector (ELSD) is ideal for detecting lipids as they lack a strong UV chromophore.
-
Quantification: Create calibration curves for the substrate, 12(Z)-heneicosenoic acid, and the intermediate glycerides using standards of known concentrations. The peak areas from the chromatograms of the reaction samples can then be used to determine the concentration of each component.
Visualizations
Caption: Workflow for the enzymatic hydrolysis of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol.
Caption: Stepwise enzymatic hydrolysis of a triglyceride to its constituent components.
References
- 1. US5089403A - Process for enzymatic hydrolysis of fatty acid triglycerides with oat caryopses - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The atypical lipase B from Candida antarctica is better adapted for organic media than the typical lipase from Thermomyces lanuginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids [frontiersin.org]
- 6. 1,2,3-Tri-12(Z)-Heneicosanoyl Glycerol | CAS 169054-26-6 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 11. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 12. repository.seafdec.org [repository.seafdec.org]
Application Notes and Protocols for Argentation Chromatography in the Isolation of Cis-Unsaturated Triglycerides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argentation chromatography is a powerful affinity chromatography technique used for the separation of unsaturated compounds, particularly lipids.[1][2] The method leverages the reversible interaction between silver ions (Ag+) immobilized on a stationary phase and the π-electrons of carbon-carbon double bonds in unsaturated molecules.[1][3][4] This interaction leads to the formation of polar charge-transfer complexes, with the stability of these complexes depending on the number, geometry (cis/trans), and position of the double bonds.[3][5]
Triglycerides containing more double bonds will form stronger complexes and therefore be retained longer on the stationary phase.[3][6] This principle allows for the effective separation of triglycerides based on their degree of unsaturation. Furthermore, cis isomers form more stable complexes than trans isomers, enabling their separation.[3][7] This technique is invaluable for isolating specific cis-unsaturated triglycerides from complex mixtures for further analysis or use in research and development.
Principle of Separation
The core of argentation chromatography lies in the formation of π-complexes between silver ions and the double bonds of unsaturated fatty acyl chains within the triglycerides. The strength of this interaction, and thus the retention time, is governed by the following factors:
-
Number of Double Bonds: Retention increases with the number of double bonds. A triglyceride with more double bonds will be more strongly retained.[3][6]
-
Configuration of Double Bonds: Cis double bonds form stronger complexes with silver ions than trans double bonds due to greater accessibility of the π-electrons. This results in longer retention times for cis isomers.[3][7]
-
Steric Hindrance: The position of the double bonds within the acyl chain can also influence complex formation. Less sterically hindered double bonds interact more readily with the silver ions.[6]
This selective retention allows for the fractionation of a complex triglyceride mixture into groups with the same number of double bonds, and further separation of cis and trans isomers within each group.
Application Notes
Formats of Argentation Chromatography
Argentation chromatography can be performed in several formats, each with its own advantages:
-
Thin-Layer Chromatography (TLC): Ideal for rapid screening, method development, and small-scale preparative separations.[8][9] It provides a quick visual assessment of the separation.
-
Column Chromatography: Used for larger-scale preparative isolation of triglycerides.[10] It allows for the processing of larger sample volumes and yields higher amounts of purified material.
-
High-Performance Liquid Chromatography (HPLC): Offers the highest resolution and is suitable for both analytical and semi-preparative separations.[3] Ag-HPLC columns can be packed with silver-impregnated silica (B1680970) or ion-exchange resins.
Stationary Phase
The most common stationary phase is silica gel impregnated with silver nitrate (B79036) (AgNO₃).[10][11] The concentration of silver nitrate typically ranges from 5% to 20% (w/w), with 10% being a common starting point.[10][11] The activity of the stationary phase is crucial for good separation and can be affected by moisture content.
Mobile Phase
The choice of mobile phase is critical for achieving optimal separation. A non-polar solvent system is typically used, with a more polar solvent added to modulate the elution of the triglycerides. Common solvent systems include:
-
Hexane/Diethyl Ether
-
Toluene (B28343)/Hexane
-
Chloroform/Methanol (for more polar lipids)
Gradient elution, where the proportion of the more polar solvent is gradually increased, is often employed to separate triglycerides with a wide range of unsaturation.
Detection
For TLC, separated lipids can be visualized by spraying with a reagent such as 2',7'-dichlorofluorescein (B58168) and viewing under UV light, or by charring with sulfuric acid.[4][8] In column chromatography, fractions are collected and analyzed by other methods like TLC or gas chromatography (GC). For HPLC, UV detectors (at low wavelengths), evaporative light scattering detectors (ELSD), or mass spectrometers (MS) are commonly used.[12]
Experimental Protocols
Protocol 1: Preparation of Silver Nitrate Impregnated Silica Gel for Column Chromatography
This protocol describes the preparation of a 10% (w/w) silver nitrate-impregnated silica gel.
Materials:
-
Flash silica gel (e.g., 70-230 mesh)
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Toluene
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven or desiccator
Procedure:
-
Activation of Silica Gel: Activate the silica gel by heating it in an oven at 120-130°C for at least 4 hours (or overnight) to remove adsorbed water.[11] Allow it to cool in a desiccator.
-
Preparation of Silver Nitrate Solution: In a fume hood, prepare a solution of silver nitrate in deionized water. For a 10% loading, dissolve 10 g of AgNO₃ in 10-20 mL of water for every 90 g of silica gel.[10] Note: Protect the solution from light to prevent the reduction of silver ions.
-
Impregnation: Add the activated silica gel (90 g) to a round-bottom flask.[10] Slowly add the silver nitrate solution to the silica gel while swirling the flask to ensure even distribution.[10] The mixture should have a free-flowing consistency.
-
Drying:
-
Final Drying: Dry the silver-impregnated silica gel in a vacuum oven or desiccator overnight at room temperature to remove all traces of solvent.[10]
-
Storage: Store the prepared stationary phase in a dark, tightly sealed container to protect it from light and moisture.
Protocol 2: Isolation of Cis-Unsaturated Triglycerides by Argentation Column Chromatography
This protocol provides a general workflow for the separation of triglycerides from a natural oil.
Materials:
-
Prepared silver nitrate-impregnated silica gel
-
Chromatography column
-
Triglyceride sample (e.g., dissolved in a minimal amount of hexane)
-
Mobile phase solvents (e.g., Hexane and Diethyl Ether)
-
Fraction collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of the silver-impregnated silica gel in the initial mobile phase (e.g., 100% hexane).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the column is packed uniformly to avoid channeling.
-
A small layer of sand or a frit at the top and bottom of the column can protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the triglyceride sample in a minimal volume of the initial mobile phase.
-
Carefully apply the sample to the top of the column.
-
Allow the sample to enter the stationary phase by draining the solvent to the top of the packing.
-
-
Elution:
-
Begin elution with the least polar mobile phase (e.g., 100% hexane). This will elute the saturated triglycerides first.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., diethyl ether). A stepwise or linear gradient can be used. For example:
-
Hexane
-
1-5% Diethyl Ether in Hexane (to elute monounsaturated triglycerides)
-
5-15% Diethyl Ether in Hexane (to elute diunsaturated triglycerides)
-
Continue increasing the diethyl ether concentration to elute more highly unsaturated triglycerides.
-
-
-
Fraction Collection:
-
Collect fractions of the eluate in separate tubes.
-
The size of the fractions will depend on the column size and the desired resolution.
-
-
Fraction Analysis:
-
Analyze the collected fractions by a suitable method, such as argentation TLC or GC-FID/MS after transesterification to fatty acid methyl esters (FAMEs), to determine the triglyceride composition of each fraction.
-
Pool the fractions containing the desired cis-unsaturated triglycerides.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the isolated triglycerides.
-
Data Presentation
The following table provides an example of the elution order and relative retention of different triglyceride classes in argentation chromatography. The exact retention will depend on the specific experimental conditions.
| Triglyceride Class | Number of Double Bonds | Elution Order | Relative Retention Strength |
| Saturated (e.g., PPP) | 0 | 1 (First) | Weakest |
| Monounsaturated (trans) | 1 | 2 | Weak |
| Monounsaturated (cis, e.g., OOO) | 1 | 3 | Moderate |
| Diunsaturated (trans, trans) | 2 | 4 | Moderate-Strong |
| Diunsaturated (cis, trans) | 2 | 5 | Strong |
| Diunsaturated (cis, cis, e.g., LLL) | 2 | 6 | Stronger |
| Polyunsaturated | >2 | 7+ (Last) | Strongest |
P = Palmitic acid (16:0), O = Oleic acid (18:1, cis), L = Linoleic acid (18:2, cis, cis)
Visualizations
Experimental Workflow for Argentation Column Chromatography
Caption: Workflow for isolating cis-unsaturated triglycerides.
Principle of Separation in Argentation Chromatography
Caption: Separation based on double bond number and geometry.
References
- 1. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. aocs.org [aocs.org]
- 4. silicycle.com [silicycle.com]
- 5. Separations of lipids by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chain separation of monounsaturated fatty acid methyl esters by argentation thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. rsc.org [rsc.org]
- 12. youngin.com [youngin.com]
Application Notes and Protocols: 1,2,3-Tri-12(Z)-heneicosenoyl Glycerol in Nutritional Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Tri-12(Z)-heneicosenoyl glycerol (B35011) is a triacylglycerol composed of a glycerol backbone esterified with three molecules of 12(Z)-heneicosenoic acid, a long-chain monounsaturated fatty acid (C21:1). While direct nutritional research on this specific triglyceride is limited, its structural similarity to other long-chain monounsaturated fatty acid-containing triglycerides, such as those containing erucic acid (C22:1), allows for the extrapolation of potential applications and experimental investigation. These application notes provide a framework for studying the nutritional and metabolic effects of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol, with a focus on lipid metabolism and cardiovascular health. The protocols outlined below are adapted from studies on structurally related compounds and provide a starting point for rigorous scientific inquiry.
Potential Applications in Nutritional Research
Based on studies of similar long-chain monounsaturated fatty acids, 1,2,3-Tri-12(Z)-heneicosenoyl glycerol could be investigated for its role in:
-
Modulation of Lipid Metabolism: Investigating its influence on plasma and tissue lipid profiles, including triglycerides, cholesterol, and free fatty acids. Long-chain monounsaturated fatty acids have been shown to influence the expression of genes involved in lipid transport and oxidation.
-
Cardiovascular Health and Disease: Studying its potential to induce or mitigate cardiac lipidosis (the accumulation of lipids in heart muscle), a condition observed with high intake of certain long-chain fatty acids like erucic acid.
-
Metabolic Syndrome and Diabetes: Exploring its effects on insulin (B600854) sensitivity, glucose metabolism, and adipose tissue function. Research on C20:1 and C22:1 isomers suggests that long-chain monounsaturated fatty acids may ameliorate obesity-related metabolic dysfunction.[1][2]
-
Gene Expression Regulation: Examining its ability to act as a ligand for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose homeostasis.
Experimental Protocols
The following are detailed protocols for preclinical evaluation of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol in a rodent model. These are based on established methodologies for studying the nutritional effects of dietary fats.
Protocol 1: Evaluation of Cardiac Lipidosis in a Rat Model
Objective: To determine if dietary supplementation with 1,2,3-Tri-12(Z)-heneicosenoyl glycerol induces myocardial lipidosis.
Materials:
-
Male Sprague-Dawley rats (weanling or young adult)
-
Purified diet components (casein, sucrose, cellulose, vitamin mix, mineral mix)
-
1,2,3-Tri-12(Z)-heneicosenoyl glycerol (test article)
-
Control oil (e.g., corn oil or a blend mimicking a standard rodent diet)
-
Oil Red O stain
-
Reagents for lipid extraction and analysis (e.g., chloroform, methanol)
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the start of the study.
-
Diet Preparation: Prepare two purified diets:
-
Control Diet: A diet containing 20% fat by weight, with the fat source being the control oil.
-
Test Diet: A diet containing 20% fat by weight, where a specific percentage (e.g., 2.5%, 5%, or 10%) of the fat is 1,2,3-Tri-12(Z)-heneicosenoyl glycerol, replacing an equivalent amount of the control oil.
-
-
Animal Dosing: Randomly assign rats to the control and test diet groups (n=8-10 per group). Provide the respective diets and water ad libitum for a period of 1 to 16 weeks. Monitor food intake and body weight regularly.
-
Tissue Collection: At the end of the study period, euthanize the animals and excise the hearts. A portion of the ventricular tissue should be fixed in formalin for histology, and the remainder snap-frozen in liquid nitrogen for biochemical analysis.
-
Histological Analysis:
-
Embed the formalin-fixed heart tissue in a suitable medium.
-
Prepare frozen sections and stain with Oil Red O to visualize neutral lipid droplets.
-
Score the degree of lipidosis based on the density and distribution of stained droplets.
-
-
Biochemical Analysis:
-
Homogenize the frozen heart tissue.
-
Extract total lipids using a method such as the Folch or Bligh-Dyer procedure.
-
Quantify the total triglyceride content of the heart tissue.
-
Analyze the fatty acid composition of the cardiac triglycerides using GC-MS to determine the incorporation of 12(Z)-heneicosenoic acid.
-
Protocol 2: Assessment of Metabolic Parameters in a Diabetic Mouse Model
Objective: To investigate the effects of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol on metabolic dysfunction in a model of type 2 diabetes.
Materials:
-
Diabetic mice (e.g., KK-Ay or db/db mice)
-
Purified diet components
-
1,2,3-Tri-12(Z)-heneicosenoyl glycerol
-
Control oil (e.g., soybean oil)
-
Kits for measuring plasma glucose, insulin, triglycerides, and total cholesterol
-
Reagents and equipment for quantitative real-time PCR (qRT-PCR)
Procedure:
-
Animal Acclimation and Baseline Measurements: Acclimate mice for one week. Collect baseline blood samples for metabolic parameter analysis.
-
Diet Preparation:
-
Control Diet: A purified diet with a defined fat content (e.g., 7% soybean oil).
-
Test Diet: A diet where a portion of the control oil is replaced with 1,2,3-Tri-12(Z)-heneicosenoyl glycerol (e.g., 4%).
-
-
Animal Dosing: Randomly assign mice to the control and test diet groups (n=10 per group) and feed for a specified period (e.g., 8 weeks).
-
Metabolic Monitoring: Monitor body weight and food intake weekly. Perform glucose and insulin tolerance tests at appropriate intervals.
-
Sample Collection: At the end of the study, collect terminal blood samples for the analysis of plasma metabolites. Euthanize the animals and collect liver and adipose tissue for gene expression analysis.
-
Plasma Analysis: Measure plasma levels of glucose, insulin, triglycerides, and total cholesterol using commercially available kits.
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from liver and adipose tissue.
-
Synthesize cDNA.
-
Perform qRT-PCR to analyze the expression of genes involved in lipid metabolism, such as Pparg, lipoprotein lipase (B570770) (Lpl), fatty acid translocase (Cd36), and carnitine palmitoyltransferase 1A (Cpt1a).
-
Data Presentation
Table 1: Hypothetical Quantitative Data on Cardiac Lipid Content in Rats Fed 1,2,3-Tri-12(Z)-heneicosenoyl Glycerol for 4 Weeks.
| Parameter | Control Diet (20% Corn Oil) | Test Diet (10% 1,2,3-Tri-12(Z)-heneicosenoyl Glycerol) |
| Cardiac Triglycerides (mg/g wet weight) | 4.5 ± 0.5 | 12.8 ± 1.2 |
| 12(Z)-Heneicosenoic Acid in Cardiac TAG (%) | Not Detected | 15.2 ± 2.1 |
| Histological Lipidosis Score (0-4) | 0.5 ± 0.2 | 3.2 ± 0.4 |
| *Data are presented as mean ± SEM and are hypothetical, for illustrative purposes only. Statistical significance would be determined by appropriate tests (e.g., t-test). |
Table 2: Hypothetical Effects of 1,2,3-Tri-12(Z)-heneicosenoyl Glycerol on Plasma Metabolites and Adipose Tissue Gene Expression in Diabetic Mice.
| Parameter | Control Diet (7% Soybean Oil) | Test Diet (4% 1,2,3-Tri-12(Z)-heneicosenoyl Glycerol) | Percent Change |
| Plasma Metabolites | |||
| Total Cholesterol (mg/dL) | 150 ± 10 | 130 ± 8 | ↓ 13.3% |
| Triglycerides (mg/dL) | 120 ± 12 | 105 ± 10 | ↓ 12.5% |
| Insulin (ng/mL) | 2.5 ± 0.3 | 1.8 ± 0.2 | ↓ 28.0% |
| Adipose Tissue Gene Expression (Fold Change) | |||
| Pparg | 1.0 ± 0.1 | 2.5 ± 0.3 | ↑ 150% |
| Lpl | 1.0 ± 0.15 | 3.2 ± 0.4 | ↑ 220% |
| Cd36 | 1.0 ± 0.2 | 2.1 ± 0.25 | ↑ 110% |
| Data are presented as mean ± SEM and are hypothetical, based on findings for similar long-chain monounsaturated fatty acids.[2] Statistical significance would be determined by appropriate tests. |
Mandatory Visualizations
Caption: Experimental workflow for nutritional studies.
Caption: Hypothetical PPARγ signaling pathway.
References
- 1. Dietary supplementation with long-chain monounsaturated fatty acids attenuates obesity-related metabolic dysfunction and increases expression of PPAR gamma in adipose tissue in type 2 diabetic KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary supplementation with long-chain monounsaturated fatty acids attenuates obesity-related metabolic dysfunction and increases expression of PPAR gamma in adipose tissue in type 2 diabetic KK-Ay mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Triglycerides Using Supercritical Fluid Chromatography (SFC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green analytical technique for the separation and analysis of triglycerides (TGs).[1][2] TGs are a major class of lipids found in vegetable oils, animal fats, and are key components in pharmaceutical formulations.[1][3][4] This application note details the use of SFC for the efficient and high-resolution separation of triglycerides, offering significant advantages over traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] SFC provides faster analysis times, reduced organic solvent consumption, and unique selectivity, making it an ideal platform for both qualitative and quantitative analysis of complex lipid mixtures.[2][5][6]
The primary mobile phase in SFC is supercritical carbon dioxide, which exhibits low viscosity and high diffusivity, leading to high-speed and efficient separations.[1][7] The polarity of the mobile phase can be fine-tuned by adding a small amount of an organic solvent (modifier), allowing for the elution of a wide range of analytes.[7] For triglyceride analysis, two main column chemistries are predominantly employed: C18 (ODS) and silver-loaded stationary phases.[8] C18 columns separate triglycerides based on their partition number (PN), which is related to the carbon number and the number of double bonds.[8] In contrast, silver-loaded columns provide separation based on the degree of unsaturation.[8] The choice of detector, such as an Evaporative Light Scattering Detector (ELSD), Ultraviolet (UV) detector, or Mass Spectrometer (MS), further enhances the analytical capabilities of SFC for triglyceride analysis.[8]
Advantages of SFC for Triglyceride Analysis
-
High Speed: SFC runs are significantly shorter than traditional HPLC methods, increasing sample throughput.[5]
-
Reduced Solvent Consumption: The primary use of CO2 as the mobile phase aligns with green chemistry principles and reduces the costs associated with hazardous organic solvents.[2]
-
Unique Selectivity: SFC offers different selectivity compared to HPLC, enabling the separation of complex and isomeric triglyceride mixtures.[8]
-
Low Temperature Analysis: Compared to GC, SFC operates at lower temperatures, preventing the thermal degradation of labile triglyceride molecules.[1][4]
-
MS Compatibility: SFC is readily compatible with mass spectrometry, providing detailed structural information and sensitive detection of triglycerides.[5][6]
Experimental Protocols
Protocol 1: General Triglyceride Profiling using a C18 Column
This protocol is suitable for the general separation of triglycerides in samples like vegetable oils based on their carbon number and degree of unsaturation.
Instrumentation:
-
Supercritical Fluid Chromatograph (e.g., Agilent 1260 Infinity Analytical SFC System, Shimadzu Nexera UC)[3][8]
-
C18 (ODS) Column (e.g., 4.6 x 150 mm, 3.5 µm)[9]
-
Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
-
Autosampler
Reagents:
-
Supercritical Grade Carbon Dioxide (CO2)
-
HPLC Grade Methanol (B129727) (as modifier)
-
HPLC Grade Chloroform (B151607) or Hexane (B92381) (for sample dissolution)
-
Triglyceride standards (e.g., Tripalmitin, Triolein, Trilinolein)
Procedure:
-
Sample Preparation: Dissolve the oil or lipid extract in chloroform or hexane to a final concentration of 1-10 mg/mL.[8]
-
Instrument Setup:
-
Mobile Phase Gradient:
-
Start with a low percentage of methanol modifier (e.g., 2-5%).
-
Program a linear gradient to increase the methanol percentage to 20-40% over 10-20 minutes.
-
Hold at the final modifier concentration for 5 minutes.
-
Return to the initial conditions and equilibrate for 5 minutes before the next injection.
-
-
Detector Settings:
-
ELSD: Set the nebulizer temperature to 30-40°C and the evaporator temperature to 50-60°C. Adjust the gas flow as per the manufacturer's recommendation.
-
MS: Use an appropriate interface (e.g., ESI, APCI). Optimize source parameters for triglyceride ionization.
-
-
Injection: Inject 1-5 µL of the prepared sample.
-
Data Analysis: Identify and quantify triglycerides based on the retention times of the standards and the peak areas.
Protocol 2: Separation of Triglycerides by Degree of Unsaturation using a Silver-Loaded Column
This protocol is ideal for separating triglycerides based on the number of double bonds, which is useful for analyzing oils with varying degrees of saturation.
Instrumentation:
-
Same as Protocol 1, with a silver-loaded column.
Reagents:
-
Same as Protocol 1.
Procedure:
-
Sample Preparation: Same as Protocol 1.
-
Instrument Setup:
-
Install the silver-loaded column.
-
Set the column temperature to 60-80°C.
-
Set the back pressure regulator to 150 bar.
-
Set the CO2 flow rate to 2 mL/min.
-
-
Mobile Phase Gradient:
-
Start with 1-2% methanol or a mixture of methanol/acetonitrile as the modifier.
-
Program a gentle gradient to increase the modifier concentration to 5-10% over 20-30 minutes.
-
-
Detector Settings: Same as Protocol 1.
-
Injection: Inject 1-5 µL of the prepared sample.
-
Data Analysis: Peaks will elute in order of increasing unsaturation.
Quantitative Data Summary
The following table summarizes typical experimental conditions and performance data for the SFC analysis of triglycerides from various sources.
| Parameter | Method 1: C18 Separation | Method 2: Silver-Ion Separation |
| Stationary Phase | C18 (Octadecylsilane) | Silver-impregnated silica |
| Separation Principle | Carbon Number & Degree of Unsaturation | Degree of Unsaturation |
| Typical Column Dimensions | 4.6 x 150 mm, 3.5 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase | CO2 / Methanol | CO2 / Methanol or Acetonitrile |
| Typical Gradient | 2% to 40% Methanol | 1% to 10% Modifier |
| Flow Rate | 2 - 3 mL/min | 2 mL/min |
| Temperature | 40 - 60 °C | 60 - 80 °C |
| Back Pressure | 140 - 150 bar | 150 bar |
| Detector | ELSD, MS, UV | ELSD, MS, UV |
| Analysis Time | < 20 minutes | < 30 minutes |
| Application | General profiling of vegetable oils, fish oils | Analysis of polyunsaturated triglycerides |
Visualizations
Caption: Workflow for Triglyceride Analysis by SFC.
Conclusion
Supercritical Fluid Chromatography is a highly effective technique for the analysis of triglycerides in various matrices, including food, natural products, and pharmaceutical excipients.[4][8] Its advantages in terms of speed, reduced environmental impact, and unique separation capabilities make it a valuable tool for both research and quality control laboratories.[2][5] The protocols and data presented in this application note provide a solid foundation for developing and implementing robust SFC methods for triglyceride analysis.
References
- 1. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 3. Analysis of Triglycerides Using the Nexera UC Supercritical Fluid Chromatograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Analysis of mono-, di- and triglycerides in pharmaceutical excipients by capillary supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. m.youtube.com [m.youtube.com]
- 8. agilent.com [agilent.com]
- 9. chromatographytoday.com [chromatographytoday.com]
Application Note: Unveiling the Structure of Triheneicosenoin via High-Resolution NMR Spectroscopy
An Application Note and Protocol for the Structural Elucidation of Triheneicosenoin using NMR Spectroscopy.
Introduction
Triacylglycerols (TAGs) are the primary components of fats and oils and serve as vital energy reserves in living organisms.[1] Their chemical structure, particularly the nature of their fatty acid chains, dictates their physical properties and biological function. Triheneicosenoin is a triacylglycerol composed of a glycerol (B35011) backbone esterified with three heneicosenoic acid chains. Heneicosenoic acid is a monounsaturated fatty acid with a 21-carbon chain. The precise determination of the position and stereochemistry (cis/trans) of the double bond within each fatty acid chain, as well as their distribution on the glycerol backbone, is critical for understanding its properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for the structural elucidation of organic molecules, including complex lipids like triheneicosenoin.[2] It provides detailed information on the molecular framework through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns in ¹H and ¹³C NMR spectra.[3] Advanced 2D NMR techniques such as COSY and HMBC can further confirm the connectivity of atoms within the molecule.[4] This application note provides a detailed protocol for the structural elucidation of triheneicosenoin using ¹H and ¹³C NMR spectroscopy. For the purpose of this note, we will consider the structure to be glyceryl tri-(cis-11-heneicosenoate) .
Methodology and Protocols
The comprehensive structural analysis of triheneicosenoin involves a systematic workflow, from sample preparation to the acquisition and interpretation of various NMR spectra.
Experimental Protocols
1. Sample Preparation
-
Sample Weighing : Accurately weigh 10-20 mg of the purified triheneicosenoin sample.
-
Solvent : Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a standard solvent for lipid analysis, and its residual proton signal at ~7.26 ppm can be used as a secondary reference.
-
Internal Standard : Add tetramethylsilane (B1202638) (TMS) as an internal reference standard for chemical shifts (δ = 0.00 ppm).
-
Mixing : Vortex the sample gently until it is fully dissolved.
-
Transfer : Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy Protocol
-
Spectrometer : 400 MHz or higher field NMR spectrometer.
-
Pulse Program : Standard single-pulse sequence.
-
Acquisition Parameters :
-
Processing : Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
3. ¹³C NMR Spectroscopy Protocol
-
Spectrometer : 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program : Standard single-pulse with broadband proton decoupling.
-
Acquisition Parameters :
-
Pulse Angle : 90 degrees.
-
Spectral Width : 200-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay (d1) : 5-10 seconds. Longer delays are crucial for quantitative analysis of quaternary carbons, such as the carbonyl group.[6]
-
Number of Scans : 1024-4096 scans, as ¹³C has a low natural abundance.
-
-
Processing : Apply Fourier transform with an exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm or the CDCl₃ triplet at ~77.16 ppm.
Results and Data Interpretation
The ¹H and ¹³C NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei in the triheneicosenoin molecule.
References
- 1. Synthesis, NMR spectroscopic investigations and absolute quantification of dietary triacylglycerols [opus.constructor.university]
- 2. researchgate.net [researchgate.net]
- 3. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 5. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
Troubleshooting & Optimization
How to improve peak resolution in reverse-phase HPLC of triglycerides.
Technical Support Center: Reverse-Phase HPLC of Triglycerides
Welcome to the technical support center for the analysis of triglycerides (TGs) by reverse-phase high-performance liquid chromatography (RP-HPLC). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing poor peak resolution or co-elution of my triglyceride species?
Poor peak resolution is a common challenge in triglyceride analysis due to the structural similarity of different TG molecules, which often have the same equivalent carbon number (ECN).[1] This issue typically stems from suboptimal conditions in one of the following areas: the stationary phase, mobile phase, or column temperature.[2][3]
Troubleshooting Steps:
-
Optimize the Stationary Phase (Column Choice):
-
C18 Columns: Octadecylsilane (C18 or ODS) columns are the most commonly used stationary phases for TG separation.[4] For best results, select columns with a high carbon load and small particle diameters (e.g., 3–5 µm).[2][5]
-
C30 Columns: For complex mixtures or structurally similar TGs, a C30 column can offer superior shape selectivity compared to a C18, often resulting in higher resolution.[6][7][8]
-
Column Length: Increasing the column length, for instance by connecting two or more columns in series, can significantly increase efficiency and improve the resolution of complex samples.[2][5][9]
-
-
Adjust the Mobile Phase Composition:
-
Solvent Selection: Non-aqueous reversed-phase (NARP) HPLC is standard for TGs.[9] Acetonitrile (B52724) is the most frequently used weak solvent (Solvent A).[2][4][5] Stronger organic modifiers (Solvent B) like acetone (B3395972), isopropanol (B130326) (IPA), or methyl tert-butyl ether (MTBE) are added to elute the hydrophobic TGs.[1][3][5] Acetone has proven to be a highly effective modifier for many applications.[2][5]
-
Gradient Elution: A gradient elution, where the concentration of the strong solvent (Solvent B) is increased over time, is essential for resolving complex mixtures of TGs that span a broad range of partition numbers.[3][5][10] Fine-tuning the gradient slope (e.g., using nonlinear or step-wise gradients) can dramatically improve the separation of critical pairs.[2][5]
-
-
Control the Column Temperature:
-
Lower Temperatures for Better Resolution: In RP-HPLC, decreasing the column temperature generally increases selectivity and retention, leading to improved resolution.[5][9][11] Operating at a lower temperature, such as 20°C instead of 30°C, can provide a usable improvement in separation.[9]
-
Solubility Considerations: Be aware that highly saturated TGs may become less soluble at lower temperatures.[4] If precipitation is a concern, a modest temperature (e.g., 30°C) or a temperature gradient may be necessary to ensure all components remain in solution.[5][12]
-
Q2: How does the choice of mobile phase modifier impact my separation?
The organic modifier (e.g., acetone, IPA, MTBE) added to acetonitrile serves two main functions: it improves the solubility of triglycerides and alters the selectivity of the separation.[4] Different modifiers can change the elution order and improve the resolution of closely eluting or co-eluting peaks.
| Modifier | Common Mobile Phase System | Key Characteristics |
| Acetone | Acetonitrile/Acetone | Highly effective for a common range of vegetable oils.[4][5] Good selectivity. |
| Isopropanol (IPA) | Acetonitrile/Isopropanol | Good solvent for a wide range of TGs. Often used in UHPLC applications.[9] |
| Methyl tert-butyl ether (MTBE) | Acetonitrile/MTBE | A strong eluting solvent, useful for highly retained TGs.[9][12] Can offer different selectivity compared to IPA or acetone.[9] |
This table summarizes common modifiers and their characteristics for triglyceride analysis in RP-HPLC.
Q3: What injection solvent should I use, and how does it affect my peaks?
The injection solvent can have a major influence on peak shape and resolution.[5]
-
Best Practice: The ideal injection solvent is the mobile phase itself, specifically the initial mobile phase composition of your gradient.[4][5] Use the minimum volume necessary (e.g., 5-10 µL).[4]
-
Alternative Solvents: If your sample is not soluble in the initial mobile phase, you can use the modifier component (e.g., acetone, IPA) or another compatible solvent like dichloromethane (B109758).[4][5]
-
Solvents to Avoid: Never use hexane (B92381) as the injection solvent in RP-HPLC. Hexane is too non-polar and competes with the stationary phase, which can cause severe peak broadening or even split peaks for a single component.[4]
Experimental Protocols
Protocol 1: General-Purpose Gradient Method for Vegetable Oil Triglycerides
This protocol provides a starting point for the analysis of common triglycerides found in vegetable oils.
-
Column: C18 (ODS-2) Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Acetone
-
-
Gradient Program:
-
Start with a proportion of acetone in acetonitrile suitable for retaining early-eluting TGs (e.g., 0-10% Acetone).[5]
-
Increase the proportion of acetone in a linear or segmented gradient to elute more retained compounds. A representative program could be: 0% to 35% B over 50 min, hold for 20 min, then increase to 80% B over 75 min.[5]
-
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the oil sample in the injection solvent (e.g., dichloromethane or the initial mobile phase).
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended as triglycerides lack strong UV chromophores.[10][13]
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
The following diagram outlines a logical workflow for diagnosing and solving issues with peak resolution in triglyceride HPLC analysis.
Caption: Troubleshooting workflow for improving poor peak resolution in RP-HPLC of triglycerides.
Key Parameter Relationships in Triglyceride Separation
This diagram illustrates how adjusting primary HPLC parameters affects the chromatographic outcome for triglycerides.
Caption: Relationship between key HPLC parameters and their effect on triglyceride peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aocs.org [aocs.org]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. youngin.com [youngin.com]
- 10. agilent.com [agilent.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Lipid Extraction Recovery for Long-Chain Triglycerides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the recovery of long-chain triglycerides during lipid extraction experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of long-chain triglycerides.
Issue 1: Low Yield of Long-Chain Triglycerides
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent Selection | Long-chain triglycerides are non-polar lipids and require non-polar solvents for efficient extraction.[1][2] Ensure you are using a suitable solvent or solvent mixture. For instance, a chloroform/methanol mixture is widely used for its effectiveness in extracting a broad range of lipids.[2][3][4] Non-polar solvents like hexane (B92381) are also effective for extracting neutral lipids like triglycerides.[2] | Increased recovery of long-chain triglycerides. |
| Insufficient Solvent Volume | The ratio of solvent to sample is critical for extraction efficiency.[2] For methods like the Folch extraction, a sample-to-solvent ratio of 1:20 (w/v) is recommended to achieve high lipid recovery, especially for samples with a lipid content greater than 2%.[2][5] | Improved extraction efficiency and higher lipid yield. |
| Inadequate Sample Homogenization | Proper homogenization of the tissue or sample is crucial to ensure the solvent can effectively interact with the lipids.[4] Grinding the sample into small particles, especially for solid samples, is a necessary step.[6][7] For tissue samples, homogenization with the solvent mixture is a key step in methods like the Folch procedure.[4][8] | Enhanced solvent penetration and increased lipid extraction. |
| Presence of Water in the Sample | High water content in the sample can hinder the penetration of non-polar solvents.[1] For methods like Soxhlet extraction, it is recommended to use a relatively dry sample.[1] | Better solvent-lipid interaction and improved extraction. |
| Complex Sample Matrix | The presence of other components in the sample matrix, such as proteins and carbohydrates, can interfere with lipid extraction.[9] Pre-treatment of the sample to disrupt the cell wall or remove interfering substances may be necessary.[2] | Reduced matrix effects and increased purity and yield of the extracted lipids. |
Troubleshooting Workflow for Low Lipid Yield
References
- 1. ANALYSIS OF LIPIDS [people.umass.edu]
- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 4. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 5. benchchem.com [benchchem.com]
- 6. Soxhlet Extraction Overview - [acmasindia.com]
- 7. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]
- 8. mmpc.org [mmpc.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Signal Intensity in Mass Spectrometry of Triglycerides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity in the mass spectrometry of triglycerides.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low signal intensity when analyzing triglycerides by mass spectrometry?
Low signal intensity in triglyceride analysis can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Sample Preparation: Triglycerides are nonpolar molecules, and their extraction and purification are critical. Inadequate sample cleanup can leave behind interfering substances.[1][2] For complex matrices like plasma, protein precipitation is a common first step, but it may not be sufficient to remove all interfering lipids.[3][4]
-
Inefficient Ionization: The choice of ionization technique and the formation of appropriate adducts are crucial for detecting triglycerides. Electrospray ionization (ESI) is commonly used, but triglycerides do not readily form protonated molecules ([M+H]+) and often show low sensitivity with this adduct.[5]
-
Ion Suppression: This is a major issue in triglyceride analysis, where other co-eluting molecules in the sample, particularly phospholipids (B1166683) like phosphatidylcholines (PCs), compete for ionization, thereby reducing the signal of the triglycerides.[4][6][7][8][9]
-
Poor Mass Spectrometry Parameter Optimization: Instrument settings such as spray voltage, collision energy, and gas flows are not optimized for triglycerides, leading to poor detection.[10][11]
-
Sample Concentration: The concentration of the triglyceride sample may be too low to produce a strong signal. Conversely, a sample that is too concentrated can also lead to ion suppression.[11]
Q2: How can I improve the ionization efficiency of my triglycerides?
Improving ionization efficiency is a key step to enhance signal intensity. Here are some strategies:
-
Promote Adduct Formation: Triglycerides are more readily ionized as adducts with alkali metals or ammonium (B1175870) ions.[5][12]
-
Ammonium Adducts ([M+NH₄]⁺): These are commonly used in liquid chromatography-mass spectrometry (LC-MS) as they are compatible with chromatographic conditions.[5]
-
Sodium Adducts ([M+Na]⁺): Sodium adducts can provide a significantly higher signal for triglycerides compared to protonated molecules.[7][12] Adding a sodium salt, like sodium acetate, to the sample can enhance the formation of these adducts.[7]
-
Lithium Adducts ([M+Li]⁺): Lithium adducts can also be used and may provide more informative fragmentation patterns for structural identification.[5][13] However, using lithium salts may require more frequent cleaning of the ion source.[5]
-
-
Choose the Right Ionization Technique:
-
Electrospray Ionization (ESI): This is the most common technique. Optimization of ESI parameters is crucial.[10][14]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI can also be used for triglyceride analysis.[5]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While MALDI is a powerful technique, it can be challenging for triglycerides due to ion suppression by phospholipids.[7] However, specialized techniques like using silicon nanopost arrays (NAPA) as a substrate can enhance triglyceride ionization in MALDI.[7]
-
Below is a table summarizing the relative signal intensities of a triglyceride standard with different ionization platforms and the effect of an additive.
| Ionization Platform | Additive | Analyte | Relative Signal Intensity Fold Change |
| NAPA vs. MALDI | None | TG(16:0/16:0/16:0) | ~49-fold higher on NAPA |
| NAPA vs. MALDI | Sodium Acetate | TG(16:0/16:0/16:0) | ~227-fold higher on NAPA |
| MALDI vs. NAPA | None | PC(18:1/18:1) | ~757-fold higher on MALDI |
| MALDI vs. NAPA | Sodium Acetate | PC(18:1/18:1) | ~295-fold higher on MALDI |
Data adapted from a study comparing NAPA-LDI-MS with MALDI-MS for lipid analysis.[7]
Q3: I suspect ion suppression is affecting my triglyceride signal. How can I confirm and mitigate this?
Ion suppression is a common problem where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.[8][9] Phospholipids are a major cause of ion suppression for triglycerides.[4][7]
Confirming Ion Suppression:
A post-column infusion experiment can be used to identify regions of ion suppression in your chromatogram. In this experiment, a constant flow of your triglyceride standard is infused into the mass spectrometer after the analytical column, while a blank matrix sample is injected onto the column. A dip in the baseline signal of the infused standard at certain retention times indicates the elution of interfering compounds from the matrix.
Mitigating Ion Suppression:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering compounds before they enter the mass spectrometer.
-
Optimize Chromatography:
-
Increase Chromatographic Resolution: Modifying the chromatographic method to separate the triglycerides from the interfering compounds can alleviate ion suppression.[8] This can be achieved by using a longer column, a different stationary phase, or a modified gradient.
-
Two-Dimensional Liquid Chromatography (LCxLC): For very complex samples, 2D-LC can provide the necessary separation power.[5]
-
-
Use an Appropriate Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.[3]
The following diagram illustrates a general workflow for troubleshooting low signal intensity with a focus on identifying and mitigating ion suppression.
Q4: Can you provide a starting point for mass spectrometry parameters for triglyceride analysis?
Optimal parameters will vary depending on the instrument and the specific triglycerides being analyzed. However, here are some general guidelines and examples from published methods.
Example Parameters for Flow Injection Analysis (FIA)-MS/MS of Triglycerides:
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Spray Voltage | 4.1 kV |
| Temperature | 300°C |
| Curtain Gas | 17 |
| Collision Gas | HIGH |
| Ion Source Gas 1 | 15 |
| Ion Source Gas 2 | 32 |
| Declustering Potential | 80 |
| Entrance Potential | 10 |
| Collision Energy | 36 |
| Excitation Energy | 0.3 |
These parameters were optimized for the analysis of abundant triglycerides in human plasma.[10]
Key Parameters to Optimize:
-
Collision Energy (CE): This is a critical parameter in MS/MS experiments. It needs to be optimized to achieve the desired fragmentation pattern (e.g., neutral loss of fatty acids) for triglyceride identification and quantification.[10]
-
Spray Voltage and Gas Flows: These parameters affect the stability and efficiency of the ESI spray and should be tuned for optimal signal.[15]
-
Source Temperature: The temperature of the ion source can influence the desolvation of the analytes.[10]
The following diagram shows the logical relationship between optimizing different MS parameters.
Experimental Protocols
Protocol 1: Sample Preparation for Triglyceride Analysis from Human Plasma by Protein Precipitation
This protocol is adapted from a method for the analysis of triglycerides in blood-derived samples.[3]
Materials:
-
Human plasma (5 µL)
-
Toluene/Methanol (B129727) (1:1 v/v) solution
-
Deuterated internal standards for quantification
Procedure:
-
Aliquoting: Pipette 5 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add the deuterated internal standards to the plasma sample.
-
Protein Precipitation: Add a sufficient volume of the toluene/methanol (1:1 v/v) solution to the plasma sample to precipitate the proteins. The exact volume may need to be optimized, but a common ratio is 4:1 or 10:1 (solvent to sample).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the lipids, and transfer it to a new tube for analysis.
-
Analysis: The extracted sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Direct Infusion Analysis (DIA) for Triglyceride Profiling
This protocol describes a general approach for direct infusion analysis, also known as shotgun lipidomics, which can be useful for rapid profiling of triglycerides without chromatographic separation.[5][6]
Materials:
-
Lipid extract (from sample preparation)
-
Infusion solvent (e.g., methanol with an appropriate adduct-forming salt like ammonium formate (B1220265) or lithium hydroxide)
-
Syringe pump
-
Mass spectrometer
Procedure:
-
Sample Dilution: Dilute the lipid extract in the infusion solvent to a final concentration suitable for the mass spectrometer (typically in the low µg/mL to ng/mL range).
-
Syringe Pump Setup: Load the diluted sample into a syringe and place it in a syringe pump connected to the mass spectrometer's ion source.
-
Infusion: Infuse the sample at a constant, low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire mass spectra over a mass range that covers the expected triglyceride species (e.g., m/z 700-1000).[3] Perform tandem MS (MS/MS) experiments, such as neutral loss scans corresponding to the common fatty acids, to identify the triglyceride species present.[14][16]
-
Data Analysis: Analyze the resulting spectra to identify and quantify the different triglyceride molecular species.
References
- 1. shimadzu.com.sg [shimadzu.com.sg]
- 2. A Sample Prep-Free Analysis of Triglycerides and Fatty Acids with âSmart IS+â and âSMCI+â - Authentication Studies - : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 5. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vertes.columbian.gwu.edu [vertes.columbian.gwu.edu]
- 8. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gmi-inc.com [gmi-inc.com]
- 12. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 15. biotage.com [biotage.com]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Preventing Sample Degradation of Unsaturated Lipids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of unsaturated lipid samples during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unsaturated lipid degradation during storage?
A1: The primary causes of unsaturated lipid degradation are:
-
Oxidation: This is the most significant cause of degradation for unsaturated lipids. The double bonds in unsaturated fatty acid chains are highly susceptible to attack by reactive oxygen species (ROS).[1][2][3] This process, known as lipid peroxidation, is a free-radical chain reaction that leads to the formation of hydroperoxides, which are unstable and can break down into a variety of secondary products, including aldehydes and ketones, ultimately altering the structure and function of the lipid.[3]
-
Hydrolysis: This is the enzymatic or non-enzymatic breakdown of lipids due to the presence of water, leading to the release of free fatty acids.[2]
-
Enzymatic Degradation: Lipases and other enzymes present in the sample can remain active at low temperatures and degrade lipids.[2][4]
-
Light Exposure: UV and visible light can act as catalysts for lipid oxidation, a process known as photo-oxidation.[2][5]
-
Temperature Fluctuations: Repeated freeze-thaw cycles can damage sample integrity and accelerate degradation processes.[2] Storing samples at inappropriate temperatures can also increase the rate of chemical reactions.[2][6]
Q2: What is the ideal storage temperature for unsaturated lipid samples?
A2: For long-term storage, unsaturated lipid extracts should be stored at -20°C or lower.[2][4][7][8] Storage at -80°C is often recommended to further reduce the rate of enzymatic and chemical degradation.[2] Short-term storage at 4°C or room temperature should be avoided as enzymatic activity can persist.[2]
Q3: How does oxygen contribute to the degradation of my lipid samples?
A3: Oxygen is a critical factor in the degradation of unsaturated lipids through a process called lipid peroxidation.[1][9] This process occurs in three main stages:
-
Initiation: A free radical abstracts a hydrogen atom from an unsaturated fatty acid, forming a lipid radical.[3]
-
Propagation: The lipid radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another unsaturated fatty acid, creating a lipid hydroperoxide and another lipid radical, thus propagating the chain reaction.[3]
-
Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.[3]
Reducing the oxygen concentration in storage containers to less than 2% can significantly enhance oxidative stability.[1][9][10]
Q4: Should I store my unsaturated lipids as a dry powder or in a solvent?
A4: Unsaturated lipids are not stable as dry powders.[7][8] They are often hygroscopic and can readily absorb moisture, which can lead to hydrolysis and oxidation.[7][8] Therefore, it is strongly recommended to dissolve unsaturated lipids in a suitable organic solvent for storage.[7][8] Saturated lipids, on the other hand, are more stable as powders.[7]
Q5: What type of container is best for storing lipid solutions?
A5: Lipid solutions in organic solvents should be stored in glass containers with Teflon-lined closures.[7][8] Plastic containers should be avoided as plasticizers and other contaminants can leach into the solvent.[7][8] For aqueous suspensions, plastic containers may be used.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in mass spectrometry analysis. | Sample oxidation. | Store samples under an inert gas (argon or nitrogen). Add an antioxidant to the solvent. Avoid light exposure. |
| Loss of polyunsaturated fatty acids (PUFAs) over time. | Degradation due to improper storage temperature. | Ensure storage at -20°C or, preferably, -80°C. Minimize freeze-thaw cycles by aliquoting samples. |
| Formation of precipitates in the lipid solution. | Hydrolysis or other degradation. | Ensure samples are stored in a dry environment. Use high-purity, dry solvents. |
| Inconsistent results between sample aliquots. | Non-homogenous sample or inconsistent handling. | Vortex samples thoroughly before aliquoting. Follow a standardized sample handling protocol for all aliquots. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Unsaturated Lipids
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below (long-term); -80°C is preferable.[4][7][8] | Reduces the rate of chemical reactions and enzymatic activity.[2] |
| Atmosphere | Inert gas (e.g., argon or nitrogen).[2][7] | Minimizes exposure to oxygen, a key initiator of lipid peroxidation.[9] |
| Light | Store in amber vials or in the dark.[2][5] | Prevents photo-oxidation.[2] |
| Container | Glass vial with a Teflon-lined cap.[7][8] | Prevents leaching of contaminants from plastic. |
| Sample State | Dissolved in a suitable organic solvent.[7][8] | Unsaturated lipids are unstable as dry powders.[7][8] |
Experimental Protocols
Protocol 1: General Procedure for Long-Term Storage of Unsaturated Lipid Samples
-
Sample Preparation:
-
Addition of Antioxidant (Optional but Recommended):
-
To prevent oxidation, an antioxidant such as butylated hydroxytoluene (BHT) can be added to the solvent. A typical concentration is 0.05% (w/v).
-
-
Aliquoting:
-
To avoid repeated freeze-thaw cycles, divide the lipid solution into smaller, single-use aliquots in amber glass vials with Teflon-lined caps.[2]
-
-
Inert Gas Purging:
-
Before sealing, flush the headspace of each vial with an inert gas like argon or nitrogen to displace oxygen.
-
-
Sealing and Labeling:
-
Tightly seal the vials.
-
Clearly label each vial with the lipid name, concentration, solvent, date of preparation, and any added antioxidants.
-
-
Storage:
Visualizations
Caption: Lipid Peroxidation Chain Reaction.
Caption: Troubleshooting Sample Degradation.
References
- 1. The Role of Oxygen in Lipid Oxidation Reactions: A Review | Annual Reviews [annualreviews.org]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. ifis.org [ifis.org]
- 6. researchgate.net [researchgate.net]
- 7. avantiresearch.com [avantiresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. The role of oxygen in lipid oxidation reactions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Oxygen in Lipid Oxidation Reactions: A Review | Annual Reviews [annualreviews.org]
Technical Support Center: Resolving Co-eluting Triglyceride Isomers
Welcome to the technical support center for the chromatographic analysis of triglyceride isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the separation of these challenging compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is it so difficult to separate triglyceride (TG) isomers?
Triglyceride isomers present a significant analytical challenge due to their high degree of structural similarity. Co-elution, where two or more distinct TG species elute from the chromatography column at or near the same time, is a common problem.[1][2] This can lead to inaccurate identification and quantification of individual isomers.[1]
The primary reasons for co-elution of TG isomers include:
-
Regioisomers: These isomers have the same fatty acids but differ in their position on the glycerol (B35011) backbone (sn-1, sn-2, sn-3).[1][3]
-
Enantiomers: These are non-superimposable mirror images of each other that exist when different fatty acids are at the sn-1 and sn-3 positions.[4]
-
Positional Isomers of Fatty Acids: The fatty acid chains themselves can have double bonds at different locations.[1]
-
Cis/Trans Isomers: Fatty acids can have double bonds in either a cis or trans configuration.[1]
Q2: What are the primary chromatographic techniques for separating TG isomers?
Several HPLC-based techniques are employed to resolve co-eluting triglyceride isomers. The choice of method depends on the nature of the isomers you are trying to separate.
-
Non-Aqueous Reversed-Phase (NARP) HPLC: This is the most common method for separating TGs.[5][6] Separation is primarily based on the equivalent carbon number (ECN), which is a function of the total number of carbon atoms and the number of double bonds in the fatty acid chains.[3][7] Under optimized conditions, NARP-HPLC can effectively resolve regioisomers.[3][8][9]
-
Silver-Ion HPLC (Ag+-HPLC): This technique is particularly powerful for separating isomers based on the number, position, and configuration (cis/trans) of double bonds in their fatty acid chains.[3][10] The separation relies on the reversible interaction between the silver ions on the stationary phase and the π-electrons of the double bonds.[3][10]
-
Chiral Chromatography: This is the method of choice for separating enantiomers.[6][11][12] Chiral stationary phases (CSPs) are used to create a chiral environment that allows for the differential interaction of the enantiomers.[4][13]
Q3: I am experiencing poor peak resolution or co-elution. What are the key parameters to optimize?
Poor peak resolution is a common issue that can often be addressed by systematically optimizing your chromatographic conditions.
Troubleshooting Poor Peak Resolution
| Parameter | Recommendation | Rationale |
| Stationary Phase | For NARP-HPLC, C18 columns are widely used.[5][14] Polymeric ODS columns have also shown good performance in recognizing structural differences between positional isomers.[5][11][12] For complex mixtures, connecting two or three columns in series can improve resolution.[14][15] | The choice of stationary phase is critical for achieving selectivity between isomers. |
| Mobile Phase | For NARP-HPLC, common mobile phases consist of acetonitrile (B52724) modified with solvents like 2-propanol or acetone.[8][9][15] The ratio of these solvents may require optimization.[3] Using a gradient elution can significantly improve the separation of complex mixtures.[15] | The mobile phase composition directly influences the elution strength and selectivity of the separation.[12][15] |
| Column Temperature | Temperature control is crucial. In NARP-HPLC, lower temperatures generally increase retention and can improve the resolution of some positional isomers.[11] However, higher temperatures can reduce analysis time but may decrease selectivity.[15] | Temperature affects the viscosity of the mobile phase and the interaction of the analytes with the stationary phase.[15] |
| Flow Rate | A lower flow rate generally leads to better resolution but increases the analysis time.[15] | Slower flow rates allow for more effective mass transfer between the mobile and stationary phases. |
| Injection Solvent | The sample should be dissolved in a solvent that is compatible with the mobile phase. Ideally, the initial mobile phase itself is the best injection solvent.[3][14] | An incompatible injection solvent can lead to peak distortion and poor resolution.[15] |
Experimental Protocols
Method 1: NARP-HPLC for Regioisomer Separation
This protocol provides a general framework for the separation of triglyceride regioisomers using NARP-HPLC.
1. Sample Preparation:
- Dissolve the lipid sample in the initial mobile phase (e.g., acetonitrile/2-propanol) to a final concentration of 1-5 mg/mL.[3]
- Filter the sample through a 0.2 µm PTFE syringe filter before injection.[3]
2. HPLC System and Conditions:
- HPLC System: A standard HPLC or UHPLC system with a column thermostat and a suitable detector (e.g., Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD)).[3]
- Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[3] Polymeric ODS columns can also be effective.[3][11]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and 2-propanol. A starting point could be a 70:30 (v/v) ratio.[8][9] The exact ratio may need to be optimized.
- Flow Rate: 0.8 - 1.0 mL/min.[3][8][9]
- Column Temperature: 10 - 25°C.[11] Column temperature is a critical parameter for optimizing selectivity.
- Detection:
- Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode. MS provides identification based on fragmentation patterns.[3]
- Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile analytes like TGs.[3]
3. Data Analysis:
- Identify peaks based on retention times compared to standards or by interpretation of mass spectra.
- Quantify peaks by integrating the peak areas.
Method 2: Silver-Ion HPLC for Separation Based on Unsaturation
This protocol outlines a general procedure for separating triglyceride isomers based on the degree and type of unsaturation.
1. Sample Preparation:
- Dissolve the lipid sample in a non-polar solvent like hexane (B92381) or a mixture of hexane and the initial mobile phase to a concentration of 1-10 mg/mL.[3]
- Filter the sample through a 0.2 µm PTFE syringe filter.[3]
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system with a column oven and a suitable detector (ELSD or MS).[3]
- Column: A silver-ion stationary phase column.
- Mobile Phase: A non-polar mobile phase, often with a gradient of a slightly more polar solvent. For example, a gradient of isopropanol (B130326) in hexane.
- Flow Rate: Typically 1.0 - 2.0 mL/min.
- Column Temperature: Ambient or slightly sub-ambient temperatures are often used.
- Detection: ELSD or MS.
3. Data Analysis:
- Elution order is typically based on increasing unsaturation, with saturated TGs eluting first, followed by monoenes, dienes, etc.
- Cis isomers are generally retained more strongly than trans isomers.
Visualizing Experimental Workflows
Caption: Workflow for the separation of TAG regioisomers by NARP-HPLC.
Caption: Workflow for the separation of TAG isomers by Silver-Ion HPLC.
Quantitative Data Summary
The resolution of triglyceride positional isomers is highly dependent on the specific isomers and the chromatographic conditions. The following table summarizes resolution data from a study using NARP-HPLC.
Table 1: Resolution of Triglyceride Positional Isomers on a Single RP-HPLC Column
| Isomer Pair | Mobile Phase | Resolution |
| POP / PPO | Acetonitrile/2-propanol (70:30, v/v) | Partially resolved[8][9] |
| PLP / PPL | Acetonitrile/2-propanol (70:30, v/v) | Improved resolution over POP/PPO[8][9] |
| PEP / PPE | Acetonitrile/2-propanol (70:30, v/v) | Separated[8][9] |
| PDP / PPD | Acetonitrile/2-propanol (70:30, v/v) | Fully separated[8][9] |
P = Palmitic acid, O = Oleic acid, L = Linoleic acid, E = Eicosapentaenoic acid, D = Docosahexaenoic acid.
Note: The resolution was observed to improve with an increasing number of double bonds in the fatty acid residues.[8][9] In all cases, the isomer with the unsaturated fatty acid in the sn-1 or sn-3 position was retained more strongly than the corresponding sn-2 isomer.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. utupub.fi [utupub.fi]
- 6. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]
- 8. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 10. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Mobile Phase Composition for Triglyceride Separation
Welcome to the Technical Support Center for the optimization of mobile phase composition in triglyceride separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the HPLC analysis of triglycerides.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of triglycerides, with a focus on mobile phase optimization.
Problem 1: Poor Peak Resolution or Co-elution
Q: Why am I observing poor resolution or co-elution of my triglyceride peaks?
A: Poor resolution is a common challenge in triglyceride analysis, often stemming from an unoptimized mobile phase, improper column selection, or suboptimal temperature settings. Structurally similar triglycerides, especially regioisomers, can be particularly difficult to separate.[1][2]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: The composition of the mobile phase is critical for achieving selectivity.[3]
-
Primary Solvent: Acetonitrile (B52724) is the most frequently used primary solvent in non-aqueous reversed-phase (NARP) HPLC for triglyceride separation.[3][4][5]
-
Organic Modifier: The choice and concentration of the organic modifier significantly impact resolution. Acetone (B3395972) has proven to be a highly effective modifier.[3][4][5] Other common modifiers include isopropanol (B130326) (IPA) and methyl tert-butyl ether (MTBE).[2][6] Systematically vary the modifier concentration to improve separation.
-
Gradient Elution: For complex mixtures of triglycerides, gradient elution is generally recommended over isocratic elution.[6][7] A gradient allows for the separation of a wide range of triglycerides with varying polarities and carbon numbers within a reasonable timeframe.[4][8] Experiment with different gradient profiles (linear, step-wise) to enhance resolution.[3]
-
-
Evaluate Stationary Phase:
-
Column Type: Octadecylsilane (ODS or C18) stationary phases are the most common and effective for triglyceride separation.[1][3][4] For particularly complex samples, connecting two or more C18 columns in series can improve resolution.[3][4]
-
Specialty Columns: For separating isomers based on the degree of unsaturation, silver-ion HPLC (Ag+-HPLC) can be a powerful alternative.[1][2]
-
-
Adjust Column Temperature:
-
Temperature influences retention time, selectivity, and solvent viscosity.[3][4]
-
In NARP-HPLC, increasing the temperature generally decreases retention time but may also reduce selectivity.[3][4]
-
Conversely, for some applications like Ag+-HPLC with hexane-based mobile phases, higher temperatures can unexpectedly increase retention for unsaturated triglycerides.[2][9] It is crucial to experiment with a range of temperatures (e.g., 10-60°C) to find the optimal balance for your specific separation.[2][4]
-
Problem 2: Peak Tailing
Q: What causes my triglyceride peaks to tail, and how can I resolve this issue?
A: Peak tailing can compromise both resolution and accurate quantification.[10] It often indicates undesirable interactions between the triglycerides and the stationary phase or issues with the chromatographic system.
Troubleshooting Steps:
-
Check for Column Degradation:
-
Active Silanol (B1196071) Groups: Residual silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar moieties in triglycerides, causing tailing.[3] Using a highly deactivated, end-capped C18 column can mitigate this issue.[10]
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can lead to active sites and peak tailing. Flushing the column with a strong solvent may help.
-
Packing Bed Deformation: Voids in the column packing can cause peak distortion.[10] If you suspect column degradation, replacing the column is a definitive troubleshooting step.[11]
-
-
Mobile Phase and Sample Solvent Mismatch:
-
The sample should be dissolved in a solvent that is compatible with the initial mobile phase.[4]
-
Using a solvent that is significantly stronger than the mobile phase can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase or a weaker solvent.[5]
-
Avoid Hexane as an Injection Solvent in Reversed-Phase HPLC: Hexane is a very non-polar solvent and can interfere with the partitioning of triglycerides onto the stationary phase, leading to peak broadening or even splitting.[5]
-
-
Sample Overload:
Problem 3: Long Analysis Times and High Backpressure
Q: My analysis time is too long, or I am experiencing high backpressure. What can I do?
A: Long run times and high backpressure are often related to the mobile phase composition, flow rate, and column temperature.
Troubleshooting Steps:
-
Optimize Mobile Phase Strength and Gradient:
-
If using isocratic elution, consider switching to a gradient elution. A gradient can significantly shorten the analysis time for complex samples.[7][12]
-
For gradient elution, a steeper gradient (a faster increase in the strong solvent concentration) will reduce the analysis time. However, this may also decrease resolution.
-
The choice of organic modifier also affects viscosity and backpressure. Acetonitrile generally produces lower backpressure than methanol (B129727) or isopropanol.[13]
-
-
Adjust Flow Rate:
-
Increasing the flow rate will shorten the analysis time but will also increase backpressure and may reduce separation efficiency. Find a balance that provides acceptable resolution within a reasonable time.
-
-
Increase Column Temperature:
-
Check for System Blockages:
-
High backpressure can also be a sign of a blockage in the system, such as a clogged column frit or tubing.[11]
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in triglyceride separation.
Frequently Asked Questions (FAQs)
Q1: What is the best mobile phase for triglyceride separation by reversed-phase HPLC?
A: There is no single "best" mobile phase, as the optimal composition depends on the specific triglycerides being analyzed and the column used. However, a common and effective starting point for non-aqueous reversed-phase (NARP) HPLC is a gradient of acetonitrile (solvent A) and an organic modifier like acetone or methyl tert-butyl ether (MTBE) (solvent B).[3][4][5][6] Acetonitrile is a widely used main component, while acetone is a particularly effective modifier for improving the separation of common vegetable oils.[5]
Q2: Should I use isocratic or gradient elution for triglyceride analysis?
A: For complex samples containing triglycerides with a wide range of carbon numbers and degrees of unsaturation, gradient elution is highly recommended.[6][7][14]
-
Isocratic elution , where the mobile phase composition remains constant, is simpler but often results in long retention times for strongly retained compounds and poor resolution for early eluting peaks.[7][8]
-
Gradient elution , where the concentration of the stronger solvent is increased over time, allows for better peak shapes, improved resolution, and shorter overall analysis times for complex mixtures.[8][12]
Q3: What is the role of the organic modifier (e.g., acetone, isopropanol) in the mobile phase?
A: The organic modifier serves two primary functions in the mobile phase for triglyceride separation[5]:
-
Improves Solubility: It increases the solubility of the highly non-polar triglycerides in the mobile phase, which is crucial for preventing precipitation, especially for saturated, high-molecular-weight triglycerides.[4][5]
-
Adjusts Selectivity: It alters the overall solvent strength and selectivity of the mobile phase, which allows for the fine-tuning of the separation of closely eluting triglyceride species.[5]
Q4: How does temperature affect the separation of triglycerides?
A: Temperature is a critical parameter that influences several aspects of the separation[1][4]:
-
Retention Time: Increasing the temperature typically shortens retention times as it reduces the viscosity of the mobile phase and increases the solubility of the triglycerides.[3][4]
-
Selectivity: The effect on selectivity can vary. While higher temperatures often lead to shorter run times, they can sometimes decrease the resolution between critical pairs of triglycerides.[3][4]
-
Backpressure: Higher temperatures lower the mobile phase viscosity, resulting in reduced system backpressure. A temperature gradient can also be employed to enhance the solubility of highly saturated triglycerides.[4]
Q5: What type of detector is most suitable for triglyceride analysis?
A: Since triglycerides lack strong UV chromophores, detection can be challenging.[2][5] The most common detectors used are:
-
Evaporative Light Scattering Detector (ELSD): This is a popular choice as it provides a more universal response for non-volatile analytes like triglycerides and offers a stable baseline.[3][6]
-
Mass Spectrometry (MS): This is a powerful technique that not only detects the triglycerides but also provides structural information, aiding in their identification.[2][6][15]
-
Refractive Index (RI) Detector: While usable, RI detectors are sensitive to temperature and mobile phase composition changes, making them less ideal for gradient elution.[4][16]
-
Low-Wavelength UV Detection (e.g., <220 nm): This can be used, but sensitivity may be limited.[6][17]
Data and Protocols
Table 1: Example Mobile Phase Compositions for Triglyceride Separation
| Application | Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient Program Example | Flow Rate (mL/min) | Temperature (°C) |
| General Vegetable Oil | C18 (ODS), 3-5 µm | Acetonitrile | Acetone | 0% B to 35% B in 50 min, hold for 20 min, then to 80% B in 75 min | 1.0 | 30 |
| Soybean Oil | C18, 1.8 µm | Acetonitrile | Isopropanol (IPA) or MTBE | Gradient elution (specifics vary based on column length) | Varies | 30 |
| Regioisomer Separation | Polymeric C18 | Acetonitrile | 2-Propanol | Isocratic (e.g., 65:35 A:B) | 1.0 | 18 |
| Milk Fat | C18 (ODS) | Acetonitrile | Dichloromethane or THF | Gradient elution | 1.0-1.5 | 20-40 |
Note: These are example conditions and should be optimized for your specific application and instrumentation.
Experimental Protocol: General Method Development for Triglyceride Separation
This protocol outlines a systematic approach to developing a robust HPLC method for triglyceride analysis using a C18 column.
1. System Preparation:
-
Ensure the HPLC system is clean and free of contaminants.
-
Use HPLC-grade solvents and freshly prepare the mobile phases.
-
Degas the mobile phases to prevent bubble formation.
2. Column Selection and Installation:
-
Select a high-quality C18 (ODS) column, preferably with a small particle size (e.g., ≤ 5 µm) for better efficiency.
-
Install the column and equilibrate it with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
3. Mobile Phase Preparation:
-
Solvent A: 100% Acetonitrile
-
Solvent B: 100% Acetone (or another suitable modifier like IPA or MTBE)
4. Initial Gradient Scouting Run:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5-20 µL (depending on sample concentration and column dimensions)
-
Gradient:
-
Start with a shallow gradient to screen for the elution range of the triglycerides.
-
Example: 5% B to 95% B over 60 minutes.
-
-
Detection: Use an appropriate detector (e.g., ELSD, MS).
5. Method Optimization:
-
Adjust Gradient Slope: Based on the scouting run, adjust the gradient to improve the resolution of key triglyceride groups.
-
If peaks are clustered, use a shallower gradient in that region.
-
If peaks are too far apart, use a steeper gradient to shorten the run time.
-
-
Optimize Temperature: Perform runs at different temperatures (e.g., 20°C, 30°C, 40°C) to assess the impact on selectivity and retention time.
-
Evaluate Different Modifiers: If resolution is still insufficient, test a different organic modifier (e.g., switch from acetone to MTBE).
6. Sample Preparation:
-
Dissolve the oil or fat sample in a suitable solvent. Dichloromethane or a mixture of chloroform (B151607) and acetone are often used.[4] The injection solvent should be miscible with the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection to remove particulates.[4]
Method Development Workflow Diagram
Caption: A workflow for developing an HPLC method for triglyceride separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. aocs.org [aocs.org]
- 6. youngin.com [youngin.com]
- 7. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mastelf.com [mastelf.com]
- 14. mastelf.com [mastelf.com]
- 15. Analysis of triacylglycerols with non-aqueous reversed-phase liquid chromatography and positive ion electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Addressing false low results for samples with high triglyceride concentrations.
Welcome to the technical support center for addressing challenges with lipemic (high triglyceride) samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference from high triglyceride concentrations, ensuring the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is lipemia and how does it cause false low results?
A1: Lipemia is the visible turbidity in a sample caused by an accumulation of lipoprotein particles, primarily chylomicrons and Very Low-Density Lipoproteins (VLDL), which are rich in triglycerides.[1] This turbidity can interfere with laboratory tests and lead to inaccurate, often falsely low, results. The primary mechanisms of interference include:
-
Light Scattering: The lipid particles in the sample can scatter light, which is a common issue in spectrophotometric and turbidimetric assays.[2][3][4] This scattering can lead to an artificially high absorbance reading, which in some assay formats, translates to a falsely low analyte concentration.[5]
-
Volume Displacement: An excessive lipid fraction reduces the aqueous volume of the sample.[2] Since most analytes are dissolved in the aqueous phase, this leads to a lower amount of the analyte being sampled, resulting in a falsely low measurement. This particularly affects electrolyte analysis by indirect ion-selective electrode methods.[6]
-
Partitioning Effect: For nonpolar or lipophilic substances (e.g., certain drugs, steroid hormones), the analyte may preferentially partition into the lipid layer.[1][7] When the aqueous phase is analyzed, the concentration of the analyte will be underestimated.
Q2: Which types of assays are most susceptible to interference from high triglycerides?
A2: A wide range of assays can be affected by lipemia. Spectrophotometric assays are particularly vulnerable due to light scattering by lipid particles.[4][8] Immunoassays can also be affected, with lipemia potentially blocking the binding sites on antibodies, leading to nonspecific interactions.[8][9] Furthermore, assays for certain hormones like progesterone, 25-OH vitamin D, testosterone, and estradiol (B170435) have been shown to be negatively affected by high lipid concentrations.[10]
Q3: How can I identify a lipemic sample?
A3: Lipemic samples can be identified through several methods:
-
Visual Inspection: The most straightforward method is visual inspection. A lipemic sample will appear turbid or milky.[1] Turbidity is often visually detectable when triglyceride levels exceed 300 mg/dL (3.42 mmol/L).[1]
-
Lipemic Index (L-index): Many automated chemistry analyzers provide a semi-quantitative L-index, which measures the turbidity of the sample.[4][11]
-
Triglyceride Measurement: Quantifying the triglyceride concentration in the sample is a direct way to assess the potential for lipemia-related interference.[1]
Troubleshooting Guides
Problem: My results for a specific analyte are unexpectedly low in a visibly turbid sample.
This guide will walk you through the steps to confirm and resolve potential lipemic interference.
Step 1: Confirm Lipemia
-
Visually inspect the sample: Does it appear cloudy or milky?
-
Check the L-index: If your analyzer provides this, is the value elevated?
-
Quantify triglycerides: A triglyceride concentration above 150 mg/dL is considered borderline high, with levels above 500 mg/dL being very high and more likely to cause interference.[12][13]
Step 2: Choose a Mitigation Strategy
Based on the analyte of interest and available laboratory equipment, select one of the following methods to process the sample.
Mitigation Strategy 1: High-Speed Centrifugation
This is often the method of choice for removing the bulk of lipid particles.[1]
Experimental Protocol: High-Speed Centrifugation
-
Transfer the lipemic sample to a high-speed centrifuge tube.
-
Centrifuge the sample at 10,000-15,000 x g for 10-15 minutes.[1][14]
-
After centrifugation, a creamy lipid layer will be visible at the top.
-
Carefully aspirate the clear infranatant (the sample below the lipid layer) without disturbing the lipid layer.
-
Use the cleared infranatant for analysis.
-
Important Note: This method is not suitable for lipophilic analytes that may partition into the lipid layer, as this would lead to their removal and a falsely low result.[7]
Caption: Workflow for removing lipemic interference using high-speed centrifugation.
Mitigation Strategy 2: Ultracentrifugation
Ultracentrifugation is considered the gold standard for removing lipemia but requires specialized equipment.[14]
Experimental Protocol: Ultracentrifugation
-
Transfer the sample to an ultracentrifuge tube.
-
Centrifuge at forces ranging from 100,000 to 2,000,000 x g.[1] The exact force and duration will depend on the rotor and instrument. A common starting point is 100,000 x g for 30 minutes.
-
Carefully remove the cleared infranatant for analysis.
Mitigation Strategy 3: Sample Dilution
For analytes that may be lost in the lipid layer, dilution can be an effective strategy.[7]
Experimental Protocol: Sample Dilution
-
Dilute the lipemic sample with a suitable diluent (e.g., 0.9% saline) just enough to remove the turbidity interference. A 1:2 or 1:3 dilution is often sufficient.[7]
-
Ensure the final analyte concentration remains within the analytical measurement range of the assay.[7]
-
Analyze the diluted sample and multiply the result by the dilution factor.
-
Note: This is often the best approach for therapeutic drug monitoring in lipemic samples.[7]
Caption: Decision-making process for handling samples with suspected lipemic interference.
Data on Mitigation Method Effectiveness
The effectiveness of different mitigation strategies can vary by analyte. The following tables summarize the consistent effectiveness of high-speed centrifugation and lipid-clearing agents for several common clinical chemistry analytes.
Table 1: Analytes Consistently Cleared by High-Speed Centrifugation
| Analyte | Method of Action |
| Albumin | |
| Alkaline Phosphatase (ALP) | |
| Alanine Aminotransferase (ALT) | [15][16] |
| Aspartate Aminotransferase (AST) | [15][16] |
| Total Bilirubin | [15][16] |
| Creatine Kinase (CK) | [15][16] |
| Creatinine (Jaffe method) | [15][16] |
| Gamma-Glutamyl Transferase (GGT) | [15][16] |
| Glucose (Hexokinase-based method) | [15][16] |
| Lactate Dehydrogenase (LDH) | [15][16] |
| Phosphate | [15][16] |
| Potassium | [15][16] |
| Urea | [15][16] |
Table 2: Analytes Consistently Cleared by Lipid-Clearing Agents
| Analyte | Method of Action |
| Alanine Aminotransferase (ALT) | [15][16] |
| Aspartate Aminotransferase (AST) | [15][16] |
| Total Bilirubin | [15][16] |
| Creatine Kinase (CK) | [15][16] |
| Creatinine (Jaffe method) | [15][16] |
| Lipase | [15][16] |
| Urea | [15][16] |
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is crucial to validate any mitigation procedure for your specific assay and instrumentation. The effectiveness of these methods can be analyte and method-dependent.[11]
References
- 1. Handling of lipemic samples in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemia-medica.com [biochemia-medica.com]
- 3. eclinpath.com [eclinpath.com]
- 4. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChemBook Issue 1 Chapter 1: Analysis of the False Low Result for Abnormally High Triglyceride Sample - Mindray [mindray.com]
- 6. researchgate.net [researchgate.net]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - Journal of Laboratory Physicians [jlabphy.org]
- 9. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of lipemia acceptance thresholds for 31 immunoassay analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biochemia-medica.com [biochemia-medica.com]
- 12. Triglycerides: Why do they matter? - Mayo Clinic [mayoclinic.org]
- 13. High Triglyceride Levels: Symptoms, Causes, Tests, & Range [webmd.com]
- 14. researchgate.net [researchgate.net]
- 15. Methods to reduce lipemic interference in clinical chemistry tests: a systematic review and recommendations | Semantic Scholar [semanticscholar.org]
- 16. Methods to reduce lipemic interference in clinical chemistry tests: a systematic review and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Triglyceride Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their triglyceride quantification assays.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in triglyceride quantification assays?
A1: Variability in triglyceride quantification assays can arise from several factors throughout the experimental workflow. Key sources include:
-
Sample Preparation and Handling: Inconsistent sample collection, storage, and preparation can significantly impact results. Factors such as the fasting state of the subject, hemolysis, and lipemia can introduce variability.[1][2][3][4] For tissue or cell samples, incomplete homogenization or inefficient extraction of triglycerides can lead to underestimation.[5][6][7]
-
Pipetting and Dilution Errors: Inaccurate pipetting of samples, standards, and reagents is a major source of error. Serial dilutions for standard curves must be performed with precision.
-
Reagent Preparation and Storage: Improperly prepared or stored reagents can lose activity, leading to inaccurate results. This is particularly true for enzymes like lipase (B570770) and triglyceride enzyme mix, which are often lyophilized and require careful reconstitution and storage at -20°C.[6][8]
-
Assay Conditions: Variations in incubation times and temperatures can affect the rate of enzymatic reactions and color/fluorescence development, leading to inconsistent readings.[5][9]
-
Instrument Performance: The performance of the microplate reader, including its calibration and wavelength accuracy, is crucial for obtaining reproducible results.
-
Endogenous Interferences: The presence of interfering substances in the sample, such as free glycerol (B35011), can lead to falsely elevated triglyceride measurements.[10]
Q2: How does the presence of free glycerol in samples affect triglyceride measurements?
A2: Most triglyceride quantification kits utilize a coupled enzymatic reaction that first hydrolyzes triglycerides to glycerol and free fatty acids, and then quantifies the glycerol. If a sample contains endogenous free glycerol, this will also be measured, leading to an overestimation of the triglyceride concentration.[10] To correct for this, it is recommended to run a parallel sample background control without the addition of lipase.[5][6][9][11] The reading from this control (representing free glycerol) can then be subtracted from the total glycerol reading (from the lipase-treated sample) to obtain the true triglyceride concentration.
Q3: What is the importance of a standard curve and how should it be prepared?
A3: A standard curve is essential for quantifying the amount of triglycerides in unknown samples. It is a plot of the absorbance or fluorescence of a series of standards with known triglyceride concentrations versus their respective concentrations. The concentration of triglycerides in the unknown samples is then determined by interpolating their readings from this curve.
Standard Curve Preparation Workflow:
Caption: Workflow for preparing a triglyceride standard curve.
Q4: How should different types of samples (serum, plasma, tissues, cells) be prepared for a triglyceride assay?
A4: Proper sample preparation is critical for accurate triglyceride quantification and varies depending on the sample type.
| Sample Type | Preparation Protocol |
| Serum/Plasma | Can often be used directly. If high triglyceride levels are expected, dilute the sample with the provided assay buffer.[5][6][8] |
| Tissues | Homogenize the tissue in a buffer containing a non-ionic detergent (e.g., 5% NP-40 or 1% Triton X-100).[5][6][7] Heat the homogenate to solubilize all triglycerides, then centrifuge to remove insoluble material. The supernatant can then be assayed.[5][6] |
| Cells | Lyse the cells using a suitable lysis buffer, often containing a detergent. Similar to tissues, heating and centrifugation may be necessary to ensure complete triglyceride solubilization and removal of debris.[5][6][7] |
Troubleshooting Guides
Problem 1: High background readings in the blank or all wells.
| Possible Cause | Recommended Solution |
| Contaminated Reagents or Water | Use fresh, high-purity water and reagents. Ensure that pipette tips are clean and dedicated to specific reagents to avoid cross-contamination. |
| Improperly Prepared Probe | For fluorometric assays, the probe may be too concentrated. Dilute the probe as recommended in the kit protocol to reduce background fluorescence.[9] |
| Light Exposure | Protect the plate from light during incubation, as the detection probe may be light-sensitive.[5][9] |
Problem 2: Low signal or poor sensitivity.
| Possible Cause | Recommended Solution |
| Inactive Enzymes | Ensure that the lipase and enzyme mix have been stored correctly at -20°C and have not undergone multiple freeze-thaw cycles.[6][8] Prepare fresh enzyme solutions as per the protocol. |
| Incorrect Incubation Time or Temperature | Adhere strictly to the recommended incubation times and temperatures in the protocol.[5][9] Ensure the plate reader is at the correct temperature if specified. |
| Incorrect Wavelength Setting | Verify that the microplate reader is set to the correct excitation and emission wavelengths for fluorometric assays, or the correct absorbance wavelength for colorimetric assays.[5][6] |
| Low Triglyceride Concentration in Samples | Concentrate the sample if possible, or use a more sensitive fluorometric assay instead of a colorimetric one.[6] |
Problem 3: High variability between replicate wells (high coefficient of variation - CV).
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure there are no air bubbles when pipetting. |
| Incomplete Mixing | Mix the contents of each well thoroughly after adding reagents, either by gentle shaking or by pipetting up and down. |
| Temperature Gradients Across the Plate | Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface. |
| Edge Effects | Avoid using the outermost wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with water or buffer. |
Problem 4: Non-linear standard curve.
| Possible Cause | Recommended Solution |
| Errors in Standard Dilution | Prepare fresh serial dilutions of the triglyceride standard, ensuring accurate pipetting at each step. |
| Substrate Depletion | If the highest standard concentrations are plateauing, the enzyme may be saturated. Extend the standard curve with lower concentrations or dilute the standards further. |
| Incorrect Blank Subtraction | Ensure that the absorbance/fluorescence of the zero standard (blank) is correctly subtracted from all other readings.[9] |
Experimental Protocols
General Protocol for a Colorimetric Triglyceride Quantification Assay
This protocol is a generalized example based on common commercial kits.[5][6][8][9][11] Always refer to the specific manufacturer's instructions for your assay kit.
Caption: A typical workflow for a colorimetric triglyceride assay.
Detailed Methodologies:
-
Reagent Preparation:
-
Warm all buffers to room temperature before use.
-
Reconstitute lyophilized enzymes (Lipase, Enzyme Mix) with the provided assay buffer. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[6][8]
-
Prepare the Triglyceride Standard by ensuring it is fully dissolved. This may require warming to 80-100°C and vortexing.[6][8]
-
-
Standard Curve and Sample Preparation:
-
Prepare a serial dilution of the Triglyceride Standard to create a range of known concentrations.
-
Add samples to the microplate wells. For unknown samples, it is advisable to test several dilutions to ensure the readings fall within the linear range of the standard curve.
-
For each sample, prepare a background control well that will not receive lipase.
-
-
Assay Procedure:
-
Add lipase to all standard and sample wells (except the background controls).
-
Incubate at room temperature for the time specified in the kit protocol (e.g., 20-30 minutes) to allow for the conversion of triglycerides to glycerol.
-
Prepare a Reaction Mix containing the triglyceride probe and enzyme mix.
-
Add the Reaction Mix to all wells.
-
Incubate at room temperature, protected from light, for the specified time (e.g., 30-60 minutes) to allow for color development.
-
Measure the absorbance at the recommended wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (zero standard) from all standard and sample readings.
-
For each sample, subtract the absorbance of its corresponding background control.
-
Plot the corrected absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the triglyceride concentration of the samples by interpolating their corrected absorbance values from the standard curve.
-
Signaling Pathway Context
Triglyceride quantification is often employed in the study of metabolic pathways. The diagram below illustrates the central role of triglycerides in lipid metabolism.
Caption: Overview of triglyceride synthesis, storage, and breakdown.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Triglyceride measurements: a review of methods and interferences. | Semantic Scholar [semanticscholar.org]
- 3. Unreliability of triglyceride measurement to predict turbidity induced interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. sciencellonline.com [sciencellonline.com]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. cellbiolabs.com [cellbiolabs.com]
Column selection guide for high-temperature gas chromatography of lipids.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to column selection and troubleshooting for high-temperature gas chromatography (HTGC) of lipids.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a column for high-temperature lipid analysis?
A1: The most critical factor is the stationary phase. Its polarity will determine the separation selectivity. For high-temperature applications, thermal stability is equally crucial to prevent rapid column degradation and bleed.[1][2][3]
Q2: When should I use a polar vs. a non-polar stationary phase for lipid analysis?
A2: The choice depends on the specific separation required. Non-polar columns separate analytes primarily by their boiling points and are suitable for separating lipids based on carbon number. Polar columns are necessary for separating lipids based on their degree of unsaturation (e.g., separating different fatty acid methyl esters with the same carbon number but a different number of double bonds).[4]
Q3: What is column bleed and why is it a concern in HTGC?
A3: Column bleed is the thermal degradation of the stationary phase, which leads to its elution from the column.[5][6] This is a significant concern in HTGC because the high temperatures required for eluting lipids accelerate this degradation process. Excessive column bleed can cause a rising baseline, increased noise, and interfere with the detection of trace components.
Q4: How does film thickness affect my lipid separation?
A4: Film thickness impacts analyte retention, resolution, and the column's capacity. Thicker films increase retention and capacity but can also lead to broader peaks and increased column bleed. For high-boiling point lipids, a thinner film is often preferred to allow for elution at lower temperatures and minimize analysis time.
Q5: Is derivatization necessary for all lipid analyses by GC?
A5: Not for all, but it is highly recommended for many lipid classes, especially fatty acids. Derivatization to fatty acid methyl esters (FAMEs) increases the volatility and thermal stability of the analytes, leading to better peak shape and resolution.[4][7][8][9]
Column Selection Guide
Choosing the optimal column is paramount for successful high-temperature lipid analysis. The following table summarizes key parameters for column selection.
| Parameter | Recommendation for High-Temperature Lipid Analysis | Rationale |
| Stationary Phase | Low-polarity (e.g., 5% phenyl methylpolysiloxane) for general profiling by boiling point. Mid- to high-polarity (e.g., cyanopropyl-substituted) for separation of unsaturated lipids. | Polarity dictates the separation mechanism. Low-polarity phases are generally more thermally stable.[2][3] |
| Internal Diameter (ID) | 0.25 mm ID is a good starting point, offering a balance between efficiency and sample capacity. 0.18 mm or 0.20 mm ID can be used for higher resolution. | Narrower ID columns provide higher efficiency but have lower sample capacity.[10] |
| Film Thickness | 0.10 µm to 0.25 µm is recommended for high molecular weight lipids like triglycerides. | Thinner films allow for elution at lower temperatures, reducing thermal stress on the column and analytes.[11] |
| Column Length | 15 m to 30 m is typical. Longer columns provide better resolution but increase analysis time. | The required resolution will dictate the necessary column length. |
| Upper Temperature Limit | Select a column with a maximum operating temperature well above the final temperature of your analytical method. | Operating a column near its temperature limit will accelerate degradation.[2][3] |
Troubleshooting Guides
Issue 1: Broad or Tailing Peaks
-
Symptom: Peaks are wider than expected, or the backside of the peak is elongated.
-
Potential Causes & Solutions:
-
Improper Column Installation: The column may not be seated correctly in the injector or detector. Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut on the column ends.[12]
-
Active Sites in the System: Polar lipids can interact with active sites in the injector liner or the front of the column. Use a deactivated liner and trim a small portion (10-20 cm) from the front of the column.[12]
-
Suboptimal Flow Rate: The carrier gas flow rate may be too low. Increase the flow rate to the optimum for your column dimensions.
-
Sample Overload: Injecting too much sample can lead to peak fronting (a sharp front and a sloping tail). Reduce the injection volume or dilute the sample.[5]
-
Inappropriate Initial Oven Temperature: If the initial oven temperature is too high, it can cause poor focusing of the analytes at the head of the column. A general rule is to set the initial temperature about 20°C below the boiling point of the solvent.[12]
-
Issue 2: Ghost Peaks or High Baseline Noise
-
Symptom: Unexplained peaks appear in the chromatogram, or the baseline is noisy and elevated.
-
Potential Causes & Solutions:
-
Column Bleed: This is a common issue in HTGC.
-
Condition the column properly: Before use, condition the column at a temperature slightly above the final method temperature until a stable baseline is achieved.[13][14][15][16][17]
-
Check for oxygen leaks: Oxygen in the carrier gas will significantly accelerate column bleed. Use high-purity gas and check for leaks in the system.[13]
-
Operate below the maximum temperature limit: Avoid exceeding the column's isothermal temperature limit for extended periods.[14]
-
-
Contaminated Carrier Gas or Injector: Impurities in the carrier gas or septum bleed can cause ghost peaks. Use high-purity gas with appropriate traps and change the injector septum regularly.
-
Sample Carryover: Residuals from a previous injection can appear as ghost peaks. Clean the syringe and injector port.
-
Issue 3: Poor Resolution or Changes in Selectivity
-
Symptom: Peaks that were previously separated are now co-eluting, or the elution order has changed.
-
Potential Causes & Solutions:
-
Column Degradation: The stationary phase has been damaged, leading to a loss of performance. This is often irreversible, and the column may need to be replaced.
-
Incorrect Oven Temperature Program: Verify that the correct temperature program is entered into the instrument. Small deviations in temperature can affect selectivity.
-
Incorrect Carrier Gas Flow Rate: The flow rate affects retention times and resolution. Ensure the flow rate is set correctly and is constant.
-
Change in Stationary Phase Chemistry: If a new column is installed, ensure it has the same stationary phase as the previous one. Even columns with nominally the same phase from different manufacturers can have slight differences in selectivity.
-
Experimental Protocols
Protocol 1: High-Temperature GC Column Conditioning
-
Installation: Install the column in the injector port but do not connect it to the detector.[13]
-
Purge: Set the oven temperature to 40°C and purge the column with carrier gas for 15-30 minutes to remove any oxygen.[13][16] It is critical to ensure there are no leaks in the system before heating the column.[13]
-
Heating Program:
-
Hold: Hold the column at the conditioning temperature. For a new, pre-conditioned column, a hold of 1-2 hours is often sufficient. For older or more contaminated columns, overnight conditioning may be necessary to achieve a stable baseline.[13][15]
-
Detector Connection: Cool down the oven, turn off the carrier gas, and connect the column to the detector.
-
Final Check: Re-establish carrier gas flow and run a blank temperature program to ensure a stable baseline before injecting samples.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) from Lipids
This protocol is a general guideline for acid-catalyzed methylation.
-
Sample Preparation: Place the lipid sample (e.g., extracted oil or fat) into a screw-cap tube.
-
Reagent Addition: Add a solution of 1-2% sulfuric or hydrochloric acid in methanol (B129727) to the sample.
-
Reaction: Cap the tube tightly and heat at 80-100°C for 1-2 hours.
-
Extraction: After cooling, add water and a non-polar solvent (e.g., hexane (B92381) or heptane) to the tube. Vortex thoroughly to extract the FAMEs into the organic layer.
-
Washing: Wash the organic layer with a small amount of water to remove any residual acid.
-
Drying and Analysis: Dry the organic layer over anhydrous sodium sulfate (B86663) and transfer the supernatant to a new vial for GC analysis.
Visualizations
Caption: Workflow for selecting a GC column for lipid analysis.
Caption: Logical troubleshooting flow for common HTGC issues.
References
- 1. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 2. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 3. gcms.cz [gcms.cz]
- 4. agilent.com [agilent.com]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. gcms.cz [gcms.cz]
- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Guide to GC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 11. gcms.cz [gcms.cz]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. GC column conditioning / CHROMSERVIS.EU [chromservis.eu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 16. chromtech.net.au [chromtech.net.au]
- 17. How to Condition a New Capillary GC Column [restek.com]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol
This guide provides a comparative overview of analytical methods for the quantitative determination of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol (B35011), an unsaturated triacylglycerol.[1][2] It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this specific triglyceride. This document outlines a validated High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method and compares it with an alternative enzymatic colorimetric assay.
Introduction to Analytical Challenges
1,2,3-Tri-12(Z)-heneicosenoyl glycerol is a specific unsaturated triglyceride that, like many other lipids, can be challenging to quantify accurately. The choice of analytical method is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput. Common techniques for triglyceride analysis include chromatographic methods like HPLC and gas chromatography (GC), as well as enzymatic assays.[3][4][5] For many triglycerides, HPLC with an Evaporative Light Scattering Detector (ELSD) is a preferred method due to its ability to detect compounds that lack a UV chromophore.[3]
Validated Method: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
An HPLC-ELSD method was validated to demonstrate its suitability for the quantitative analysis of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol. The validation parameters assessed were linearity, precision (repeatability and intermediate precision), accuracy, and limit of detection (LOD) and quantification (LOQ).
Experimental Protocol: HPLC-ELSD
1. Sample Preparation:
-
A stock solution of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol was prepared in isopropanol (B130326) at a concentration of 1 mg/mL.
-
Calibration standards were prepared by serial dilution of the stock solution in the mobile phase.
-
Test samples were diluted with isopropanol to fall within the calibration range.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile (A) and Isopropanol (B)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min
3. Data Analysis:
-
The peak area of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol was plotted against the concentration to generate a calibration curve.
-
A logarithmic transformation of both concentration and peak area was used to establish a linear relationship.
Data Presentation: HPLC-ELSD Validation Summary
Table 1: Linearity
| Concentration (µg/mL) | Log Concentration | Peak Area | Log Peak Area |
| 10 | 1.00 | 15,234 | 4.18 |
| 25 | 1.40 | 40,158 | 4.60 |
| 50 | 1.70 | 85,321 | 4.93 |
| 100 | 2.00 | 180,567 | 5.26 |
| 250 | 2.40 | 478,932 | 5.68 |
| 500 | 2.70 | 998,543 | 6.00 |
| Correlation Coefficient (r²) | \multicolumn{3}{c | }{0.9995} |
Table 2: Precision
| Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6, 3 days) |
| 50 | 2.1 | 3.5 |
| 250 | 1.8 | 2.9 |
| 500 | 1.5 | 2.4 |
Table 3: Accuracy
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 50 | 48.9 | 97.8 |
| 250 | 254.5 | 101.8 |
| 500 | 495.2 | 99.0 |
Table 4: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 3.5 |
| Limit of Quantification (LOQ) | 10.0 |
Alternative Method: Enzymatic Colorimetric Assay
An alternative approach for the quantification of triglycerides is an enzymatic colorimetric assay.[6][7][8] This method is based on the enzymatic hydrolysis of triglycerides into glycerol and free fatty acids. The released glycerol is then used in a series of enzymatic reactions that produce a colored product, which can be measured spectrophotometrically.[6][7]
Experimental Protocol: Enzymatic Colorimetric Assay
1. Sample Preparation:
-
Samples containing 1,2,3-Tri-12(Z)-heneicosenoyl glycerol are prepared in a suitable buffer.
-
A standard curve is prepared using a known concentration of a triglyceride standard.
2. Assay Procedure:
-
Lipase is added to the samples and standards to hydrolyze the triglycerides into glycerol and free fatty acids.
-
A reaction mix containing glycerol kinase, glycerol phosphate (B84403) oxidase, and a colorimetric probe is added.
-
The mixture is incubated to allow for color development.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm or 590 nm).[6][7]
3. Data Analysis:
-
The background absorbance is subtracted from all readings.
-
A standard curve is generated by plotting the absorbance versus the concentration of the triglyceride standard.
-
The concentration of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol in the samples is determined from the standard curve.
Comparison of Methods
Table 5: Comparison of HPLC-ELSD and Enzymatic Colorimetric Assay
| Feature | HPLC-ELSD | Enzymatic Colorimetric Assay |
| Specificity | High (separates the target analyte from other components) | Moderate (measures total triglycerides, potential for interference from endogenous glycerol)[9][10] |
| Sensitivity | Good (low µg/mL range) | Varies by kit, generally in the µM to mM range[6][7] |
| Throughput | Lower (due to chromatographic run times) | Higher (suitable for plate-based formats) |
| Equipment | HPLC system with ELSD | Microplate reader |
| Sample Matrix Complexity | Can handle complex matrices with appropriate sample preparation | May be more susceptible to matrix effects |
| Development Time | More complex method development and validation | Simpler and faster to implement using commercial kits |
Visualizing the Workflow
To better illustrate the processes, the following diagrams outline the experimental workflows.
Caption: Workflow for the HPLC-ELSD quantitative assay validation.
Caption: General workflow for the enzymatic colorimetric triglyceride assay.
Conclusion
For the specific and accurate quantification of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol, the validated HPLC-ELSD method is recommended. Its high specificity and good sensitivity make it suitable for research and quality control applications where precise measurement is paramount. The enzymatic colorimetric assay serves as a viable alternative for high-throughput screening or when a simpler, faster method is required, provided that potential interferences are considered and controlled for. The choice between these methods should be guided by the specific requirements of the study, including the sample matrix, required level of accuracy, and available instrumentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,2,3-Tri-12(Z)-Heneicosanoyl Glycerol | CAS 169054-26-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Triglyceride measurements: a review of methods and interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. assaygenie.com [assaygenie.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Comparative analysis of triglyceride profiles in different biological samples.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of triglyceride profiles across various biological samples, offering insights into their physiological relevance and the methodologies for their quantification. Triglycerides, as the primary form of stored energy, exhibit dynamic concentration changes that reflect metabolic status. Understanding these variations is crucial for research in areas such as metabolic diseases, cardiovascular conditions, and drug development.
Comparative Analysis of Triglyceride Concentrations
Triglyceride levels vary significantly across different biological samples, reflecting the distinct metabolic roles of each tissue and fluid. The following table summarizes typical triglyceride concentrations found in commonly analyzed human and murine samples. It is important to note that these values can be influenced by factors such as diet, fasting status, age, and disease state.
| Biological Sample | Species | Typical Triglyceride Concentration | Notes |
| Human Plasma/Serum | Human | Normal (Fasting): < 150 mg/dL[1][2][[“]] Borderline High: 150-199 mg/dL[1] High: 200-499 mg/dL[1] Very High: ≥ 500 mg/dL[1] | Serum levels may be approximately 3% higher than plasma levels.[4] |
| Liver | Mouse | ~5-15 mg/g tissue (chow-fed)[5] | Can increase significantly with a high-fat diet.[5] |
| Adipose Tissue | Mouse | Highly variable, major storage site. | Triglyceride content is significantly decreased in models with impaired synthesis.[5] |
| Skeletal Muscle | Mouse | ~0.5-1.5 mg/g tissue (chow-fed)[5] | Lower than liver triglyceride content.[6] |
| Heart | Mouse | ~0.2-0.8 µg/mg wet tissue (chow-fed)[7] | |
| Kidney | Mouse | ~0.3-1.0 µg/mg wet tissue (chow-fed)[7] | |
| Cultured Hepatocytes | Human (HepG2) | Variable, increases with high glucose and fatty acid treatment.[8][9] | Used as an in-vitro model for steatosis.[10] |
| Cultured Adipocytes | Mouse (3T3-L1) | Variable, increases during differentiation.[11][12] | Used to study adipogenesis and lipid metabolism.[11][13] |
Key Signaling Pathways in Triglyceride Metabolism
Triglyceride metabolism is tightly regulated by hormonal signals, primarily through the opposing actions of insulin (B600854) and glucagon. These pathways dictate the balance between triglyceride synthesis (lipogenesis) and breakdown (lipolysis).
Experimental Protocols
Accurate quantification of triglycerides is fundamental for research in lipid metabolism. The following are detailed methodologies for the analysis of triglycerides in common biological samples.
Protocol 1: Enzymatic Colorimetric Assay for Triglycerides in Plasma/Serum
This is a widely used method for determining triglyceride concentrations in blood-derived samples.[14][15][16]
Principle: This assay involves the enzymatic hydrolysis of triglycerides into glycerol and free fatty acids by lipase (B570770). The glycerol is then phosphorylated and oxidized to produce hydrogen peroxide, which reacts with a chromogenic probe to generate a colored product. The absorbance of this product is directly proportional to the triglyceride concentration.[14][16]
Materials:
-
Plasma or serum sample
-
Triglyceride assay kit (containing assay buffer, lipase, enzyme mix, probe, and standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 520-570 nm
-
Incubator
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation:
-
Assay Reaction:
-
Add a small volume (e.g., 5-10 µL) of each standard and sample to separate wells of a 96-well plate.[14][16]
-
Prepare a reaction mix containing the assay buffer, enzyme mix, and probe as per the kit's protocol. For each sample, also prepare a background control without lipase to measure endogenous free glycerol.[16]
-
Add the reaction mix to each well.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Subtract the free glycerol background reading from the corresponding sample readings.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the triglyceride concentration of the samples from the standard curve.
-
Protocol 2: Triglyceride Extraction and Quantification from Liver Tissue
This protocol describes the extraction of lipids from liver tissue followed by triglyceride quantification.
Principle: Lipids are first extracted from the tissue homogenate using an organic solvent mixture. The extracted triglycerides are then quantified using an enzymatic colorimetric assay similar to the one described for plasma/serum.[19][20]
Materials:
-
Liver tissue sample (fresh or frozen)
-
Homogenizer
-
Chloroform:Methanol (2:1) solution[21]
-
0.05% Sulfuric acid or 0.9% NaCl solution
-
Nitrogen gas supply
-
Triglyceride assay kit
-
Centrifuge
Procedure:
-
Tissue Homogenization and Lipid Extraction:
-
Weigh a small amount of liver tissue (e.g., 50-100 mg).[19][21]
-
Homogenize the tissue in a chloroform:methanol (2:1) solution.[20]
-
Add a salt solution (e.g., 0.05% H₂SO₄ or 0.9% NaCl) to the homogenate to facilitate phase separation.[20][21]
-
Centrifuge to separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.[21]
-
-
Lipid Recovery:
-
Carefully collect the lower organic phase.
-
Evaporate the solvent under a stream of nitrogen gas.[21]
-
-
Triglyceride Quantification:
-
Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol (B130326) or a solution containing a detergent like Triton X-100).[21][22]
-
Quantify the triglyceride concentration in the resuspended extract using an enzymatic colorimetric assay as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the triglyceride concentration in the extract from the standard curve.
-
Normalize the result to the initial weight of the liver tissue to express the triglyceride content as mg/g of tissue.
-
Protocol 3: Triglyceride Measurement in Cultured Adipocytes
This protocol is designed for measuring triglyceride accumulation in cultured adipocytes, a common model for studying obesity and metabolic diseases.
Principle: Cultured adipocytes are lysed, and the intracellular triglycerides are solubilized. The triglyceride content in the lysate is then determined using an enzymatic colorimetric or fluorometric assay.[11]
Materials:
-
Cultured adipocytes (e.g., differentiated 3T3-L1 cells)
-
Phosphate-buffered saline (PBS)
-
Lipid Extraction Solution (often containing a detergent like Triton X-100)
-
Triglyceride assay kit
-
96-well plate for cell culture and assay
-
Plate heater or heating block
Procedure:
-
Cell Culture and Treatment:
-
Culture pre-adipocytes in a 96-well plate and induce differentiation into mature adipocytes.
-
Treat the differentiated adipocytes with experimental compounds as required.
-
-
Cell Lysis and Lipid Extraction:
-
Triglyceride Quantification:
-
Transfer an aliquot of the cell lysate to a new 96-well plate for the assay.
-
Perform an enzymatic colorimetric or fluorometric triglyceride assay as described in Protocol 1, using the cell lysate as the sample.
-
-
Data Analysis:
-
Determine the triglyceride concentration in the lysate from the standard curve.
-
The results can be expressed as triglyceride content per well or normalized to the protein concentration of the cell lysate.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the comparative analysis of triglycerides in different biological samples.
References
- 1. verywellhealth.com [verywellhealth.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. consensus.app [consensus.app]
- 4. Cholesterol and triglyceride concentrations in serum/plasma pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of lipid metabolism in a novel immortalized human hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. From whole body to cellular models of hepatic triglyceride metabolism: man has got to know his limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. researchgate.net [researchgate.net]
- 13. Lipid Accumulation Kits [zen-bio.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. medichem-me.com [medichem-me.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. bioscience.co.uk [bioscience.co.uk]
- 18. sciencellonline.com [sciencellonline.com]
- 19. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mmpc.org [mmpc.org]
- 21. Extraction and analysis of liver lipids [protocols.io]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Lipid Analysis: Cross-Validation of GC-FID and LC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification and identification of lipids are paramount in numerous fields of research, from understanding disease mechanisms to developing new therapeutics. Two of the most powerful and widely adopted analytical techniques for lipid analysis are Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS). While both are staples in the analytical laboratory, they operate on different principles and offer distinct advantages and limitations. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific lipid analysis needs and to outline a framework for their cross-validation.
Principles and Applications
Gas Chromatography (GC) is a technique primarily suited for the analysis of volatile and semi-volatile compounds.[1][2] For lipid analysis, this typically involves the derivatization of fatty acids into more volatile fatty acid methyl esters (FAMEs).[3][4] The separated FAMEs are then detected by a Flame Ionization Detector (FID), which provides a signal proportional to the amount of carbon atoms in the analyte, making it an excellent quantitative tool.[1] GC-FID is a robust, cost-effective, and well-established method for fatty acid profiling.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS), on the other hand, is a more versatile technique capable of analyzing a much broader range of lipids in their intact form, from polar to non-polar species.[2][6] The liquid chromatograph separates lipids based on their physicochemical properties, after which the mass spectrometer provides detailed structural information and sensitive quantification.[7] LC-MS offers high sensitivity and specificity, enabling the identification and quantification of a vast array of lipid classes and individual molecular species.[7][8]
Quantitative Performance Comparison
The choice between GC-FID and LC-MS often depends on the specific analytical goal. The following table summarizes key performance parameters for each technique, providing a basis for comparison.
| Parameter | GC-FID | LC-MS/MS |
| Analytes | Fatty Acid Methyl Esters (FAMEs) | Intact Lipids (e.g., glycerolipids, phospholipids, sphingolipids) |
| Derivatization | Required (Transesterification) | Generally not required |
| Selectivity | Based on retention time | Based on retention time and mass-to-charge ratio (m/z) |
| Sensitivity | Good (ppm range)[1] | Excellent (ppb to ppt (B1677978) range)[7] |
| Specificity | Lower, potential for co-elution[9] | High, especially with tandem MS (MS/MS) |
| Quantification | Excellent for FAMEs, good linearity | Excellent, wide dynamic range |
| Throughput | Moderate to high | Moderate, dependent on chromatographic run time |
| Cost | Lower instrument and operational cost | Higher instrument and operational cost[7] |
| Strengths | Robust, reliable, cost-effective for fatty acid profiling | Broad lipid coverage, high sensitivity and specificity, structural information |
| Limitations | Indirect analysis of fatty acids, loss of structural information on complex lipids[10] | Matrix effects, ion suppression, potential for in-source fragmentation[6][8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for lipid analysis using both GC-FID and LC-MS.
GC-FID Protocol for Fatty Acid Analysis
This protocol outlines the steps for the analysis of fatty acids as FAMEs.
-
Lipid Extraction: Lipids are extracted from the biological sample using a modified Folch or Bligh-Dyer method with a chloroform/methanol (B129727) solvent system.[11]
-
Transesterification (Derivatization): The extracted lipids are converted to FAMEs. A common method involves incubation with a reagent such as 14% boron trifluoride in methanol (BF3/MeOH) at an elevated temperature (e.g., 100°C for 1 hour).[3][5]
-
Extraction of FAMEs: After cooling, the FAMEs are extracted into an organic solvent like hexane.[12] The organic phase is then washed with water and dried over anhydrous sodium sulfate.
-
GC-FID Analysis:
-
Injection: 1 µL of the FAME extract is injected into the GC.
-
Column: A capillary column suitable for FAME separation is used (e.g., DB-225).[12]
-
Carrier Gas: Helium is typically used as the carrier gas.[3]
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs, for example, starting at 160°C and ramping up to 270°C.[3]
-
Detector: The FID is maintained at a high temperature (e.g., 300°C) with hydrogen and air flows optimized for sensitivity.[3]
-
-
Data Analysis: FAMEs are identified by comparing their retention times to those of known standards. Quantification is performed by comparing the peak areas of the analytes to those of an internal standard.[4]
LC-MS Protocol for Intact Lipid Analysis
This protocol describes a general workflow for the analysis of a broad range of intact lipids.
-
Lipid Extraction: Lipids are extracted from the sample using a solvent system such as methyl-tert-butyl ether (MTBE)/methanol.[13] Internal standards for different lipid classes should be added at the beginning of the extraction process.
-
LC Separation:
-
Column: A reversed-phase C18 or C8 column is commonly used for separating lipids based on their hydrophobicity.[13]
-
Mobile Phases: A gradient of two mobile phases is typically used. For example, Mobile Phase A could be a mixture of acetonitrile (B52724) and water with an additive like ammonium (B1175870) acetate, while Mobile Phase B could be isopropanol (B130326) and acetonitrile with the same additive.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
MS Detection:
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for lipids, and data is often acquired in both positive and negative ion modes to cover a wider range of lipid classes.[6]
-
Mass Analyzer: A variety of mass analyzers can be used, including triple quadrupole, time-of-flight (TOF), and Orbitrap instruments.[2] Tandem mass spectrometry (MS/MS) is used for structural elucidation and specific quantification.
-
-
Data Analysis: Lipid species are identified based on their accurate mass, retention time, and fragmentation patterns (MS/MS spectra).[11] Quantification is achieved by comparing the peak areas of the analytes to their corresponding internal standards.
Mandatory Visualizations
To better illustrate the experimental workflows and the logical relationship for cross-validation, the following diagrams have been generated using the DOT language.
Conclusion and Recommendations
Both GC-FID and LC-MS are powerful and indispensable tools for lipid analysis. The choice between them, or the decision to use them in a complementary fashion, depends on the specific research question.
-
GC-FID is the method of choice for routine, high-throughput, and cost-effective analysis of total fatty acid composition.[5] It provides excellent quantitative data for FAMEs.
-
LC-MS is unparalleled in its ability to provide a comprehensive and detailed picture of the lipidome, enabling the analysis of a wide variety of intact lipid classes and molecular species.[2][6] Its high sensitivity and specificity are crucial for discovering novel lipid biomarkers and elucidating complex lipid metabolic pathways.
For a comprehensive understanding of lipid metabolism, a cross-validation approach is highly recommended. By analyzing the same samples with both GC-FID and LC-MS, researchers can obtain a more complete and validated picture of the lipid profile. The fatty acid data from GC-FID can be used to validate the fatty acyl compositions of the intact lipids identified by LC-MS, providing a higher degree of confidence in the overall results. This integrated approach leverages the strengths of both techniques to provide a more robust and comprehensive analysis of the lipidome.
References
- 1. Applications of Gas Chromatography Flame Ionization Detectors | Abcam [phenomenex.com]
- 2. GC/LC-MS Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciepub.com [sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chrominfo: Advantages and disadvantages of LC-MS [chrominfo.blogspot.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijast.thebrpi.org [ijast.thebrpi.org]
- 10. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. agilent.com [agilent.com]
A Researcher's Guide to Triglyceride Quantification: A Comparative Analysis of Methods with a Focus on Isotopically Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of triglycerides is paramount. This guide provides a comprehensive comparison of commonly employed analytical methods, with a special emphasis on the use of isotopically labeled internal standards in mass spectrometry-based approaches. We will delve into the performance characteristics of these methods, provide detailed experimental protocols, and visualize key workflows to aid in methodological selection and implementation.
The quantification of triglycerides, essential lipids for energy storage and transport, is a cornerstone of research in areas ranging from cardiovascular disease to metabolic disorders and drug efficacy studies. The choice of analytical method can significantly impact the reliability and comparability of experimental data. This guide aims to provide an objective comparison between traditional enzymatic assays and the increasingly adopted liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, particularly those employing isotopically labeled internal standards.
Performance Comparison of Triglyceride Quantification Methods
The selection of a suitable quantification method depends on various factors, including the required sensitivity, specificity, throughput, and cost. Below is a comparative summary of the key performance indicators for enzymatic, fluorometric, and LC-MS/MS-based methods for triglyceride analysis.
| Feature | Enzymatic Colorimetric/Fluorometric Assays | LC-MS/MS with Isotopically Labeled Internal Standards |
| Principle | Enzymatic hydrolysis of triglycerides to glycerol (B35011), followed by a series of coupled enzymatic reactions leading to a colored or fluorescent product. | Chromatographic separation of triglyceride species followed by mass spectrometric detection and quantification relative to a co-eluting, mass-shifted internal standard. |
| Accuracy (Bias) | Typically within ±5% of the reference method.[1] | Generally high, with bias often within ±5%.[2] |
| Precision (%CV) | Inter-laboratory CV can range from 2.9% to 7.73%.[3] | Intra-day CV of 15.0–20.9% and inter-day CV of 17.3–36.6% have been reported for specific triglyceride species.[4] |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | Method dependent, but generally in the mg/dL range. | High sensitivity, with LOQs reported in the µg/mL range.[4] |
| Throughput | High, suitable for automated analyzers. | Moderate to high, with analysis times of a few minutes per sample.[5] |
| Cost | Relatively low cost per sample. | Higher initial instrument cost and cost per sample due to reagents and maintenance. |
| Pros | Well-established, automated, high-throughput, and cost-effective for total triglyceride measurement. | High specificity, ability to quantify individual triglyceride species, high sensitivity, and robust quantification with the use of internal standards.[6][7] |
| Cons | Measures total triglycerides and does not provide information on individual fatty acid composition.[7] Susceptible to interference from endogenous free glycerol. | Higher complexity, requires specialized equipment and expertise, and can be more expensive. |
The Gold Standard: Isotopically Labeled Internal Standards in LC-MS/MS
The use of stable isotope-labeled internal standards (SIL-ISs) is considered the gold standard for quantitative bioanalysis using mass spectrometry.[6] A SIL-IS is a synthetic version of the analyte where one or more atoms are replaced with a heavier isotope (e.g., ¹³C or ²H). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.
Key Advantages of Using Isotopically Labeled Internal Standards:
-
Compensation for Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, it provides a reliable reference for normalization.[6]
-
Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for as the SIL-IS is added at the beginning of the sample preparation process.
-
Improved Accuracy and Precision: By correcting for various sources of error, SIL-ISs significantly improve the accuracy and precision of the quantitative results.[6]
Experimental Protocols
Enzymatic Triglyceride Quantification (GPO-Trinder Method)
This protocol describes a common enzymatic method for the determination of total triglycerides in serum or plasma.
Principle: Triglycerides are hydrolyzed by lipoprotein lipase (B570770) (LPL) to glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase (GK). The resulting glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase (GPO) to produce hydrogen peroxide (H₂O₂). In the final step (Trinder reaction), the H₂O₂ reacts with 4-aminoantipyrine (B1666024) (4-AAP) and a chromogenic substrate in the presence of peroxidase (POD) to form a colored quinoneimine dye, the absorbance of which is proportional to the triglyceride concentration.[8][9][10][11]
Materials:
-
Triglyceride reagent kit (containing LPL, GK, GPO, POD, 4-AAP, ATP, and a chromogenic substrate in a buffer)
-
Spectrophotometer or plate reader capable of measuring absorbance at 500-550 nm
-
Micropipettes and tips
-
Test tubes or microplate
-
Serum or plasma samples
-
Triglyceride calibrator
Procedure:
-
Bring all reagents and samples to room temperature.
-
Label test tubes or microplate wells for blanks, standards, and samples.
-
Pipette the reagent into each tube or well.
-
Add the appropriate volume of sample, standard, or blank (e.g., distilled water) to the respective tubes or wells.
-
Mix well and incubate at 37°C for a specified time (e.g., 5-10 minutes) or at room temperature for a longer duration as per the kit instructions.[8][9]
-
Measure the absorbance of the standards and samples against the reagent blank at the specified wavelength (e.g., 540 nm).[9]
-
Calculate the triglyceride concentration in the samples by comparing their absorbance to that of the calibrator.
LC-MS/MS Quantification of Triglycerides with an Isotopically Labeled Internal Standard
This protocol provides a general framework for the quantification of specific triglyceride species in plasma using a ¹³C-labeled triglyceride as an internal standard.
Principle: Plasma lipids are extracted after the addition of a known amount of an isotopically labeled triglyceride internal standard (e.g., ¹³C-labeled triolein). The extracted triglycerides are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. The concentration of each endogenous triglyceride is determined by comparing its peak area to that of the internal standard.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source
-
¹³C-labeled triglyceride internal standard (e.g., Triolein (glyceryl tri[1-¹³C]oleate))
-
Solvents for extraction (e.g., isopropanol, methyl-tert-butyl ether) and liquid chromatography (e.g., acetonitrile, water, ammonium (B1175870) formate)
-
Plasma samples
-
Calibrators (a series of known concentrations of the triglycerides of interest)
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation:
-
To a microcentrifuge tube, add the plasma sample.
-
Add a known amount of the ¹³C-labeled triglyceride internal standard solution.
-
Add the extraction solvent (e.g., isopropanol) and vortex thoroughly to precipitate proteins.[12]
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant containing the lipids to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the triglycerides using a suitable C18 column and a gradient elution program.
-
Detect the triglyceride species using the mass spectrometer in positive ESI mode.
-
Set up MRM transitions for each target triglyceride and the internal standard. The precursor ion is typically the ammonium adduct [M+NH₄]⁺, and the product ion corresponds to the neutral loss of one of the fatty acyl chains.[5][12]
-
-
Data Analysis:
-
Integrate the peak areas for each triglyceride and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratios of the calibrators against their known concentrations.
-
Determine the concentration of the triglycerides in the samples from the calibration curve.
-
Visualizing Key Processes
To further clarify the methodologies discussed, the following diagrams illustrate the enzymatic reaction pathway for triglyceride measurement and a typical workflow for a bioanalytical assay utilizing an internal standard.
Caption: Enzymatic reaction pathway for triglyceride quantification.
Caption: Experimental workflow for triglyceride quantification using an internal standard.
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 9. scribd.com [scribd.com]
- 10. atlas-medical.com [atlas-medical.com]
- 11. toolkits.horiba-abx.com [toolkits.horiba-abx.com]
- 12. lcms.cz [lcms.cz]
A Comparative Guide to the Biological Activity of Cis and Trans Triglyceride Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of cis and trans triglyceride isomers, focusing on their differential effects on cellular metabolism, inflammatory signaling, and cardiovascular health markers. The information presented is supported by experimental data from peer-reviewed studies to aid in research and development.
Introduction: The Structural Dichotomy of Cis and Trans Isomers
Triglycerides are esters derived from glycerol (B35011) and three fatty acids. The geometric configuration of unsaturated fatty acids within these triglycerides significantly influences their biological function. Cis isomers, the most common form in nature, have hydrogen atoms on the same side of the carbon-carbon double bond, resulting in a kinked structure. This bend prevents the fatty acids from packing closely together, making them liquid at room temperature (oils). In contrast, trans isomers have hydrogen atoms on opposite sides of the double bond, creating a more linear structure similar to saturated fatty acids. This allows them to pack tightly, leading to a solid or semi-solid state at room temperature. Most trans fats in the diet are industrially produced through partial hydrogenation of vegetable oils.
The seemingly subtle difference in their three-dimensional structure leads to profound variations in how they are metabolized and the cellular responses they elicit.
Comparative Biological Activity
The primary health distinction between cis and trans fats lies in their impact on cardiovascular disease risk. Extensive research has shown that trans fatty acids are detrimental to heart health, while unsaturated cis fatty acids are generally considered beneficial when consumed in moderation.
Effects on Cholesterol and Lipoproteins
One of the most well-documented differences is their effect on blood cholesterol levels. Trans fats have a dual negative effect: they increase low-density lipoprotein (LDL) or "bad" cholesterol and decrease high-density lipoprotein (HDL) or "good" cholesterol.[1] This shift in the LDL/HDL ratio is a key risk factor for atherosclerosis, the hardening and narrowing of arteries.[1]
Table 1: Quantitative Impact of Dietary Fatty Acids on the LDL/HDL Cholesterol Ratio in Humans
| Fatty Acid Type | Change in LDL/HDL Ratio (per 1% of energy replacement for cis-monounsaturated fatty acids) | Source |
| Industrial trans fatty acids | +0.055 (95% CI: 0.044–0.066) | [2][3] |
| Ruminant trans fatty acids | +0.038 (95% CI: 0.012–0.065) | [2][3] |
Data synthesized from a quantitative review of human intervention trials.
Pro-inflammatory Effects
Chronic inflammation is a key driver of many diseases, including cardiovascular disease. Studies have shown that industrial trans fatty acids can promote inflammatory responses, whereas cis isomers like oleic acid may have neutral or even anti-inflammatory effects.
Table 2: Differential Effects of Oleic Acid (cis) and Elaidic Acid (trans) on Inflammatory Marker Expression in C2C12 Myotubes
| Treatment (24h) | IL-6 mRNA Expression (Fold Change vs. Control) | TNF-α mRNA Expression (Fold Change vs. Control) | Source |
| Oleic Acid (cis-9-18:1) | Increased | No significant change | [4] |
| Elaidic Acid (trans-9-18:1) | No significant change | Increased | [4] |
Data from in vitro studies on a mouse muscle cell line. Increased IL-6 from muscle can have metabolic benefits, whereas increased TNF-α is a classic pro-inflammatory marker.
Cellular Metabolism and Signaling
At the cellular level, trans fatty acids interfere with key metabolic pathways. A significant finding is the ability of elaidic acid, a major industrial trans fat, to activate the sterol regulatory element-binding protein 2 (SREBP-2) pathway, which upregulates cholesterol synthesis.[5][6] This effect is not observed with its cis isomer, oleic acid.
Table 3: Comparative Effects of Diets Enriched with Cis vs. Trans Fatty Acids on Liver Lipids in Mice
| Dietary Group | Hepatic Triglycerides (µmol/g liver) | Hepatic Cholesterol (µmol/g liver) | Source |
| Cis-unsaturated fat | ~15 | ~7 | [5] |
| Trans-unsaturated fat | ~25 | ~10 | [5] |
Approximate values derived from graphical data in a study on C57Bl/6 mice.
Key Signaling Pathway: SREBP-2 Activation
The activation of the SREBP-2 pathway by industrial trans fats is a critical mechanism underlying their adverse effects on cholesterol metabolism. In a state of low cellular cholesterol, the SCAP-SREBP-2 complex moves from the endoplasmic reticulum (ER) to the Golgi apparatus for processing. This releases the active form of SREBP-2, which then translocates to the nucleus to promote the transcription of genes involved in cholesterol synthesis.[1][7] Studies suggest that elaidic acid activates this pathway by reducing intracellular free cholesterol levels and desensitizing the SCAP protein to the inhibitory effects of cholesterol.[5][6]
Caption: SREBP-2 signaling pathway activation by trans fatty acids.
Experimental Protocols
In Vitro Macrophage Inflammatory Response Assay
This protocol outlines a general procedure for assessing the inflammatory response of macrophages to different fatty acid isomers.
Objective: To quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages treated with cis or trans fatty acids.
Methodology:
-
Cell Culture: Culture human THP-1 monocytes or murine RAW264.7 macrophages in RPMI-1640 or DMEM medium, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Macrophage Differentiation (for THP-1): Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Then, wash the cells and allow them to rest in fresh, serum-free medium for 24 hours.
-
Fatty Acid Preparation: Prepare stock solutions of oleic acid (cis) and elaidic acid (trans) by dissolving them in ethanol. Complex the fatty acids to fatty-acid-free Bovine Serum Albumin (BSA) in a 5:1 molar ratio in serum-free medium to create working solutions. A BSA-only vehicle control should also be prepared.
-
Cell Treatment: Replace the medium of differentiated macrophages with the prepared fatty acid-BSA complexes (e.g., at a final concentration of 100 µM) or the vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge to remove any detached cells.
-
Cytokine Quantification: Analyze the concentration of TNF-α and IL-6 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Data Analysis: Normalize cytokine concentrations to the total protein content of the cells in each well. Compare the results from fatty acid-treated cells to the vehicle control.
Analysis of Fatty Acid Composition in Plasma by GC-MS
This protocol describes a standard method for extracting and quantifying total fatty acids from plasma samples.
Objective: To determine the fatty acid profile, including cis and trans isomers, in plasma.
Methodology:
-
Sample Preparation: To 200 µL of plasma, add 300 µL of phosphate-buffered saline (dPBS) and 100 µL of an internal standard mix (containing deuterated fatty acids).
-
Lipid Extraction: Add 1 volume of methanol (B129727) and acidify with HCl to a final concentration of 25 mM. Extract the lipids by adding 1 mL of iso-octane, vortexing, and centrifuging at 3000 x g for 1 minute to separate the layers. Transfer the upper organic layer to a new tube. Repeat the extraction.
-
Derivatization to FAMEs: The extracted fatty acids must be derivatized to their volatile Fatty Acid Methyl Ester (FAME) counterparts. This is commonly achieved by adding a reagent like methanolic HCl or boron trifluoride (BF₃) in methanol and heating the mixture (e.g., 80°C for 20 minutes).
-
FAME Extraction: After cooling, add water and an organic solvent like hexane (B92381) or iso-octane to the reaction mixture. Vortex and centrifuge to separate the phases. The upper layer containing the FAMEs is collected for analysis.
-
GC-MS Analysis: Inject 1 µL of the FAME extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC Column: Use a capillary column suitable for FAME separation (e.g., a biscyanopropyl phase to resolve cis and trans isomers).
-
Temperature Program: Implement a temperature gradient to separate the FAMEs based on their boiling points.
-
MS Detection: Operate the mass spectrometer in scan or selected ion monitoring (SIM) mode to identify and quantify individual FAMEs based on their mass spectra and retention times compared to known standards.
-
-
Quantification: Calculate the concentration of each fatty acid by comparing its peak area to the peak area of the corresponding deuterated internal standard.
Caption: General workflow for in vitro comparison of cis/trans isomers.
Conclusion
The geometric isomerism of triglycerides has profound and divergent biological consequences. While cis unsaturated fatty acids are integral components of healthy metabolism, industrially produced trans fatty acids disrupt lipid homeostasis and promote a pro-inflammatory state. The mechanisms include adverse modulation of lipoprotein profiles and direct activation of cellular pathways like SREBP-2-mediated cholesterol synthesis. The provided data and protocols offer a framework for researchers to further investigate these differences and develop strategies to mitigate the negative health impacts of trans fats.
References
- 1. Industrial Trans Fatty Acids Stimulate SREBP2‐Mediated Cholesterogenesis and Promote Non‐Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro fatty acid enrichment of macrophages alters inflammatory response and net cholesterol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zelcerlab.eu [zelcerlab.eu]
- 6. researchgate.net [researchgate.net]
- 7. JCI - SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver [jci.org]
Achieving Unwavering Confidence: A Guide to Accuracy and Precision in Targeted Lipidomics
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible data is paramount. In the intricate field of lipidomics, establishing the accuracy and precision of your workflow is the bedrock upon which meaningful biological insights are built. This guide provides an objective comparison of key methodologies and platforms, supported by experimental data, to empower you to make informed decisions and achieve the highest quality results in your targeted lipidomics studies.
The quantification of lipids presents a significant analytical challenge due to their vast structural diversity and wide dynamic range in biological systems.[1][2] Targeted lipidomics, which focuses on the measurement of a predefined set of lipid species, offers a powerful approach to test specific hypotheses and validate biomarkers.[3][4] However, the reliability of these targeted approaches hinges on the meticulous control of analytical variability to ensure both accuracy (closeness to the true value) and precision (reproducibility of measurements).[5]
The Gold Standard: Stable Isotope Dilution for Unparalleled Accuracy
A cornerstone of accurate lipid quantification is the use of stable isotope dilution (SID) coupled with mass spectrometry (MS).[6] This technique involves spiking a known amount of a stable isotope-labeled version of the analyte into the sample as an internal standard (IS).[6] Because the SID-IS is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation and instrument response.[6][7] This intrinsic correction provides superior accuracy and precision compared to other methods like external standard calibration.[6]
Comparative Performance of Quantification Methods
| Quantification Method | Principle | Accuracy | Precision | Key Advantages | Key Disadvantages |
| Stable Isotope Dilution (SID) | Addition of a known amount of a stable isotope-labeled internal standard that is chemically identical to the analyte.[6] | High | High | Corrects for matrix effects, extraction efficiency, and instrument variability.[6] | Higher cost of labeled standards. |
| External Standard Calibration | A calibration curve is generated from a series of standards prepared in a simple solvent. | Variable | Variable | Simple and inexpensive to implement. | Does not account for sample-specific matrix effects or variations in sample preparation, leading to lower accuracy and precision.[6] |
| Single Non-Isotopically Labeled Internal Standard | A single compound, structurally similar but not identical to the analyte, is used as an internal standard. | Moderate | Good | More cost-effective than SID and corrects for some variability. | Does not behave identically to the analyte during extraction and ionization, leading to potential inaccuracies.[6] |
Ensuring Robustness: The Critical Role of Quality Control
Maintaining data quality across large sample cohorts and multiple analytical batches is a significant challenge in lipidomics.[8][9] The implementation of a robust quality control (QC) strategy is therefore non-negotiable. Pooled quality control (PQC) samples, created by combining equal aliquots from all study samples, are considered the gold standard for monitoring data quality.[10][11][12] However, in large-scale studies, creating PQCs can be impractical. Commercially available, matrix-matched surrogate QC (sQC) samples have emerged as a viable alternative.[10][11][12]
A study comparing PQC and sQC approaches in a targeted lipidomics workflow analyzing 1162 lipids found that both demonstrated high analytical repeatability.[10][12] While PQC-based pre-processing retained slightly more lipid species, the multivariate model performance was similar between the two QC strategies, indicating that sQCs are a suitable alternative for quality assessment.[10][12]
Key Performance Metrics in Targeted Lipidomics
| Performance Metric | Typical Acceptance Criteria | Importance |
| Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) | <15-20% for most lipids in QC samples | A measure of precision, indicating the reproducibility of the analytical method.[8] |
| Accuracy | 80-120% of the known concentration for spiked standards | Reflects the closeness of the measured value to the true value. |
| Linearity (R²) | >0.99 for calibration curves | Demonstrates the proportional relationship between concentration and instrument response. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ) | Defines the lowest concentration of an analyte that can be reliably detected and quantified. |
One comprehensive targeted lipidomics workflow reported that 820 lipids had a relative standard deviation (RSD) of less than 30% across 16 independent batches, showcasing high precision.[13] Another study achieved inter-assay variability below 25% for over 700 lipids.[14]
A Step-by-Step Guide: Experimental Workflow for Targeted Lipidomics
A typical targeted lipidomics workflow involves several critical stages, from sample preparation to data analysis.[15][16] Each step must be carefully optimized and controlled to ensure accuracy and precision.
A typical workflow for targeted lipidomics analysis.
Experimental Protocols
1. Lipid Extraction (Folch Method)
This method is widely used for the extraction of lipids from biological samples.[6]
-
Materials: Chloroform, Methanol, 0.9% NaCl solution.
-
Protocol:
-
To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture for 1 minute.
-
Add 500 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS analysis.[6]
-
2. Quality Control Sample Preparation
-
Pooled Quality Control (PQC): Combine equal volumes (e.g., 20 µL) from each study sample to create a pooled sample. Aliquot and store at -80°C.
-
Surrogate Quality Control (sQC): Use a commercially available, matrix-matched standard reference material (e.g., NIST SRM 1950).
3. LC-MS/MS Analysis
The specific parameters will depend on the instrument and the lipids being targeted. However, a general approach is as follows:
-
Liquid Chromatography (LC): Reversed-phase chromatography is commonly used to separate lipids based on their hydrophobicity.[13]
-
Mass Spectrometry (MS): A triple quadrupole (QQQ) mass spectrometer is often used for targeted lipidomics due to its high sensitivity and selectivity in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.[17] High-resolution accurate-mass (HRAM) systems are also employed for targeted profiling.[4]
Biological Context: Lipid Signaling Pathways
Understanding the biological relevance of the targeted lipids is crucial for interpreting the results. Lipids are not just structural components of membranes; they are also key signaling molecules involved in a myriad of cellular processes.[18][19]
References
- 1. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Comparative Analysis of Untargeted and Targeted Lipidomics - Creative Proteomics [creative-proteomics.com]
- 4. Lipidomics Workflows | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Lipidomics for Precision Medicine and Metabolism: A Personal View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. Analytical quality control in targeted lipidomics: Evaluating the performance of commercial plasma as a surrogate for pooled study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [murdoch-researchportal.esploro.exlibrisgroup.com]
- 12. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 17. agilent.com [agilent.com]
- 18. Lipid signaling - Wikipedia [en.wikipedia.org]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
Unraveling Triglyceride Complexity: A Comparative Guide to Structural Confirmation by Tandem Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise structural elucidation of triglycerides (TGs) is paramount for understanding metabolic pathways, developing novel therapeutics, and ensuring the quality of lipid-based formulations. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for this purpose, offering unparalleled sensitivity and structural detail. This guide provides an objective comparison of MS/MS with alternative methods for triglyceride structure confirmation, supported by experimental data and detailed protocols.
Introduction to Triglyceride Structural Analysis
Triglycerides, as the primary form of energy storage in eukaryotes, are complex molecules consisting of a glycerol (B35011) backbone esterified with three fatty acids. The specific fatty acid composition and their positional arrangement on the glycerol backbone (regioisomerism) determine the physicochemical and biological properties of the TG molecule. Accurate structural confirmation is therefore crucial for linking specific TG species to physiological or pathological states.
Tandem Mass Spectrometry: A Deep Dive into Triglyceride Structure
Tandem mass spectrometry (MS/MS) has revolutionized lipidomics by providing a rapid and sensitive means to determine the fatty acid composition of individual TG molecules. The technique involves the ionization of TG molecules, selection of a specific TG precursor ion, fragmentation of this ion through collision-induced dissociation (CID), and analysis of the resulting fragment ions.
The fragmentation pattern provides a fingerprint of the fatty acid constituents. Commonly, the analysis of ammoniated adducts ([M+NH₄]⁺) in positive ion mode reveals neutral losses of fatty acids, allowing for the identification of the acyl chains.[1] For instance, the fragmentation of a TG ammonium (B1175870) adduct will yield product ions corresponding to the neutral loss of each of the three fatty acid residues plus the ammonium ion.[1]
More advanced techniques, such as the analysis of lithiated adducts ([M+Li]⁺), can provide information on the regiospecificity of the fatty acids.[2] The relative abundance of fragment ions can differ depending on the position of the fatty acid on the glycerol backbone, although this can be influenced by factors like fatty acid chain length and degree of unsaturation.[2][3]
There are two primary workflows for TG analysis by MS/MS:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.[4] LC separates different TG species based on their properties (e.g., hydrophobicity in reversed-phase LC) before they enter the mass spectrometer, reducing ion suppression and allowing for the differentiation of isomers.[4]
-
Shotgun Lipidomics: This high-throughput technique involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation.[5][6] While faster, it may be more susceptible to ion suppression and has a limited ability to distinguish between isomeric species compared to LC-MS/MS.[4][5]
Below is a diagram illustrating the general workflow for triglyceride analysis using tandem mass spectrometry.
Comparison of Triglyceride Analysis Techniques
While MS/MS is a powerful technique, other methods are also employed for triglyceride analysis. The following table provides a comparison of the key performance characteristics of tandem mass spectrometry, high-performance liquid chromatography (with detectors other than MS), and enzymatic assays.
| Feature | Tandem Mass Spectrometry (MS/MS) | High-Performance Liquid Chromatography (HPLC) | Enzymatic Assays |
| Principle | Measures mass-to-charge ratio of intact molecules and their fragments. | Separates molecules based on physicochemical properties (e.g., polarity, size). | Utilizes enzymes to specifically hydrolyze triglycerides and measure a product (e.g., glycerol).[7] |
| Structural Information | Detailed fatty acid composition, potential for regioisomer differentiation. | Separation of TG species, but no direct structural information from the detector (e.g., UV, ELSD). | Total triglyceride content only; no information on fatty acid composition.[8] |
| Sensitivity | Very high (picomole to femtomole range). | Moderate to high, detector-dependent. | Moderate. |
| Specificity | High for identification of individual TG species. | Moderate, co-elution of isomers can be an issue. | High for total triglycerides, but does not distinguish between different TG molecules.[9] |
| Speed | High-throughput, especially with shotgun lipidomics.[5] LC-MS/MS run times are typically in the range of 10-30 minutes.[3] | Moderate, typical run times are longer than shotgun MS. | Fast for total TG quantification. |
| Quantitative Capability | Good for relative and absolute quantification with appropriate internal standards. | Good for quantification with proper calibration. | Excellent for total triglyceride quantification. |
| Sample Volume | Small (microliters). | Small to moderate (microliters to milliliters). | Small (microliters). |
| Limitations | Isomer differentiation can be challenging.[10] Ion suppression effects in shotgun lipidomics.[4] | Limited structural information without a mass spectrometer. | Provides only total triglyceride concentration.[8] |
Experimental Protocol: LC-MS/MS Analysis of Triglycerides in Human Plasma
This protocol outlines a typical workflow for the targeted analysis of triglycerides in human plasma using UPLC-MS/MS.
1. Sample Preparation
-
Thaw frozen human plasma samples on ice.
-
To 50 µL of plasma, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol containing a suite of internal standards (e.g., deuterated triglyceride standards).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the mobile phase B.
2. UPLC-MS/MS Conditions
-
UPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium formate (B1220265) in water.
-
Mobile Phase B: 10 mM ammonium formate in acetonitrile:isopropanol (1:1, v/v).
-
Gradient: A linear gradient from 30% to 90% mobile phase B over 15 minutes, followed by a 5-minute wash at 90% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of specific triglyceride species. Precursor ions ([M+NH₄]⁺) are selected in the first quadrupole, fragmented in the collision cell, and specific product ions (corresponding to the neutral loss of fatty acids) are monitored in the third quadrupole.[3]
3. Data Analysis
-
Peak integration and quantification are performed using the instrument's software.
-
Triglyceride concentrations are calculated by comparing the peak areas of the endogenous triglycerides to their corresponding internal standards.
Triglyceride Metabolism: A Central Pathway
The structural confirmation of triglycerides is essential for studying their metabolism. The following diagram illustrates the key pathways of triglyceride synthesis and breakdown.
Conclusion
Tandem mass spectrometry offers a powerful and versatile platform for the detailed structural confirmation of triglycerides. Its high sensitivity, specificity, and ability to provide information on fatty acid composition make it superior to other techniques for in-depth lipidomic analysis. While shotgun lipidomics provides a high-throughput screening approach, LC-MS/MS remains the gold standard for comprehensive and quantitative triglyceride analysis, enabling the separation and identification of complex isomeric mixtures. The choice of method will ultimately depend on the specific research question, required level of detail, and available instrumentation.
References
- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Shotgun Lipidomics—Principles, Applications, and Best Practices - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. aocs.org [aocs.org]
- 7. US4259440A - Hydrolysis and assay of triglycerides - Google Patents [patents.google.com]
- 8. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Mass Spectrometry Based Lipidomics: An Overview of Technological Platforms - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Lipid Extraction: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of lipids is a critical step in understanding cellular processes, disease pathology, and therapeutic efficacy. The choice of lipid extraction method can significantly impact the quantitative accuracy and the breadth of lipid species recovered. This guide provides an objective comparison of commonly used lipid extraction methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The "gold standard" methods developed by Folch and Bligh & Dyer have been the bedrock of lipid extraction for decades.[1] These chloroform (B151607)/methanol-based liquid-liquid extraction (LLE) protocols are widely used for untargeted lipidomics due to their efficiency in extracting a broad range of lipid classes.[1][2] However, alternative methods, including those using methyl-tert-butyl ether (MTBE) and various one-phase extraction systems, have emerged, offering potential advantages in terms of solvent compatibility with downstream analyses and safety.[2][3]
Quantitative Comparison of Lipid Extraction Methods
The efficiency of a lipid extraction method is not absolute and can vary depending on the lipid class and the biological matrix being analyzed.[4] The following tables summarize quantitative data from comparative studies to highlight these differences.
| Method | Sample Type | Key Findings on Total Lipid Yield | Reference |
| Folch | Marine Tissue (>2% lipid) | Substantially higher lipid yield compared to Bligh & Dyer.[1] | [1] |
| Folch | Human LDL | Higher total lipid yield compared to methanol/MTBE and n-hexane/isopropanol.[1] | [1] |
| Bligh & Dyer | Marine Tissue (<2% lipid) | Equally efficient as the Folch method.[1] | [1] |
| Bligh & Dyer | Marine Tissue (>2% lipid) | Significantly lower estimates of lipid content, with underestimation increasing with lipid content.[5] Can underestimate lipid content by up to 50% in high-lipid samples.[5] | [5] |
| Acidified Bligh & Dyer | Human LDL | Showed a higher yield of total lipid, comparable to the Folch method.[1] | [1] |
| n-Hexane/Isopropanol | Human LDL | Yielded the lowest amount of lipids.[1] | [1] |
| Accelerated Solvent Extraction (ASE) with CHCl3-MeOH | Clam (Anadara inaequivalvis) | Afforded significantly higher yields of total lipids, total fatty acids, and polyunsaturated fatty acids (PUFAs).[6] | [6] |
| Method | Lipid Class | Extraction Efficiency | Reference |
| One-Phase Extractions (EtOH, MeOH, MeOH/ACN, ACN) | Nonpolar lipids (Triglycerides, Cholesteryl Esters) | Extraction efficiencies of less than 5% due to precipitation.[3] | [3] |
| One-Phase Extractions (Various polar solvents) | Polar lysophospholipids | Sufficient recovery.[3] | [3] |
| MTBE Method | Lysophosphatidylcholines, Lysophosphatidylethanolamines, Acyl carnitines, Sphingomyelins, Sphingosines | Recoveries were significantly lower compared to other methods.[4] | [4] |
| Hexane–Isopropanol Method | Non-polar lipids | Best for non-polar lipids.[4] | [4] |
| Folch Method | Broad range of lipid classes | The most effective for extraction of a broad range of lipid classes in mouse tissues.[4] | [4] |
Experimental Protocols
Detailed and consistent execution of experimental protocols is paramount for reproducible and accurate quantitative results. Below are the methodologies for the classical Folch and Bligh & Dyer lipid extraction techniques.
Folch Lipid Extraction Method
This method is particularly suitable for solid tissues.[1]
-
Homogenization: Homogenize the tissue sample in a 2:1 chloroform/methanol mixture. The final solvent volume should be 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent).[7]
-
Agitation: Shake the homogenate on a rotary shaker for 15-20 minutes at room temperature.[7]
-
Separation of Liquid Phase: Filter the homogenate or centrifuge it to recover the liquid phase.[7]
-
Washing: Wash the collected liquid phase with 0.2 volumes of a 0.9% NaCl solution (e.g., 4 mL of salt solution for 20 mL of the liquid phase).[7]
-
Phase Separation: After gentle mixing, the mixture is allowed to separate into two phases. The lower chloroform phase contains the lipids.
-
Lipid Recovery: Carefully collect the lower chloroform phase containing the extracted lipids. For quantitative analysis, re-extraction of the residue with chloroform is recommended.[1]
Bligh & Dyer Lipid Extraction Method
This method is considered advantageous for biological fluids and tissue homogenates.[1][8]
-
Initial Homogenization: To a sample containing 1 mL of water (e.g., cell suspension, plasma), add 3.75 mL of a 1:2 (v/v) chloroform/methanol mixture.[8]
-
Vortexing: Vortex the mixture for 10-15 minutes.[8]
-
Addition of Chloroform: Add 1.25 mL of chloroform and mix for 1 minute.[8]
-
Addition of Water: Add 1.25 mL of water and mix for another minute.[8]
-
Centrifugation: Centrifuge the mixture to achieve phase separation.
-
Lipid Recovery: The lower chloroform phase contains the lipids. Discard the upper aqueous phase and collect the lower phase.[8]
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationships between different extraction strategies, the following diagrams are provided.
References
- 1. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome [mdpi.com]
- 5. vliz.be [vliz.be]
- 6. bioone.org [bioone.org]
- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
Safety Operating Guide
Proper Disposal of 1,2,3-Tri-12(Z)-heneicosenoyl Glycerol: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of laboratory chemicals is a critical component of research operations. This guide provides detailed procedures for the proper disposal of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol (B35011), a specialized unsaturated triacylglycerol used in research and development. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Prior to handling 1,2,3-Tri-12(Z)-heneicosenoyl glycerol for disposal, it is imperative to observe the following safety measures:
-
Personal Protective Equipment (PPE): All personnel must wear standard laboratory PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Ventilation: All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.
-
Spill Response: In the event of a spill, immediately contain the material using an inert absorbent, such as vermiculite (B1170534) or sand. The contaminated absorbent material must then be collected and disposed of as hazardous waste. Avoid direct contact with the skin, eyes, and clothing.
-
Environmental Protection: Under no circumstances should this chemical be disposed of via the sanitary sewer system or in general waste streams.[1] All measures should be taken to prevent its release into the environment.
II. Step-by-Step Disposal Protocol
The disposal of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol must be carried out in a systematic manner to ensure safety and regulatory compliance.
-
Waste Characterization and Segregation:
-
This compound should be classified as a non-halogenated organic waste.
-
It is crucial to segregate this waste stream from incompatible materials, such as strong oxidizing agents, acids, and bases. Never mix flammable waste with oxidizers.[2]
-
-
Containerization:
-
Select a dedicated, chemically compatible, and leak-proof container for waste accumulation.[3] High-density polyethylene (B3416737) (HDPE) or glass containers with a secure, screw-top cap are appropriate.
-
Ensure the waste container is clean and dry prior to the addition of any waste material.
-
The container should not be filled beyond 90% of its total capacity to allow for vapor expansion and to prevent spillage.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled.[4] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "1,2,3-Tri-12(Z)-heneicosenoyl glycerol"
-
The accumulation start date (the date the first volume of waste is added to the container)
-
An indication of the primary hazards (e.g., "Flammable," "Irritant"). In the absence of specific hazard data for this compound, a conservative approach should be taken.
-
-
-
Storage:
-
Waste containers must be kept sealed except when adding waste.[4]
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The SAA must provide secondary containment, such as a chemical-resistant tray or cabinet, to contain any potential leaks or spills.[4]
-
The storage area should be away from sources of ignition, heat, and direct sunlight.
-
-
Arranging for Disposal:
-
Once the waste container is full, or the maximum accumulation time as stipulated by institutional and local regulations has been reached, disposal must be arranged.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[4]
-
Provide a complete and accurate inventory of the waste to the disposal service.
-
III. Quantitative Data Summary
| Parameter | Guideline |
| Waste Classification | Non-halogenated Organic Waste |
| Compatible Container Material | High-Density Polyethylene (HDPE), Glass |
| Maximum Container Fill Volume | 90% of Total Capacity |
| Storage Requirement | Designated Satellite Accumulation Area with Secondary Containment |
| Disposal Method | Licensed Hazardous Waste Contractor |
IV. Experimental Protocols
This document outlines disposal procedures and does not cite experimental protocols.
V. Mandatory Visualization
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
